N-Acetyl-D-norleucine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031698 | |
| Record name | N-Acetyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54896-21-8 | |
| Record name | N-Acetyl-D-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-D-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Understanding the Role of N-Acetyl-D-norleucine
An In-Depth Technical Guide to the Chemical Properties of N-Acetyl-D-norleucine
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a synthetic derivative of the non-proteinogenic amino acid D-norleucine. As an unnatural amino acid, it serves as a crucial building block and research tool in medicinal chemistry and drug development. Its unique structural features—specifically the D-chiral center and the N-terminal acetyl cap—confer properties that are distinct from its L-enantiomer and parent amino acid. The acetylation of the amine enhances solubility and stability, while the D-configuration provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.[1][2][3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its handling, analysis, and application for professionals engaged in peptide synthesis, drug design, and biochemical research.[2][4]
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity in synthetic schemes, and the analytical methods required for its characterization.
Molecular Structure and Stereochemistry
This compound is structurally defined as 2-acetamidohexanoic acid. The key features are a linear six-carbon backbone (derived from norleucine) with a carboxylic acid group and an acetamido group at the alpha-carbon (C2).
-
IUPAC Name: (2R)-2-acetamidohexanoic acid[5]
-
Stereochemistry: The "D" designation refers to the stereochemical configuration at the chiral alpha-carbon, which is (R) according to Cahn-Ingold-Prelog priority rules. This configuration is critical, as it is enantiomeric to the more common N-Acetyl-L-norleucine.
The presence of the N-acetyl group neutralizes the basicity of the alpha-amino group, rendering the molecule acidic overall due to the carboxylic acid moiety. This has significant implications for its reactivity and solubility.
Summary of Physical Properties
The quantitative physical data for this compound are summarized in the table below. It is important to note that some reported values are for the DL-racemic mixture, which may differ slightly from the pure D-enantiomer.
| Property | Value | Source(s) |
| CAS Number | 54896-21-8 | [2][5][6] |
| Molecular Formula | C₈H₁₅NO₃ | [4][5][7] |
| Molecular Weight | 173.21 - 173.22 g/mol | [2][4][5][7] |
| Appearance | White to off-white powder or crystalline solid | [1][2][4] |
| Melting Point | 101 - 108 °C | [2][7][8] |
| Optical Rotation | [α]D²⁰ = +3.5 ± 2º (c=1 in MeOH) | [2] |
| Density | 1.072 g/cm³ (for DL-mixture) | [7][8] |
| Boiling Point | 378.3 °C at 760 mmHg (for DL-mixture) | [7][8] |
| XLogP3 | 0.7 | [5][8] |
Solubility Profile
The N-acetyl group enhances the molecule's polarity and hydrogen bonding capacity, contributing to its solubility profile. It is generally soluble in water and polar organic solvents.[7] For related N-acetylated amino acids, solubility is often limited in aqueous buffers, necessitating the use of organic co-solvents for preparing stock solutions.[9]
| Solvent | Solubility | Source(s) & Insights |
| Water | Soluble | [7] |
| Methanol (MeOH) | Soluble | [8] |
| Ethanol (EtOH) | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [9] |
Expert Insight: For biological assays, a common practice is to first dissolve this compound in a minimal amount of DMSO or ethanol before diluting with the aqueous buffer of choice to the final working concentration. This overcomes its limited solubility in purely aqueous systems.[9] However, it is recommended not to store the final aqueous solution for more than one day to avoid potential degradation or precipitation.[9]
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of this compound is dominated by its single carboxylic acid group. The N-acetyl group is a stable amide and does not participate in most reactions under standard conditions.
-
Carboxylic Acid Group: This is the primary site of reactivity. It can be activated for amide bond formation, which is the cornerstone of its use in solid-phase or solution-phase peptide synthesis. Standard coupling reagents like HBTU, HATU, or carbodiimides (e.g., DCC, DIC) readily activate the carboxylate for reaction with a primary or secondary amine.
-
N-Acetyl Group: This group is largely unreactive and serves as a permanent protecting group for the alpha-amine. This is advantageous as it prevents side reactions at the N-terminus during peptide synthesis.
Chemical Stability and Storage
This compound exhibits good stability under standard laboratory conditions but is susceptible to hydrolysis under harsh pH.
-
pH Stability: It is stable in neutral and acidic conditions.[7]
-
Alkaline Hydrolysis: Under strong alkaline (basic) conditions, both the N-acetyl amide bond and the terminal carboxylic acid can be hydrolyzed.[7] This is a critical consideration for reaction workup and purification procedures.
-
Storage: For long-term stability, the compound should be stored in a cool, dry place, typically at 0-8°C.[2][4]
Caption: Workflow for incorporating this compound in peptide synthesis.
Biological Context: The Significance of Stereochemistry
In drug development and biochemistry, the stereochemistry of a molecule is often as important as its chemical formula. The biological activities of the D- and L-enantiomers of N-acetylated amino acids can differ dramatically.
-
Enzymatic Resistance: Peptides incorporating D-amino acids, such as this compound, are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[3] This property is intentionally exploited to increase the in-vivo half-life of peptide-based therapeutics.
-
Differential Activity: The L-enantiomer, N-Acetyl-L-leucine, is biologically active and has been investigated for treating neurological disorders, with a proposed mechanism involving the modulation of Transcription Factor EB (TFEB).[10][11]
-
D-Enantiomer as a Control/Antagonist: In contrast, N-Acetyl-D-leucine is often found to be inactive in these same biological systems.[10] In some cases, its presence in a racemic mixture can even inhibit the effects of the active L-enantiomer, demonstrating a potential antagonistic relationship.[10][11] This makes the pure D-enantiomer an ideal negative control for experiments involving the L-form, helping to validate that any observed biological effect is stereospecific.
Caption: Differential biological effects of D- and L-enantiomers.
Experimental Protocols for Characterization
Self-validating protocols are essential for ensuring the quality and identity of research materials. The following are standard methodologies for the characterization of this compound.
Protocol: Purity Determination by HPLC
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the amide bond).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient:
-
0-20 min: 5% to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: 95% to 5% B.
-
26-30 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Protocol: Identity Confirmation by Mass Spectrometry
This protocol confirms the molecular weight of the compound.
-
System Preparation:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: ESI-Negative (-ve) is preferred to detect the deprotonated molecule [M-H]⁻. ESI-Positive (+ve) can also be used to detect the sodiated adduct [M+Na]⁺.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
-
Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum over a range of m/z 100-500.
-
-
Data Interpretation:
-
The theoretical monoisotopic mass of this compound (C₈H₁₅NO₃) is 173.1052 Da.[5]
-
In negative mode, look for a prominent peak at m/z ≈ 172.1 ([M-H]⁻).
-
In positive mode, look for peaks at m/z ≈ 174.1 ([M+H]⁺) or 196.1 ([M+Na]⁺).
-
Protocol: pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of the carboxylic acid group.
-
Materials:
-
Calibrated pH meter and electrode.
-
Stir plate and stir bar.
-
Burette (10 mL or 25 mL).
-
Standardized 0.1 M NaOH solution.
-
This compound (~0.1 mmol).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh the this compound and dissolve it in a known volume of deionized water (e.g., 50 mL).
-
Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (where a sharp change in pH occurs).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq).
-
The pKa is the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid and its conjugate base are equal.
-
Conclusion
This compound is a well-defined chemical entity whose utility in research and development is dictated by its unique combination of an N-acetyl cap and a D-chiral center. Its properties—moderate solubility in polar solvents, a single acidic reactive site, and high stability against enzymatic cleavage—make it an invaluable tool.[3][7] For scientists in drug discovery, leveraging these characteristics enables the synthesis of novel peptides with enhanced pharmacokinetic profiles.[1][2] A comprehensive understanding and rigorous analytical characterization, as detailed in this guide, are essential for ensuring the successful application of this compound in advancing scientific discovery.
References
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N-Acetyl-DL-norleucine - ChemBK. (2024). ChemBK.com. [Link]
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N-Acetyl-dl-norleucine - LookChem. (n.d.). LookChem.com. [Link]
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This compound | C8H15NO3. (n.d.). PubChem. [Link]
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N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8. (n.d.). ChemWhat.com. [Link]
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Chemical structure of N-acetyl-leucine (a) Stereochemistry of the... (n.d.). ResearchGate. [Link]
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CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF. [Link]
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Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. (2023). PubMed. [Link]
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Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (2014). SpringerLink. [Link]
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N-Acetyl-D-leucine | C8H15NO3. (n.d.). PubChem. [Link]
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Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. (2021). PMC - NIH. [Link]
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N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. (2024). bioRxiv. [Link]
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N-Acetyl-D-norleucine structure and stereochemistry explained.
An In-Depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-D-norleucine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Unique Molecular Tool
This compound is a synthetic amino acid derivative that serves as a valuable molecular entity in advanced biochemical and pharmaceutical research. As a derivative of norleucine—an isomer of the more common amino acid leucine—it is distinguished by two key structural modifications: the acetylation of its amino group and the "D" configuration of its chiral center. Unlike the proteinogenic L-amino acids that constitute the primary building blocks of life, D-amino acids are not typically incorporated into proteins in eukaryotes, which imparts unique biochemical properties.[1] This guide provides a detailed examination of the molecular structure, critical stereochemical features, and practical applications of this compound, offering insights for its use in peptide synthesis, drug discovery, and metabolic research.[2][3]
Molecular Architecture of this compound
At its core, this compound is a modified version of 2-aminohexanoic acid.[4][5] Its structure is composed of a linear six-carbon backbone, making it an analogue of caproic acid. The defining features are an acetyl group (CH₃CO) attached to the nitrogen of the alpha-amino group and a carboxylic acid group, both bonded to the second carbon (Cα) of the hexanoic acid chain.
The molecular formula for this compound is C₈H₁₅NO₃, and it has a molecular weight of approximately 173.21 g/mol .[4][6][7]
Caption: General workflow for the synthesis of this compound.
Analytical Validation
Confirming both the chemical identity and the stereochemical purity is paramount.
-
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and mass.
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating and quantifying the D- and L-enantiomers. T[8]his technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times. More advanced methods, such as UPLC-ESI-MS/MS, can offer even greater sensitivity and resolution for chiral analysis in complex matrices.
[9]### 5. Applications in Scientific Research and Development
The unique structural features of this compound make it a specialized tool for various scientific applications.
-
Peptide Synthesis: As an unnatural D-amino acid, it is incorporated into synthetic peptides to enhance their stability. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid residues. This extends the half-life of peptide-based drug candidates. *[2][3] Pharmaceutical Development: It serves as a building block or chiral intermediate in the synthesis of complex pharmaceutical agents. T[2][3]he acetyl group can modify properties like solubility and membrane permeability, potentially improving a drug's pharmacokinetic profile. *[3] Biochemical Probes: Researchers use this compound to study the stereochemical specificity of enzyme active sites and receptor binding pockets. B[2]y comparing the biological activity of D- and L-isomers, scientists can elucidate the structural requirements for molecular recognition and catalysis.
This compound is more than a simple amino acid derivative; it is a precision tool for the modern scientist. Its structure, defined by a linear side chain, an acetylated amino group, and a specific (R)-stereoconfiguration, provides unique properties that are highly valuable in the fields of medicinal chemistry, biochemistry, and drug development. A thorough understanding of its stereochemistry is not merely academic but is essential for its effective application, from designing protease-resistant peptides to probing the intricate chiral environments of biological systems.
References
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N-Acetyl-dl-norleucine - LookChem. LookChem. Available at: [Link]
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N-Acetyl-DL-norleucine - ChemBK. ChemBK. Available at: [Link]
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N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8; ChemWhat Code: 94341. ChemWhat. Available at: [Link]
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This compound | C8H15NO3 | CID 6995106 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. Society for Science. Available at: [Link]
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Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Chemical structure of N-acetyl-leucine (a) Stereochemistry of the... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
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N-Acetyl-D-leucine | C8H15NO3 | CID 1241420 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Norleucine - Wikipedia. Wikipedia. Available at: [Link]
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Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available at: [Link]
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Showing metabocard for N-Acetyl-Leu (HMDB0011756) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]
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In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Western Oregon University. Available at: [Link]
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How Amino Acid Chirality Works - ThoughtCo. ThoughtCo. Available at: [Link]
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Chirality differences in amino acid retention and release from acid-extractable pool of cultured mammalian cells - PubMed. National Center for Biotechnology Information. Available at: [Link]
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A Technical Guide to the Cellular Bioactivity of N-Acetylated D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylated D-amino acids (NADAs) represent an emerging class of molecules with significant, yet underexplored, biological activities. Historically overshadowed by their L-isomers, D-amino acids are now recognized as functional players in mammalian physiology, particularly in the nervous and immune systems. The N-acetylation of these molecules adds another layer of complexity, altering their bioavailability, metabolic stability, and mechanism of action. This guide provides a comprehensive technical overview of the cellular metabolism, biological functions, and pathophysiological relevance of NADAs. We synthesize current knowledge on their synthesis and degradation, their roles as signaling molecules and antioxidants, and their implications in neurological disorders, renal disease, and oncology. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the quantification of NADAs and the characterization of their cellular effects, empowering researchers to explore this promising frontier in cell biology and therapeutic development.
Chapter 1: The Emerging Significance of N-Acetylated D-Amino Acids (NADAs)
For decades, D-amino acids were largely considered anomalies in mammals, primarily associated with bacterial cell walls. This paradigm has shifted dramatically. It is now established that D-amino acids are present and functionally active in mammals, with D-serine being the most prominent example, acting as a critical co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system[1][2][3].
N-acetylation is one of the most common covalent modifications of proteins and small molecules, profoundly impacting their function and fate[4]. When applied to D-amino acids, this modification creates NADAs, molecules with unique physicochemical properties. N-acetylation can enhance the bioavailability of the parent amino acid, facilitate transport across biological membranes like the blood-brain barrier, and protect it from rapid degradation by enzymes such as D-amino acid oxidase (DAAO)[5][6][7]. The study of NADAs is therefore crucial for understanding a novel layer of biological regulation and for identifying new therapeutic targets and drug candidates[8][9].
Chapter 2: Cellular Homeostasis: The Lifecycle of NADAs
The concentration and activity of NADAs within a cell are governed by a tightly regulated balance of synthesis, transport, and degradation. Understanding this lifecycle is fundamental to interpreting their biological effects.
Biosynthesis
The precise origins of free NADAs in mammalian cells are a subject of ongoing investigation. Two primary pathways are hypothesized:
-
Direct N-acetylation of Free D-Amino Acids: This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a free D-amino acid. This reaction is catalyzed by N-acetyltransferase enzymes. While specific enzymes for D-amino acids are not fully characterized in humans, GNAT-related (GCN5-related N-acyltransferases) enzymes have been shown to catalyze the formation of N-acetylated aromatic D-amino acids[10][11]. In simpler organisms like yeast, D-amino acid-N-acetyltransferase (DNT) plays a role in detoxifying D-amino acids via acetylation[12].
-
Proteolysis of N-Terminally Acetylated Proteins: N-terminal acetylation is a widespread co-translational protein modification in eukaryotes, affecting up to 90% of mammalian proteins[4]. The subsequent breakdown of these proteins could release N-acetylated amino acids, including NADAs, although this remains to be definitively proven as a major source[13].
Cellular Transport
The transport of NADAs into and out of cells is critical for their function. As charged molecules, they rely on specific transporter proteins. While dedicated NADA transporters are not yet identified, existing amino acid transport systems are likely involved. For instance, the mannose phosphotransferase system is responsible for the uptake of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in E. coli[14]. In mammalian cells, amino acid transporters are essential for nutrient acquisition and metabolic homeostasis, and protocols using fluorescent biosensors are being developed to measure D-amino acid transport in real-time[15].
Metabolic Degradation
The catabolism of NADAs can occur through two main routes: deacetylation followed by oxidation, or direct oxidation.
-
Deacetylation: Enzymes such as D-aminoacylases can remove the acetyl group, releasing the free D-amino acid, which can then be targeted by other metabolic enzymes[16].
-
Oxidation: The primary enzyme for degrading many neutral D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes oxidative deamination to produce an α-keto acid, ammonia, and hydrogen peroxide[6][17][18]. The substrate specificity of DAAO is broad for neutral and bulky D-amino acids but does not include acidic ones[7]. The efficiency of DAAO towards N-acetylated substrates is generally lower than for their non-acetylated counterparts, suggesting that N-acetylation serves a protective function, increasing the molecule's biological half-life.
Caption: Metabolic lifecycle of N-acetylated D-amino acids (NADAs) in a typical mammalian cell.
Chapter 3: Biological Activities and Cellular Mechanisms
NADAs exert a range of biological effects, from antioxidant protection to neuromodulation. The activity is often specific to the parent D-amino acid.
N-Acetyl-D-Tryptophan (NADT)
NADT has garnered attention for its potent antioxidant and neuroactive properties.
-
Antioxidant Activity: NADT functions as a sacrificial antioxidant, protecting proteins from oxidative damage. It is used as a stabilizer in therapeutic protein formulations, such as those for monoclonal antibodies[19]. The L-isomer, N-acetyl-L-tryptophan, has been shown to protect murine macrophages from radiation-induced cell death by reducing reactive oxygen species (ROS) and stabilizing mitochondrial membrane potential[20]. A racemic mixture of N-acetyl-DL-tryptophan protects neuronal cells from hydrogen peroxide-induced death in an in vitro model of amyotrophic lateral sclerosis (ALS)[21].
-
Neuromodulation: As a derivative of tryptophan, a precursor to serotonin, NADT is investigated for its potential to modulate mood and cognitive function. Its acetylation may enhance its ability to cross the blood-brain barrier, making it a candidate for developing supplements and pharmaceuticals targeting neurological conditions[5][22].
N-Acetyl-D-Aspartate (NADA) and Neuromodulation
While research on NADA is less extensive than on its L-enantiomer (N-acetylaspartate, NAA), its structural similarity to key neurotransmitters suggests a role in the nervous system. NAA is highly concentrated in neurons, and its efflux is regulated by NMDA receptor activation[23]. The related dipeptide, N-acetyl-aspartyl-glutamate (NAAG), can modulate neuronal NMDA receptors[24]. D-serine, not its N-acetylated form, is the primary endogenous co-agonist for synaptic NMDA receptors, which are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory[1][2][25]. Overactivation of these receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases[26][27]. It is plausible that NADA could interact with these or other glutamate receptors, but this requires further experimental validation.
Caption: Role of D-Serine at the NMDA receptor and the hypothetical interaction of NADA.
N-Acetyl-D-Glucosamine (NAG) and Immune Function
NAG is an amino sugar with significant roles in structural biology and immunology. It is a key building block for glycosaminoglycans like hyaluronic acid, which are integral to connective tissues[28]. Recent research highlights its function as a modulator of immune and inflammatory responses. NAG can influence the development and activation of T and B cells and regulate macrophage activity[29]. It appears to support the function of anti-inflammatory T regulatory (Treg) cells while mitigating excessive pro-inflammatory Th1 and Th17 responses, which are implicated in autoimmune conditions[29].
Chapter 4: Role of NADAs in Pathophysiology
The dysregulation of NADA metabolism is increasingly linked to human diseases, positioning these molecules as potential biomarkers and therapeutic targets.
| Disease Area | Associated N-Acetylated Amino Acid(s) | Observed Role / Association | Key References |
| Chronic Kidney Disease (CKD) | N-δ-acetylornithine, N-acetylhistidines, etc. | Genetic variants in the acetyltransferase NAT8 are linked to CKD. Higher circulating levels of several N-acetylated amino acids are associated with progression to kidney failure. | [30] |
| Neurological Disorders (ALS model) | N-acetyl-DL-tryptophan | Protects motor neurons from oxidative stress-induced cell death in an in-vitro model. | [21] |
| Neurological Disorders (General) | D-Serine (parent of N-acetyl-D-serine) | Dysregulation of D-serine/NMDA receptor signaling is implicated in schizophrenia and Alzheimer's disease. | [2][31] |
| Autoimmune Diseases | N-acetyl-D-glucosamine | May modulate immune responses by balancing pro- and anti-inflammatory T-cell activity. | [29] |
Chapter 5: Methodological Guide for NADA Research
Advancing the study of NADAs requires robust and validated experimental protocols. This section provides step-by-step methodologies for their analysis.
Protocol: Quantification of NADAs in Biological Samples via LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying small molecules like NADAs in complex biological matrices (e.g., cell lysates, plasma). This protocol outlines a general method that can be adapted for specific NADAs.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water containing internal standards).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of LC mobile phase A.
-
-
Liquid Chromatography Separation:
-
Column: A chiral column is required to separate D- and L-enantiomers. Alternatively, a reverse-phase C18 column can be used if enantiomeric separation is not needed or if derivatization with a chiral agent is performed.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to elute the NADAs.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each NADA, determine the specific precursor ion (Q1) and product ion (Q3) transitions by infusing a pure standard. For example, for N-acetyl-tryptophan (MW 246.26), the precursor ion [M+H]⁺ would be m/z 247.3. A characteristic product ion would be determined via fragmentation.
-
Optimization: Optimize collision energy and other source parameters for each transition to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure NADA standards.
-
Plot the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the concentration of NADAs in the unknown samples by interpolating from the standard curve.
-
Protocol: Cellular Uptake Assay Using a Fluorescent Biosensor
Rationale: Real-time measurement of substrate transport into living cells provides critical kinetic data. This protocol is based on the principle of using genetically encoded fluorescent biosensors that change their fluorescence upon binding the amino acid of interest[15].
Methodology:
-
Cell Preparation:
-
Transfect mammalian cells (e.g., HEK293) with a plasmid encoding a D-amino acid biosensor.
-
Plate the transfected cells onto a glass-bottom imaging dish and allow them to adhere overnight.
-
Self-Validation: Confirm biosensor expression and responsiveness by exposing a control well to a saturating concentration of the target D-amino acid and observing the expected change in fluorescence.
-
-
Imaging Setup:
-
Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
Replace the culture medium with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
-
Transport Measurement:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the N-acetylated D-amino acid substrate to the dish at the desired final concentration.
-
Immediately begin time-lapse imaging, acquiring images every 5-10 seconds for 5-15 minutes.
-
The rate of change in intracellular fluorescence is proportional to the rate of NADA uptake.
-
-
Data Analysis and Controls:
-
Quantify the fluorescence intensity within individual cells over time.
-
Calculate the initial rate of uptake from the slope of the fluorescence curve immediately after substrate addition.
-
Causality Control 1 (Competition): To test specificity, co-incubate the NADA with a known inhibitor of a suspected transporter or with an excess of the parent D-amino acid. A reduction in the uptake rate indicates specific, carrier-mediated transport.
-
Causality Control 2 (Energy Dependence): Perform the assay at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide). A significant reduction in uptake confirms active, energy-dependent transport over passive diffusion.
-
Caption: A validated workflow for investigating the cellular bioactivity of a novel NADA.
Chapter 6: Therapeutic and Drug Development Perspectives
The unique biological activities of NADAs make them attractive candidates for drug development.
-
Improved Pharmacokinetics: N-acetylation can be used as a pro-drug strategy to improve the stability and delivery of D-amino acid-based therapeutics[8][9]. For example, modifying a peptide with D-amino acids can protect it from degradation, and N-acetylation could further enhance its properties[32].
-
Biomarkers: As seen in chronic kidney disease, circulating levels of specific N-acetylated amino acids correlate with disease progression, highlighting their potential as diagnostic or prognostic biomarkers[30].
-
Novel Therapeutics: Molecules like NADT show promise as antioxidants for neurodegenerative diseases[21]. N-acetyl-D-glucosamine is being investigated for its immunomodulatory effects in autoimmune and inflammatory conditions[28][29].
Chapter 7: Conclusion and Future Directions
N-acetylated D-amino acids are no longer a biological curiosity but a compelling field of study with direct relevance to human health and disease. Their roles as metabolic regulators, signaling molecules, and antioxidants are just beginning to be understood. The future of NADA research will depend on the development of more specific tools to probe their function, including the identification of the specific enzymes responsible for their synthesis and the transporters that mediate their cellular flux. Elucidating the signaling pathways they modulate and confirming their mechanisms of action in vivo will be critical steps in translating the fundamental science of NADAs into novel and effective therapies.
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An In-Depth Technical Guide to the Discovery and Synthesis of N-Acetyl-D-norleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-norleucine, a non-proteinogenic amino acid derivative, holds significant value in various scientific domains, including peptide synthesis, pharmaceutical development, and biochemical research.[1][2][3] Its unique structural properties, conferred by the D-configuration and the N-acetyl group, make it a crucial chiral building block and a tool for modulating the characteristics of bioactive molecules. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, from classical enzymatic resolution to modern asymmetric synthesis techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer both theoretical understanding and practical insights for professionals in the field.
Introduction: The Emergence of a Valuable Synthetic Tool
Unlike proteinogenic amino acids, the "discovery" of this compound is not tied to its isolation from a natural source. Instead, its history is rooted in the deliberate chemical synthesis aimed at creating novel molecular tools. Norleucine, an isomer of leucine and isoleucine, became a target for chemical modification to explore its potential in peptide chemistry and as a chiral resolving agent.[4] The addition of an N-acetyl group enhances solubility and stability, making it a valuable component in various formulations.[1][2]
The primary impetus for the development of this compound was the need for enantiomerically pure D-amino acids. These are crucial components in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. The D-enantiomer can confer resistance to enzymatic degradation, enhance receptor binding, or elicit a different physiological response compared to its L-counterpart.
Classical Synthesis: The Era of Enzymatic Resolution
The traditional and still widely practiced method for producing this compound relies on the kinetic resolution of a racemic mixture of N-Acetyl-DL-norleucine. This multi-step process is robust and yields a product with high enantiomeric purity.
Step 1: Acetylation of DL-Norleucine
The synthesis begins with the non-stereoselective acetylation of racemic DL-norleucine. This is typically achieved by reacting the amino acid with acetic anhydride.
Experimental Protocol: Acetylation of DL-Norleucine
-
Reaction Setup: Suspend DL-norleucine in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the stirred suspension. The molar ratio of acetic anhydride to the amino acid is a critical parameter influencing the reaction yield.
-
Reaction Conditions: The reaction may be gently heated to ensure complete conversion.
-
Work-up and Isolation: After the reaction, excess acetic anhydride is quenched, typically by the addition of water. The N-Acetyl-DL-norleucine product is then crystallized, filtered, and dried.
Step 2: Enantioselective Enzymatic Hydrolysis
The key to obtaining the D-enantiomer lies in the stereospecificity of certain enzymes. Acylase I, often derived from fungi like Aspergillus oryzae or from porcine kidney, is commonly employed for this purpose.[5] This enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, leaving the this compound intact.
Experimental Protocol: Enzymatic Resolution with Acylase I
-
Substrate Preparation: Dissolve the synthesized N-Acetyl-DL-norleucine in an aqueous buffer.
-
Enzyme Activation: The activity of Acylase I is often enhanced by the presence of divalent metal ions, such as Co²⁺ or Zn²⁺, which act as cofactors.[5]
-
pH and Temperature Control: Adjust the pH and temperature of the solution to the optimal conditions for Acylase I activity (typically around pH 7-8 and 37°C).
-
Enzymatic Reaction: Introduce Acylase I to the substrate solution and incubate with gentle agitation. The enzyme will selectively hydrolyze N-Acetyl-L-norleucine to L-norleucine and acetate.
-
Reaction Monitoring: The progress of the resolution can be monitored by measuring the formation of L-norleucine or the consumption of the L-enantiomer of the substrate.
Caption: Enzymatic resolution of N-Acetyl-DL-norleucine.
Step 3: Separation and Purification
Following the enzymatic reaction, the mixture contains L-norleucine and the desired this compound. These two compounds can be separated based on their differing physical and chemical properties, such as solubility and charge, often through techniques like ion-exchange chromatography or fractional crystallization.
Modern Approaches: The Rise of Asymmetric Synthesis
While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Modern organic synthesis has focused on developing asymmetric methods that directly produce the target D-enantiomer with high selectivity and yield.
Chiral Auxiliary-Mediated Synthesis
This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical and efficient approach. This involves the use of a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.
Asymmetric Hydrogenation
A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor. Chiral transition metal complexes, often featuring rhodium or ruthenium with chiral phosphine ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity.
Alkylation of Chiral Glycine Equivalents
Another powerful method involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases.[6][7][8] These complexes serve as chiral glycine equivalents, and their reaction with alkyl halides proceeds with high diastereoselectivity, leading to the desired D-amino acid derivative after decomplexation.[6][7][8]
Caption: Generalized workflow for asymmetric synthesis.
Table 1: Comparison of Major Synthetic Routes
| Method | Key Principle | Advantages | Disadvantages |
| Classical Enzymatic Resolution | Enantioselective hydrolysis of a racemic mixture | Well-established, high enantiopurity, reliable | Maximum 50% theoretical yield, requires separation of products |
| Chiral Auxiliary-Mediated Synthesis | Temporary use of a chiral directing group | High stereocontrol, predictable outcomes | Stoichiometric use of often expensive auxiliaries, additional reaction steps |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst | High atom economy, high yields, catalytic nature | Requires development of specific catalysts, may need specialized equipment |
Applications in Research and Development
The utility of this compound is widespread across various scientific disciplines:
-
Peptide Synthesis: Incorporation of this compound into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties.[1][2]
-
Pharmaceutical Development: It serves as a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its use in drug formulation can improve the efficacy of therapeutic agents.[2]
-
Biochemical Research: As a non-natural amino acid derivative, it is employed to probe enzyme active sites, study metabolic pathways, and investigate protein structure and function.[1][2]
-
Chiral Resolving Agent: It can be used to separate racemic mixtures of other chemical compounds.
Conclusion
The history of this compound's synthesis reflects the broader advancements in organic chemistry. From the classical, yet effective, method of enzymatic resolution to the more elegant and efficient modern asymmetric catalytic approaches, the ability to produce this valuable molecule with high enantiomeric purity has been pivotal for progress in chemistry, biochemistry, and pharmaceutical sciences. As the demand for enantiomerically pure compounds continues to grow, further innovations in the synthesis of this compound and other chiral building blocks are anticipated, driving future discoveries in science and medicine.
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An In-depth Technical Guide to the Physical and Chemical Properties of N-Acetyl-D-norleucine
Introduction
N-Acetyl-D-norleucine is the N-acetylated derivative of D-norleucine, a non-proteinogenic amino acid and an isomer of leucine. The introduction of the acetyl group to the amine of D-norleucine modifies its chemical properties, enhancing its stability and altering its solubility profile, which can be particularly useful in peptide synthesis and other biochemical applications.[1][2] This modification makes it a valuable compound for researchers in drug development and metabolic studies, where precise physicochemical characteristics are paramount for experimental design and formulation.
This guide provides a detailed examination of the core physical characteristics and solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying principles and methodologies required for its empirical validation.
Part 1: Core Physical and Chemical Characteristics
A precise understanding of the physical properties of this compound is fundamental to its handling, characterization, and application. These parameters serve as benchmarks for purity, identity, and stability.
The compound is typically a white crystalline solid or powder.[1][2] Key identifiers include its molecular formula, C8H15NO3, and a molecular weight of approximately 173.21 g/mol .[3][4][5] It is crucial to distinguish between the specific D-enantiomer (CAS Number: 54896-21-8) and the racemic mixture, N-Acetyl-DL-norleucine (CAS Number: 7682-16-8).[5][6] Physical data is often reported for the more common racemic mixture.
Summary of Physical Properties
The following table summarizes the key physical data available for N-Acetyl-norleucine, primarily referencing the DL-racemic form which is more extensively characterized in public databases.
| Property | Value | Source(s) |
| CAS Number | 54896-21-8 (D-form)[5] 7682-16-8 (DL-form)[6] | [5][6] |
| Molecular Formula | C8H15NO3 | [3][4][6] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Appearance | White solid, crystals, or powder | [1][2][7] |
| Melting Point | 108 °C (for DL-form) | [3][8][6] |
| Boiling Point | 378.3 °C at 760 mmHg (for DL-form) | [3][6] |
| Density | 1.072 g/cm³ (for DL-form) | [3][6] |
Experimental Protocol: Melting Point Determination
The melting point is a critical indicator of a substance's purity. A sharp melting range (typically within 1-2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[9] The capillary method is a standard and reliable technique for this determination.[10][11]
Causality Behind Experimental Choices: The choice of a slow, controlled heating rate (1-2°C per minute) near the expected melting point is crucial. A rapid temperature ramp can lead to inaccurate readings due to a lag in heat transfer from the heating block to the sample and the thermometer, resulting in an artificially broad or elevated melting range.[12] Proper sample preparation ensures uniform heat distribution.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush larger crystals using a mortar and pestle to ensure efficient and uniform packing.[12]
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.[9]
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the powder at the bottom. This eliminates air pockets and ensures uniform heating.[9][12]
-
Instrument Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
Rapid Initial Heating: Quickly heat the apparatus to a temperature approximately 15-20°C below the expected melting point (around 90°C for the DL-form).[12]
-
Controlled Measurement: Decrease the heating rate to 1-2°C per minute. This slow rate allows the system to remain in thermal equilibrium.
-
Observation and Recording: Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.
Diagram: Workflow for Melting Point Determination
Caption: A standardized workflow for accurate melting point determination using the capillary method.
Part 2: Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-based assays, peptide synthesis, and pharmaceutical formulations. The acetyl group generally enhances solubility in certain organic solvents compared to the parent amino acid.[1]
Expected Solubility in Common Laboratory Solvents
This table summarizes the expected qualitative and, where available, analogous quantitative solubility of this compound. These values should be empirically verified for specific applications.
| Solvent | Polarity | Expected Solubility | Analogous Data (N-acetyl-D-Leucine)[13] |
| Water | Polar Protic | Soluble to Sparingly Soluble | Sparingly soluble in aqueous buffers |
| Methanol | Polar Protic | Soluble[6] | Not specified, but expected to be similar to ethanol |
| Ethanol | Polar Protic | Soluble | ~1 mg/mL |
| DMSO | Polar Aprotic | Soluble to Very Soluble | ~30 mg/mL |
| DMF | Polar Aprotic | Soluble to Very Soluble | ~30 mg/mL |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent. It ensures that the solution is fully saturated, providing a reliable quantitative measurement.
Causality Behind Experimental Choices: This method is designed to achieve thermodynamic equilibrium. By adding an excess of the solid, we ensure the solution becomes saturated. The constant agitation prevents the formation of concentration gradients, and the extended incubation period allows the dissolution process to reach a steady state. The final filtration step is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved analyte is quantified.
Step-by-Step Methodology:
-
Preparation: To a series of vials, add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO).
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that saturation was achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE or PVDF) and filter the solution into a clean, pre-weighed vial. This step removes all undissolved microparticulates.
-
Quantification: Accurately determine the concentration of this compound in the filtered saturate. This can be achieved via several methods:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC): Dilute the saturated solution with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC method. This is the preferred method for accuracy and for analyzing solubility in non-volatile solvents.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or g/L.
Diagram: Workflow for Solubility Determination
Caption: The shake-flask method for determining the equilibrium solubility of a compound.
Conclusion
This compound is a compound with well-defined physical characteristics and a predictable solubility profile that makes it amenable to a variety of research and development applications. Its identity as a white, crystalline solid with a melting point of approximately 108°C (for the DL-form) provides a solid baseline for identity and purity checks. While quantitative solubility data for the D-isomer requires empirical determination, its expected solubility in polar organic solvents like methanol, DMSO, and DMF is high, facilitating its use in solution-phase chemistry and biological assays. The standardized protocols provided in this guide offer a robust framework for validating these critical parameters, ensuring data integrity and reproducibility in the laboratory.
References
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N-Acetyl-DL-norleucine - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
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N-Acetyl-dl-norleucine - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Determination of Melting Point - Wired Chemist. (n.d.). Retrieved January 14, 2026, from [Link]
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N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8. (n.d.). ChemWhat. Retrieved January 14, 2026, from [Link]
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This compound | C8H15NO3 | CID 6995106. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 14, 2026, from [Link]
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Determination of Melting Point. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]
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N-Acetyl-D-leucine | C8H15NO3 | CID 1241420. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
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Mechanism of action for N-Acetyl-D-norleucine in biological systems.
An In-Depth Technical Guide on the Potential Mechanism of Action of N-Acetyl-D-norleucine in Biological Systems
Preamble: Charting Unexplored Territory
This compound is a synthetic N-acetylated derivative of D-norleucine, an isomer of the more common amino acid, leucine. While it is utilized in biochemical research and peptide synthesis, its specific mechanism of action within biological systems remains largely uncharacterized in scientific literature.[1][2] This guide, therefore, adopts a first-principles approach to construct a scientifically rigorous and logical framework for its potential biological activities. As a Senior Application Scientist, the narrative herein is built not on established fact but on reasoned extrapolation from well-documented analogs, primarily the extensively studied enantiomers of N-acetyl-leucine. By synthesizing data from pharmacokinetics, stereochemistry, and cell biology, we will postulate testable hypotheses for the mechanism of this compound, providing a foundational roadmap for researchers, scientists, and drug development professionals.
Section 1: Foundational Profile of this compound
This compound is a chiral molecule whose biological behavior is dictated by its core components: the D-configured alpha-carbon, the linear six-carbon backbone of norleucine, and the N-terminal acetyl group. Unlike its proteinogenic isomer, leucine, norleucine features an unbranched side chain, which can alter its steric and hydrophobic interactions.[3] The D-configuration confers resistance to degradation by proteases that are stereospecific for L-amino acids, a property often exploited in peptide drug design to increase in-vivo half-life.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, compiled from publicly available chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₃ | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
| IUPAC Name | (2R)-2-acetamidohexanoic acid | [5] |
| CAS Number | 54896-21-8 | [5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | ~108 °C | [1][6] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Stereochemistry | D-enantiomer | [5] |
Established Applications
The primary documented use of this compound is as a specialized building block in synthetic chemistry and biochemistry.[2]
-
Peptide Synthesis: Its incorporation into peptide chains is used to introduce unique properties. The D-configuration enhances stability against enzymatic cleavage, while the norleucine side chain can modify the peptide's hydrophobicity and conformation, potentially altering receptor binding and biological activity.[4][7]
-
Biochemical Research: It serves as a tool for studying protein structure and function and in studies involving enzyme inhibition and protein interactions.[2][8]
Section 2: A Comparative Framework: The Case of N-Acetyl-Leucine Enantiomers
To build a hypothesis for this compound, we must first understand the behavior of its closest, well-researched analog: N-acetyl-leucine. This compound exists as two enantiomers, N-acetyl-L-leucine (NALL) and N-acetyl-D-leucine (NADL), which exhibit dramatically different pharmacokinetic and pharmacodynamic profiles.
NALL is the biologically active enantiomer, being investigated and used for a range of neurological disorders.[9][10] Its proposed mechanisms include the normalization of neuronal membrane potential, enhancement of cerebral glucose metabolism, and modulation of autophagy pathways.[9][10][11] In stark contrast, NADL is considered pharmacologically inactive.[12] However, it is not inert; it profoundly impacts the bioavailability of its L-counterpart.
The Inhibitory Pharmacokinetics of N-Acetyl-D-Leucine
When the racemic mixture (N-acetyl-DL-leucine) is administered orally, the plasma concentration and total exposure (AUC) of the D-enantiomer are significantly higher than that of the L-enantiomer.[13][14] This phenomenon is explained by two key observations:
-
Competitive Inhibition of Transport: Both enantiomers are substrates for the monocarboxylate transporter 1 (MCT1), a key transporter for their entry into cells and across the blood-brain barrier.[15] The D-enantiomer appears to competitively inhibit the uptake of the L-enantiomer.[16]
-
Metabolic Resistance: The L-enantiomer is rapidly deacetylated within cells to L-leucine, which is then utilized in metabolic pathways. The D-enantiomer is resistant to this deacetylation, causing it to accumulate.[13][14][16]
This differential handling is critical, as chronic administration of the racemate could lead to the accumulation of the D-enantiomer, which may have unknown or undesirable long-term effects.[16]
| Pharmacokinetic Parameter | N-Acetyl-D-Leucine (from Racemate) | N-Acetyl-L-Leucine (from Racemate) | Source(s) |
| Max Plasma Conc. (Cmax) | Significantly Higher | Significantly Lower | [13][14] |
| Area Under Curve (AUC) | Significantly Higher | Significantly Lower | [13][14] |
| Metabolism | Poor (Resistant to deacetylation) | Rapid (Deacetylated to L-leucine) | [16] |
| Primary Transporter | MCT1 | MCT1 | [15] |
Visualizing the Differential Fate of N-Acetyl-Leucine Enantiomers
The following diagram illustrates the proposed differential pathway for N-acetyl-leucine enantiomers upon entering a cell.
Section 3: Postulated Mechanisms of Action for this compound
Drawing from the N-acetyl-leucine precedent and the distinct biochemistry of norleucine, we can formulate several testable hypotheses for the mechanism of action of this compound.
Hypothesis 1: A Metabolically Resistant Competitive Transporter Inhibitor
The most direct hypothesis is that this compound behaves similarly to N-acetyl-D-leucine.
-
Metabolic Resistance: Due to its D-configuration, it is likely highly resistant to enzymatic deacetylation in biological systems.
-
Transporter Interaction: Given its structural similarity to other N-acetylated amino acids, it is a probable substrate for transporters like MCT1.
-
Competitive Inhibition: It could act as a competitive inhibitor at these transporters, blocking the uptake of endogenous substrates (like lactate) or structurally related therapeutic agents (like N-acetyl-L-leucine or other amino acid-based drugs).
This profile suggests this compound is unlikely to be a direct therapeutic agent itself but could act as a modulator of other substances' pharmacokinetics.
Hypothesis 2: Allosteric Modulation of Leucine/Norleucine-Sensing Pathways
While L-leucine and L-norleucine can both activate protein synthesis, likely through the mTOR pathway, their metabolic activation differs.[17] this compound, being metabolically stable, could act as a persistent, low-affinity ligand for enzymes or receptors involved in these pathways. Instead of activating them, it might function as an allosteric modulator or a weak competitive inhibitor, subtly altering the cellular response to endogenous L-enantiomers.
Hypothesis 3: Alteration of Peptide Properties and Protein Folding
This hypothesis aligns with its known applications. When incorporated into a synthetic peptide, this compound would:
-
Confer Proteolytic Resistance: The D-amino acid structure protects the adjacent peptide bond from cleavage by most proteases.[4]
-
Modify Hydrophobicity and Conformation: The linear, unbranched side chain of norleucine provides a different steric and hydrophobic profile than leucine's branched side chain, which can alter peptide folding and its interaction with biological targets.[7][18] It may also influence protein folding and stability if it can be recognized and utilized by cellular machinery, although this is less likely for a D-enantiomer.[2]
Section 4: Experimental Protocols for Mechanistic Validation
To move from hypothesis to evidence, a series of targeted experiments is required. The following protocols provide a framework for testing the primary hypotheses.
Experimental Workflow
Protocol: MCT1 Transporter Inhibition Assay
Objective: To determine if this compound can inhibit the transport of a known MCT1 substrate.
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing human MCT1 (or a similar cell line).
-
Substrate Preparation: Prepare a solution of a radiolabeled MCT1 substrate (e.g., [¹⁴C]-L-lactate) at a concentration near its Km.
-
Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 1 µM to 10 mM). Include a known MCT1 inhibitor (e.g., phloretin) as a positive control and a vehicle control.
-
Assay Execution: a. Plate cells in 24-well plates and grow to confluency. b. Wash cells with a transport buffer (e.g., Krebs-Ringer-HEPES). c. Pre-incubate cells with the different concentrations of this compound or controls for 10 minutes. d. Add the radiolabeled substrate to each well and incubate for a short, defined period (e.g., 2 minutes) to measure initial uptake rates. e. Stop the transport by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of substrate uptake against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Metabolic Stability Assay in Liver Microsomes
Objective: To assess the rate of deacetylation of this compound compared to its L-enantiomer.
Methodology:
-
Reagent Preparation: a. Prepare human liver microsomes (HLM) in a phosphate buffer. b. Prepare a solution of the NADPH-regenerating system. c. Prepare stock solutions of this compound and N-Acetyl-L-norleucine (as a positive control for metabolism).
-
Incubation: a. Pre-warm HLM and the NADPH-regenerating system at 37°C. b. Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) to the HLM mixture. c. Incubate at 37°C. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. Determine the half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the linear regression line.
Section 5: Conclusion and Future Perspectives
While direct evidence for the mechanism of action of this compound is currently absent from the scientific literature, a robust, data-driven framework of hypotheses can be constructed through comparative analysis with its structural analog, N-acetyl-leucine. The available evidence strongly suggests that this compound is likely to be a metabolically stable molecule that may function as a competitive inhibitor of cellular transporters such as MCT1. Its primary utility may therefore lie not in direct therapeutic action, but as a modulator of the pharmacokinetics of other drugs or as a specialized component to enhance the stability of synthetic peptides.
The path forward requires empirical validation. The experimental protocols outlined in this guide provide a clear starting point for elucidating the true biological role of this compound. Should these hypotheses be confirmed, this compound could become a valuable tool in drug development, either for co-administration strategies to modify drug exposure or for the rational design of next-generation peptide therapeutics with optimized in-vivo properties.
Section 6: References
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N-Acetyl-DL-norleucine - ChemBK. (2024-04-09). ChemBK. [Link]
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Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]
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Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]
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Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]
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This compound | C8H15NO3. (n.d.). PubChem. [Link]
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Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]
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N-Acetyl-dl-norleucine. (n.d.). LookChem. [Link]
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Geber, C., et al. (2023). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. PubMed Central. [Link]
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N-Acetyl-L-Leucine and Neurodegenerative Disease. (2024). The New England Journal of Medicine. [Link]
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Churchill, G. C., et al. (2021). Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter (MCT1) but only the l-enantiomer is metabolized. ResearchGate. [Link]
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Kaya, E., et al. (2021). N-Acetyl-l-Leucine and Neurodegenerative Disease. ResearchGate. [Link]
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Bremova-Ertl, T., et al. (2023). Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. Neurology. [Link]
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Norleucine Definition. (n.d.). Fiveable. [Link]
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Sener, A., & Malaisse, W. J. (1981). Does leucine- and norleucine-induced insulin release depend on amino acid aminotransferase activity? PubMed. [Link]
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Lynch, C. J., et al. (2002). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. PubMed. [Link]
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Norleucine. (n.d.). Wikipedia. [Link]
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Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). UW Pressbooks. [Link]
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Amino Acid Derivatives – biochemistry. (n.d.). UW Pressbooks. [Link]
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Unnatural Amino Acids: Norleucine. (2025-01-08). LifeTein Peptide Blog. [Link]
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Barrett, G. C. (Ed.). (1999). Amino acid derivatives : a practical approach. OneSearch. [Link]
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Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. (2024-11-14). YouTube. [Link]
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The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Synthesis of Amino Acids. (2022-09-25). Chemistry LibreTexts. [Link]
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Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. [Link]
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Role of N-Acetyl-D-norleucine as a non-canonical amino acid.
An In-depth Technical Guide to N-Acetyl-D-norleucine: A Non-Canonical Amino Acid in Modern Research
Executive Summary
This compound is a synthetic derivative of D-norleucine, a non-canonical amino acid that serves as a structural analog, or isostere, of methionine. While its L-enantiomer counterpart has garnered significant attention for therapeutic applications, this compound has carved out a distinct and critical role in biochemical research and pharmaceutical development. Its utility stems not from direct biological activity, but from its unique physicochemical properties conferred by N-acetylation and its D-configuration. This guide provides a comprehensive technical overview of this compound, detailing its function as a specialized building block in peptide synthesis, its use as a tool for probing protein structure, its comparative pharmacology, and the key experimental protocols for its synthesis, incorporation, and analysis. For researchers and drug developers, this compound is an essential component in the toolkit for creating more stable, well-defined, and specific peptide-based therapeutics and for elucidating the stereospecificity of biological mechanisms.
Introduction: The Expanding Role of Non-Canonical Amino Acids
The 20 canonical amino acids form the fundamental basis of protein structure and function. However, the field of chemical biology has increasingly turned to non-canonical amino acids (ncAAs) to expand the chemical diversity of proteins and peptides, enabling the creation of novel structures with enhanced functions.[1] Non-canonical amino acids, which are not naturally encoded in the genetic code of most organisms, can be synthesized chemically or may occur naturally in some bacteria and plants.[1]
Norleucine (Nle) is a prominent ncAA characterized by a linear, four-carbon side chain.[2] It is a nearly perfect isostere of methionine (Met), possessing similar size and hydrophobicity but lacking the oxidizable sulfur atom.[3][4] This makes it an invaluable tool for studying the functional role of methionine residues in proteins, particularly in the context of oxidative stress.
This guide focuses on This compound (Ac-D-Nle) , a derivative of the D-enantiomer of norleucine. The addition of an acetyl group to the N-terminus and the use of the D-chiral form impart specific properties that define its role as a specialized tool for:
-
Peptide Synthesis: Serving as a protected building block to enhance peptide stability and solubility.[5][6]
-
Mechanistic Probes: Acting as a negative control to establish the stereospecificity of biological processes.
-
Pharmaceutical Development: Contributing to the design of novel therapeutics with improved pharmacokinetic profiles.[6]
Physicochemical Properties of this compound
The unique characteristics of Ac-D-Nle are a direct result of its chemical structure. The N-acetylation neutralizes the positive charge of the alpha-amino group, increasing the molecule's overall hydrophilicity and stability, which is particularly useful in drug formulations where bioavailability is critical.[5][6]
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamidohexanoic acid | [7] |
| Synonyms | Acetyl-D-2-aminohexanoic acid, Ac-D-Nle-OH | [8] |
| CAS Number | 54896-21-8 | [7][8] |
| Molecular Formula | C₈H₁₅NO₃ | [7][8] |
| Molecular Weight | 173.21 g/mol | [7][8] |
| Appearance | White to off-white powder | [5] |
| Chirality | D-enantiomer | - |
Core Function as a Non-Canonical Amino Acid Building Block
Probing Protein Structure and Function: The Methionine Surrogate
A primary application of norleucine is to replace methionine residues in peptides and proteins to investigate the functional consequences of methionine oxidation.[4] Methionine's thioether side chain is susceptible to oxidation, which can alter protein structure and lead to loss of function. By substituting Met with the non-oxidizable Nle, researchers can create protein variants that are resistant to oxidative damage. This allows for the decoupling of oxidative effects from other functional aspects of the protein.[4]
In solid-phase peptide synthesis (SPPS), this compound serves as a protected D-amino acid. The acetyl group acts as a stable protecting group for the N-terminus, allowing for its incorporation at specific positions within a peptide sequence. The use of the D-enantiomer can introduce conformational constraints or increase resistance to enzymatic degradation.
Engineering Enhanced Peptide Therapeutics
The incorporation of ncAAs is a proven strategy to improve the therapeutic profile of peptides.[2][9] Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids, such as Ac-D-Nle, can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life.[9]
Furthermore, the acetyl group enhances solubility and can modify the peptide's interaction with biological membranes and transporters, potentially improving its bioavailability and pharmacokinetic properties.[6] Ac-D-Nle is therefore a valuable building block for designing peptide drugs with enhanced stability and efficacy.[6]
Biochemical and Pharmacological Profile: A Comparative Analysis
Much of the therapeutic interest in N-acetylated amino acids has been driven by studies on N-acetyl-L-leucine , which is being developed for rare neurological disorders.[10][11] It is crucial to understand that this compound has a distinct and fundamentally different biological profile.
-
Stereospecific Metabolism: N-acetyl-L-leucine acts as a prodrug; its acetyl group is removed by intracellular acylases to release L-leucine.[10] These acylases exhibit a profound selectivity for L-amino acids.[12] Consequently, this compound is highly resistant to this deacetylation process. This metabolic stability means it does not typically release D-norleucine into the cell and persists in its acetylated form.
-
Biological Inertness as a Key Feature: In many systems where N-acetyl-L-leucine shows therapeutic effects, the D-enantiomer is inactive. For example, N-acetyl-L-leucine modulates the master regulator of lysosomal biogenesis, TFEB, while the D-enantiomer has no effect.[13] This stereospecificity is a critical insight. The primary role of this compound in a pharmacological context is often as a scientifically rigorous negative control . Its use allows researchers to confirm that a biological effect observed with the L-enantiomer is due to a specific chiral interaction and not a general, non-specific effect of the molecule.
-
Distinct Pharmacokinetics: Studies on the enantiomers of N-acetyl-leucine have shown that the D-enantiomer has a greater maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer after oral administration of a racemic mixture.[12][14] This suggests slower clearance and different distribution, reinforcing its distinct biological handling.
Methodologies and Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
The most direct method for synthesizing Ac-D-Nle is the acylation of D-norleucine. This protocol is based on established methods for N-acetylation of amino acids.[15][16][17]
Causality: Acetic anhydride is chosen as the acetylating agent because it is highly reactive and efficient. The reaction is performed under basic conditions (e.g., with NaOH) to deprotonate the amino group of D-norleucine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acetic anhydride. The process must be carefully controlled to prevent side reactions and ensure a high yield of the desired product.
Step-by-Step Methodology:
-
Dissolution: Dissolve D-norleucine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The molar ratio should be approximately 1:3 (D-norleucine:NaOH).
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.
-
Acetylation: Add acetic anhydride dropwise to the cooled solution with vigorous stirring. A molar ratio of approximately 1.5:1 (acetic anhydride:D-norleucine) is typically used.
-
Reaction: Allow the reaction to proceed for 1-2 hours, maintaining the cool temperature.
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of ~2-3 using a strong acid (e.g., concentrated HCl). This protonates the carboxylate group, causing the N-acetylated product to precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold water to remove salts and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to achieve high purity.
-
Validation: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and Chiral HPLC.
Caption: Workflow for the chemical synthesis of this compound.
Protocol 2: Incorporation of Norleucine into Recombinant Proteins
While Ac-D-Nle itself cannot be directly incorporated by the ribosome, its parent amino acid, norleucine, can be incorporated into proteins using two primary strategies.
Causality: The choice of method depends on the desired outcome. Global substitution is simpler but affects all methionine sites. Genetic code expansion is more complex but allows for precise, site-specific incorporation, providing ultimate control for structure-function studies.
Method A: Global Methionine Substitution This technique exploits the promiscuity of the native E. coli methionyl-tRNA synthetase, which can mis-charge tRNA^Met with norleucine.[4][18][19]
-
Strain Selection: Use a methionine-auxotrophic E. coli strain (one that cannot synthesize its own methionine).
-
Media Preparation: Prepare a minimal growth medium lacking methionine.
-
Induction: Grow the cells and induce protein expression.
-
Supplementation: Supplement the medium with norleucine. A carefully titrated, low concentration of methionine may be required to sustain cell viability while maximizing norleucine incorporation.
-
Analysis: Purify the protein and use mass spectrometry to confirm the extent of norleucine incorporation at methionine sites.
Method B: Site-Specific Incorporation via Genetic Code Expansion This advanced method provides precise control over the location of the ncAA.[1][20]
-
System Components: This requires an "orthogonal pair": an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., an amber suppressor tRNA^CUA). The aaRS is evolved to specifically recognize norleucine and charge it onto the suppressor tRNA, but not interact with any endogenous components.[20]
-
Genetic Modification:
-
Introduce a plasmid encoding the orthogonal aaRS/tRNA pair into the expression host.
-
Mutate the gene of the target protein to replace the codon at the desired incorporation site with an amber stop codon (TAG).
-
-
Expression: Grow the engineered cells in a medium supplemented with norleucine.
-
Mechanism: When the ribosome encounters the TAG codon, the suppressor tRNA^CUA, charged with norleucine, will bind and insert norleucine, allowing translation to continue. This competes with the translation release factor.[20]
-
Purification & Validation: Purify the full-length protein and confirm site-specific incorporation using mass spectrometry.
Caption: Comparison of methods for incorporating norleucine into proteins.
Protocol 3: Chiral HPLC-MS/MS for Detection and Quantification
Distinguishing between D- and L-enantiomers is critical and requires a chiral separation method.
Causality: A chiral stationary phase in the HPLC column contains a chiral selector that interacts differently with the D- and L-enantiomers, causing them to elute at different times. Tandem mass spectrometry (MS/MS) is used for detection because it provides exceptional sensitivity and specificity, allowing for accurate quantification even in complex biological matrices like plasma.[12][14]
Step-by-Step Methodology:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated Ac-D-Nle).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Detection Mode: Operate in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
Transitions: Monitor the transition from the precursor ion (m/z for Ac-Nle, e.g., 172.1) to a specific product ion (e.g., the leucine fragment, m/z 130.1).[12][14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure Ac-D-Nle.
-
Quantify the amount of Ac-D-Nle in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Caption: Analytical workflow for chiral separation and quantification.
Conclusion and Future Perspectives
This compound is a quintessential example of how a non-canonical amino acid derivative can be a powerful tool in science, even in the absence of direct therapeutic activity. Its primary roles are as a specialized building block for creating robust and stable peptides, and as an indispensable negative control for validating the stereospecific mechanisms of its L-enantiomer counterparts. Its metabolic stability and unique pharmacokinetic profile make it an object of study in its own right for understanding how D-amino acid derivatives are handled in biological systems.
Future research will likely focus on leveraging Ac-D-Nle in the rational design of complex peptide architectures, where precise control over stereochemistry is paramount for achieving desired conformations and functions. As the field of peptide therapeutics continues to grow, the demand for specialized building blocks like this compound will undoubtedly increase, solidifying its place as a valuable and versatile tool in the modern research laboratory.
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Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link]
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N-Acetyl-DL-norleucine - ChemBK. (2024). ChemBK. [Link]
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This compound. (n.d.). PubChem. [Link]
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CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF 2025. [Link]
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Hiller, O., et al. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids. [Link]
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Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]
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Kaya, E., et al. (2023). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. [Link]
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Zavialova, M., et al. (2022). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. [Link]
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Norleucine. (n.d.). Wikipedia. [Link]
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Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]
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Cirino, P. C., & Arnold, F. H. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering. [Link]
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Oh-oka, A., et al. (2013). Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor. Molecules. [Link]
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Castro, T. G., et al. (2023). Selected examples of non-canonical amino acids. ResearchGate. [Link]
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Peng, W., et al. (2024). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Proceedings of the National Academy of Sciences. [Link]
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N-acetyl-aminoacid quantification. (2017). ResearchGate. [Link]
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Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. (2004). ResearchGate. [Link]
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Tenora, L., et al. (2020). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry. [Link]
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The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. [Link]
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Bogosian, G., et al. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. [Link]
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Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Acetyl-D-norleucine
This guide provides an in-depth analysis of the spectroscopic data for N-Acetyl-D-norleucine, a derivative of the non-proteinogenic amino acid D-norleucine. The characterization of such molecules is fundamental in fields ranging from peptide chemistry to drug development, where precise structural confirmation is paramount. This document is intended for researchers and scientists who require a detailed understanding of the nuclear magnetic resonance (NMR) and infrared (IR) spectral features of N-acetylated amino acids.
While direct, fully-assigned experimental spectra for this compound are not widely published, this guide synthesizes data from closely related analogs, spectral databases, and foundational spectroscopic principles to provide a robust and predictive characterization. Experimental spectra for the racemic mixture, N-Acetyl-dl-norleucine, are noted to be available in specialized databases such as SpectraBase, corroborating the data presented herein.[1][2]
Molecular Structure and Spectroscopic Overview
This compound possesses three key structural regions that give rise to characteristic spectroscopic signals: the carboxylic acid group, the N-acetyl group, and the n-butyl side chain. Each of these components will be systematically examined through ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR Spectroscopy will elucidate the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy will provide a direct map of the carbon skeleton, identifying each unique carbon atom, including the carbonyls.
-
IR Spectroscopy will confirm the presence of key functional groups (amide, carboxylic acid) through their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For N-acetylated amino acids, deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are commonly employed.[3] The data presented here are predicted for DMSO-d₆, which allows for the observation of exchangeable protons (NH and OH).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show signals for eight distinct proton environments. The interpretation relies on established chemical shift ranges and data from analogous compounds like N-Acetyl-L-leucine.[4][5] The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), which cause a downfield shift (higher ppm).[6][7]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Label | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| a | ~12.5 | broad singlet | 1H | Carboxylic Acid (-COOH) |
| b | ~8.1 | doublet | 1H | Amide (-NH) |
| c | ~4.2 | multiplet | 1H | α-proton (-CH) |
| d | ~2.0 | singlet | 3H | Acetyl (-COCH₃) |
| e | ~1.6 | multiplet | 2H | β-protons (-CH₂) |
| f | ~1.3 | sextet | 2H | γ-protons (-CH₂) |
| g | ~1.2 | multiplet | 2H | δ-protons (-CH₂) |
| h | ~0.9 | triplet | 3H | ε-protons (-CH₃) |
Causality and Interpretation:
-
Carboxylic Acid Proton (a): This proton is highly deshielded and acidic, appearing as a broad singlet far downfield. Its chemical shift can be highly variable depending on concentration and residual water content.
-
Amide Proton (b): The amide proton is coupled to the α-proton (c), resulting in a doublet. Its downfield position is characteristic of protons on nitrogen adjacent to a carbonyl group.
-
Alpha-Proton (c): This proton is attached to the stereocenter and is deshielded by both the adjacent nitrogen and the carbonyl of the carboxylic acid. It is coupled to the amide proton (b) and the β-protons (e), resulting in a complex multiplet.
-
Acetyl Protons (d): The three protons of the acetyl methyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. Its position around 2.0 ppm is highly characteristic.[8]
-
Alkyl Chain Protons (e, f, g, h): The protons on the n-butyl side chain exhibit typical alkane region shifts.[9] The terminal methyl group (h) appears as a triplet due to coupling with the adjacent methylene group (g). The methylene groups (e, f, g) show complex multiplets due to coupling with their neighbors.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment, with carbonyl carbons appearing significantly downfield.[10][11] The predicted data is based on values for N-acetylated amino acids and standard chemical shift ranges for alkyl chains.[12][13][14]
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| Carboxyl Carbonyl (-C OOH) | ~173 |
| Acetyl Carbonyl (-C OCH₃) | ~170 |
| α-Carbon | ~52 |
| β-Carbon | ~32 |
| γ-Carbon | ~28 |
| Acetyl Methyl (-COC H₃) | ~22 |
| δ-Carbon | ~21 |
| ε-Carbon | ~14 |
Causality and Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) are the most deshielded, appearing at the far downfield end of the spectrum. The carboxylic acid carbonyl is typically found slightly further downfield than the amide carbonyl.[10]
-
Alpha-Carbon: This is the only carbon directly attached to both the nitrogen and the carboxylic acid group, leading to a chemical shift around 52 ppm.
-
Alkyl Chain Carbons: The carbons of the n-butyl side chain appear in the aliphatic region of the spectrum. The chemical shifts generally decrease as the distance from the electron-withdrawing groups increases.
-
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is found in the high-field region, typically around 22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key signatures will be from the carboxylic acid and the secondary amide.[15][16]
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400–3200 | Strong, Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~3300 | Medium | N-H Stretch | Amide |
| 3000–2850 | Medium | C-H Stretch | Aliphatic |
| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1640 | Strong, Sharp | C=O Stretch (Amide I Band) | Amide |
| ~1550 | Strong | N-H Bend (Amide II Band) | Amide |
Causality and Interpretation:
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption over a wide frequency range due to extensive hydrogen bonding.
-
N-H Stretch: The amide N-H stretch appears as a distinct, medium-intensity peak.
-
C=O Stretches: Two prominent carbonyl absorptions are expected. The carboxylic acid carbonyl typically appears at a higher frequency (~1720 cm⁻¹) than the amide carbonyl (Amide I band, ~1640 cm⁻¹). This distinction is a key diagnostic feature.
-
N-H Bend: The Amide II band, resulting from N-H bending coupled with C-N stretching, is another characteristic feature of secondary amides and is expected around 1550 cm⁻¹.[17]
Experimental Protocols & Workflows
Achieving high-quality, reproducible spectroscopic data requires adherence to validated experimental protocols. The following sections detail the standard procedures for NMR and IR analysis of N-acetylated amino acids.
General Spectroscopic Analysis Workflow
The logical flow from sample receipt to final data interpretation is crucial for ensuring scientific integrity.
Caption: General workflow for NMR spectroscopic analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg is preferable for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube. For optimal resolution, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of 16 ppm is typically sufficient.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.[18]
-
Integrate the ¹H NMR signals and assign the peaks based on chemical shift, multiplicity, and integration values.
-
Protocol for FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Process the data by performing a background subtraction.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combined NMR and IR spectroscopic approach. This guide provides a detailed, predictive framework for the assignment and interpretation of its key spectral features. The provided protocols represent industry-standard methodologies for obtaining high-quality data, ensuring that researchers can reliably validate the structure and purity of this and other N-acetylated amino acids in a drug discovery or chemical research setting.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0011756). Available from: [Link]
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Givens, C., Bentley, J. A., & Somlai, A. P. COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Delta State University. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Martin, M., Labouesse, J., Canioni, P., & Merle, M. (1993). N-acetyl-L-aspartate and Acetate 1H NMR Signal Overlapping Under Mild Acidic pH Conditions. Magnetic Resonance in Medicine, 29(5), 692-694. Available from: [Link]
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Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of D-Amino Acid Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless progression of neurodegenerative diseases presents one of the most significant challenges in modern medicine. A growing body of evidence points towards the therapeutic potential of a unique class of molecules: D-amino acid derivatives. Historically considered the enantiomeric outsiders to the L-amino acid-dominated biological world, D-amino acids and their synthetic analogs are emerging as potent modulators of neuronal survival and function. This technical guide provides an in-depth exploration of the neuroprotective effects of D-amino acid derivatives, delving into their mechanisms of action, key experimental validation protocols, and future therapeutic perspectives. We will dissect the critical role of these compounds in modulating N-methyl-D-aspartate (NMDA) receptor activity, mitigating excitotoxicity, and combating oxidative stress, offering a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction: The D-Amino Acid Renaissance in Neuroscience
For decades, D-amino acids were largely dismissed as biological rarities. However, pioneering research has unveiled their endogenous presence and critical physiological roles within the mammalian central nervous system (CNS)[1][2][3]. D-serine and D-aspartate, for instance, are now recognized as key neuromodulators, acting as co-agonists at the NMDA receptor[1][2]. This discovery has profound implications for neuroprotection. The NMDA receptor, a crucial player in synaptic plasticity and memory, is a double-edged sword; its overactivation leads to excitotoxicity, a primary driver of neuronal death in a spectrum of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease[1][2].
This guide will navigate the intricate landscape of D-amino acid derivatives, from endogenous molecules to novel synthetic compounds, and their potential to quell the destructive cascade of neurodegeneration. We will not only review the established science but also provide the practical, validated methodologies required to propel this promising area of research forward.
Mechanisms of Neuroprotection: Beyond the NMDA Receptor
The neuroprotective properties of D-amino acid derivatives are multifaceted. While modulation of the NMDA receptor remains a central theme, their influence extends to other critical cellular pathways.
The NMDA Receptor Glycine Site: A Prime Therapeutic Target
The NMDA receptor requires the binding of both glutamate and a co-agonist at the glycine binding site for its activation[1]. D-serine is a potent endogenous co-agonist at this site[1][2]. By modulating the availability of D-serine, we can fine-tune NMDA receptor activity.
-
D-Serine and D-Alanine: These endogenous D-amino acids can enhance NMDA receptor function at physiological concentrations, which is crucial for synaptic plasticity. However, in pathological conditions characterized by excessive glutamate release, their presence can exacerbate excitotoxicity.
-
D-Amino Acid Oxidase (DAAO) Inhibitors: DAAO is the primary enzyme responsible for the degradation of D-serine and D-alanine[1]. Inhibiting DAAO represents a sophisticated strategy to elevate endogenous D-serine levels, potentially restoring NMDA receptor function in conditions where it is hypoactive, such as schizophrenia[4]. Paradoxically, in the context of excitotoxicity, a transient reduction in D-serine could be beneficial.
D-Aspartate: An Agonist at the Glutamate Site
Unlike D-serine and D-alanine, D-aspartate acts as an agonist at the glutamate binding site of the NMDA receptor[1][5]. While its physiological role is still under investigation, excessive levels of D-aspartate can contribute to excitotoxicity.
Combating Oxidative and Endoplasmic Reticulum Stress
Neurodegenerative processes are intimately linked to cellular stress. Certain D-amino acid derivatives exhibit protective effects that are independent of direct NMDA receptor modulation.
-
D-Cysteine Derivatives: D-cysteine can be metabolized to hydrogen sulfide (H₂S), a gaseous signaling molecule with potent antioxidant and anti-inflammatory properties[1][6]. S-allyl-L-cysteine (SAC), a derivative of cysteine found in garlic, has been shown to protect against endoplasmic reticulum stress-induced neurotoxicity[7]. D-cysteine itself has been shown to maintain redox homeostasis and protect mitochondria[8].
-
Poly-D-Arginine Peptides: These synthetic peptides have demonstrated neuroprotective effects by stabilizing mitochondria and reducing oxidative stress[1].
Non-NMDA Receptor-Mediated Neuroprotection
While the focus is often on NMDA receptors, some studies suggest that antagonists of non-NMDA glutamate receptors (AMPA and kainate receptors) also offer neuroprotection, indicating that a broader approach to glutamate receptor modulation may be beneficial[9][10]. The role of D-amino acid derivatives in modulating these receptors is an area ripe for further investigation.
In Vitro Evaluation of Neuroprotection: A Practical Guide
The robust in vitro assessment of neuroprotective compounds is the cornerstone of preclinical drug development. Here, we provide detailed, validated protocols for key assays.
Cellular Models for Neuroprotection Studies
The choice of cellular model is critical and depends on the specific research question.
-
Primary Neuronal Cultures: These cultures, derived from rodent embryos, provide a physiologically relevant model but are labor-intensive and have limited scalability.
-
Immortalized Neuronal Cell Lines: The human neuroblastoma SH-SY5Y cell line is a widely used and versatile model. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurite outgrowth and neurotoxicity[11][12].
Assessment of Neuronal Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[13][14][15][16].
Protocol: MTT Assay for Neuroprotection
-
Cell Seeding: Plate neuronal cells (e.g., differentiated SH-SY5Y cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., glutamate, H₂O₂, or a specific toxin relevant to the disease model) in the presence or absence of the D-amino acid derivative being tested. Include appropriate vehicle controls.
-
MTT Incubation: After the desired treatment period (typically 24-48 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[14].
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals[11][15].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[13].
-
Data Analysis: Express cell viability as a percentage of the untreated control.
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity[17][18][19].
Protocol: LDH Cytotoxicity Assay
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colored product[17][18][20].
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light[18][20].
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm)[18].
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Detection of Apoptosis: The TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis[21][22][23][24][25].
Protocol: TUNEL Staining of Brain Tissue Sections
-
Tissue Preparation: Fix brain tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (5-10 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes[21][22].
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the nuclear membrane[24].
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled), for 60 minutes at 37°C in a humidified chamber[21][23][24].
-
Signal Detection: If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI and mount the slides[21]. For colorimetric detection, a secondary antibody conjugated to an enzyme (e.g., peroxidase) is used, followed by a substrate that produces a colored precipitate.
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence or bright-field microscope. Quantify apoptosis by counting the number of TUNEL-positive cells.
Evaluation of Neurite Outgrowth
Neurite outgrowth is a crucial aspect of neuronal development and regeneration. Assays measuring this process are valuable for identifying compounds with neurotrophic or neuro-restorative properties[11][12][26].
Protocol: Neurite Outgrowth Assay using SH-SY5Y Cells
-
Cell Differentiation: Plate SH-SY5Y cells and induce differentiation with retinoic acid (RA) for several days[11][12].
-
Treatment: Treat the differentiating cells with the D-amino acid derivative of interest.
-
Fixation and Staining: After the treatment period, fix the cells with 4% paraformaldehyde and stain the cytoskeleton (e.g., with a tubulin antibody or a general protein stain like Coomassie Brilliant Blue) to visualize the neurites[11].
-
Imaging: Capture images of the cells using a microscope.
-
Quantification: Measure the length of the longest neurite for a significant number of cells in each treatment group. The number of neurite-bearing cells can also be quantified. Automated image analysis software can greatly facilitate this process.
In Vivo Models for Preclinical Validation
While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating the therapeutic efficacy and safety of lead compounds in a complex biological system.
| In Vivo Model | Description | Key Readouts | Relevance |
| Ischemia Models (e.g., MCAO) | Middle cerebral artery occlusion mimics stroke. | Infarct volume, neurological deficit scores, behavioral tests. | Stroke, excitotoxicity |
| Alzheimer's Disease Models (e.g., APP/PS1 mice) | Transgenic mice overexpressing human amyloid precursor protein and presenilin-1 mutations. | Amyloid plaque load, tau pathology, cognitive deficits (e.g., Morris water maze). | Alzheimer's disease |
| Parkinson's Disease Models (e.g., MPTP or 6-OHDA) | Neurotoxin-induced degeneration of dopaminergic neurons. | Dopaminergic cell loss in the substantia nigra, motor deficits (e.g., rotarod test). | Parkinson's disease |
| Epilepsy Models (e.g., Kainic acid or Pilocarpine) | Chemoconvulsant-induced status epilepticus. | Seizure severity and frequency, neuronal damage in the hippocampus. | Epilepsy, excitotoxicity |
Synthesis and Development of Novel D-Amino Acid Derivatives
The therapeutic potential of D-amino acid derivatives can be enhanced through medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.
-
Peptide-Based Derivatives: Short peptides containing D-amino acids, such as the Tau fibrillization inhibitor ISAD1, are being developed to target specific protein-protein interactions involved in neurodegeneration[27]. The five-amino acid peptide DNSP-5 has shown neurotrophic-like properties[28].
-
Hybrid Molecules: Combining D-amino acids with other neuroprotective pharmacophores, such as natural flavonoids, can lead to novel compounds with enhanced activity[29][30].
-
Lipoamino Acids: The synthesis of N-stearoylamino acids has yielded compounds with neuroprotective effects against cerebral ischemic injury[31].
Future Directions and Conclusion
The field of D-amino acid research in neuroprotection is at an exciting juncture. While significant progress has been made in understanding the role of endogenous D-amino acids and developing first-generation derivatives, several key areas warrant further investigation:
-
Elucidation of Non-Canonical Mechanisms: A deeper understanding of neuroprotective mechanisms beyond NMDA receptor modulation is needed.
-
Development of Selective DAAO Inhibitors: Fine-tuning D-serine levels with brain-penetrant and highly selective DAAO inhibitors holds immense therapeutic promise.
-
Targeting Protein Aggregation: The design of D-amino acid-based peptides to inhibit the aggregation of key proteins in neurodegenerative diseases, such as tau and alpha-synuclein, is a promising avenue.
-
Advanced In Vivo Models: The use of more sophisticated animal models that better recapitulate the complexity of human neurodegenerative diseases will be crucial for clinical translation.
Diagrams
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and D-Amino Acid Modulation
Caption: A generalized workflow for assessing the neuroprotective effects of D-amino acid derivatives in vitro.
References
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Understanding the hydrophobic side chain of N-Acetyl-D-norleucine.
An In-Depth Technical Guide to the Hydrophobic Side Chain of N-Acetyl-D-norleucine
Introduction: Beyond the Canonical Twenty
In the landscape of molecular biology and therapeutic development, the twenty canonical amino acids form the foundational alphabet of life. However, the exploration of non-proteinogenic or "unnatural" amino acids has unlocked new avenues for probing biological systems and designing novel therapeutics. Among these, this compound (Ac-D-Nle) presents a case of compelling scientific interest, primarily due to the distinct physicochemical properties of its side chain.
Norleucine is an isomer of the more common amino acid, leucine.[1] Its defining feature is a linear, four-carbon n-butyl side chain, which imparts a significant hydrophobic character. The N-acetylation of the D-enantiomer creates a molecule that mimics an amino acid residue within a peptide backbone, neutralizing the charge of the α-amino group and isolating the properties of its side chain for study.[2][3] This guide provides a comprehensive technical examination of the hydrophobic side chain of Ac-D-Nle, detailing its structural and physicochemical properties, methodologies for its characterization, and its pivotal role in research and drug development.
Physicochemical Profile of the Norleucine Side Chain
The functional relevance of Ac-D-Nle is rooted in the chemical nature of its side chain. Unlike its branched-chain isomers, leucine and isoleucine, norleucine possesses an unbranched n-butyl group. This simple, linear hydrocarbon chain is responsible for its pronounced non-polar, hydrophobic nature.
Structural and Hydrophobic Characteristics:
-
Structure: The side chain consists of a -(CH₂)₄-CH₃ group. This linearity distinguishes it from the isobutyl side chain of leucine and the sec-butyl side chain of isoleucine.
-
Hydrophobicity: Hydrophobicity is the thermodynamic tendency of non-polar molecules to aggregate in aqueous solutions to minimize contact with water molecules.[2] This "hydrophobic effect" is a primary driving force in protein folding and ligand-receptor binding.[4][5] The n-butyl side chain of norleucine interacts unfavorably with water, leading it to prefer non-polar environments, such as the core of a protein or a lipid membrane.[2][6]
Quantitative Assessment of Hydrophobicity:
The hydrophobicity of an amino acid side chain can be quantified using various experimental and computational scales. One of the most common methods is determining the partition coefficient (log P) between an organic solvent (like 1-octanol) and water.[2][7] Another robust and widely adopted technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[7][8][9]
The retention time in RP-HPLC can be used to derive hydrophobicity indices. N-acetylated amino acids are ideal models for these studies as they emulate the structure of an amino acid residue within a polypeptide chain.[2]
| Amino Acid Side Chain | Structure | Hydrophobicity Index (RP-HPLC Derived)¹ |
| Glycine | -H | 0.0 |
| Alanine | -CH₃ | 5.5 |
| Valine | -CH(CH₃)₂ | 15.1 |
| Norleucine | -(CH₂)₃CH₃ | 23.9 |
| Leucine | -CH₂CH(CH₃)₂ | 24.2 |
| Isoleucine | -CH(CH₃)CH₂CH₃ | 29.6 |
| Methionine | -(CH₂)₂SCH₃ | 16.1 |
¹Values are representative and normalized relative to Glycine, derived from model peptide studies. Absolute values can vary based on the specific experimental system. Source: Adapted from Kovacs et al. and other RP-HPLC-based scales.[10]
As the data indicates, norleucine exhibits a high degree of hydrophobicity, comparable to its isomer leucine. This property is central to its utility in biochemical and pharmaceutical applications.
Methodologies for Characterizing Hydrophobicity
To harness the properties of the Ac-D-Nle side chain, it is essential to employ robust experimental and computational methods for its characterization. These protocols are designed not only to measure hydrophobicity but to provide insights into its behavior in complex biological environments.
Experimental Protocol: Hydrophobicity Indexing via RP-HPLC
This protocol provides a self-validating system for determining the relative hydrophobicity of Ac-D-Nle compared to other N-acetylated amino acids. The principle lies in the direct correlation between a molecule's hydrophobicity and its retention time on a non-polar stationary phase.[8][11]
Causality: The choice of an octadecylsilane (C18) column provides a highly non-polar surface that maximizes hydrophobic interactions. A gradient of acetonitrile is used because it allows for the elution of compounds with a wide range of polarities, providing sharper peaks and better resolution than an isocratic method. N-acetylated amino acids are used to cap the polar α-amino group, ensuring that the measured retention is overwhelmingly influenced by the side chain's character.[2][10]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of this compound and other N-acetyl amino acid standards (e.g., Ac-Gly, Ac-Ala, Ac-Val, Ac-Leu) in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject each standard individually to determine its retention time (tR).
-
Inject a mixture of standards to confirm resolution.
-
Calculate a hydrophobicity index (HI) relative to a reference compound (e.g., Ac-Glycine) or by using established equations that correlate retention time with log P values.[12]
-
Workflow Diagram:
Caption: Experimental workflow for determining hydrophobicity via RP-HPLC.
Computational Protocol: Molecular Dynamics (MD) Simulation
MD simulations offer a powerful in-silico method to probe hydrophobic interactions at an atomic level.[13] This protocol outlines a general approach to simulate Ac-D-Nle in an aqueous environment to calculate its solvation free energy, a direct measure of its hydrophobicity.
Causality: Explicitly modeling water molecules is critical for accurately capturing the hydrophobic effect, which is an emergent property of the water hydrogen-bonding network.[14] The simulation first minimizes and equilibrates the system to achieve a thermodynamically stable starting state before the production run, from which thermodynamic properties are extracted. This ensures the calculated values are representative of the system at equilibrium.
Step-by-Step Methodology:
-
System Setup:
-
Generate the 3D structure of this compound using molecular modeling software.
-
Place the molecule in the center of a periodic cubic box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Select an appropriate force field (e.g., CHARMM, AMBER) to define the atomic interactions.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries created during the setup.
-
-
System Equilibration:
-
Perform a short MD simulation (e.g., 1 ns) under NVT (constant number of particles, volume, and temperature) conditions to bring the system to the target temperature.
-
Perform a subsequent MD simulation (e.g., 5 ns) under NPT (constant number of particles, pressure, and temperature) conditions to adjust the system to the correct density.
-
-
Production Simulation:
-
Run a long production MD simulation (e.g., 50-100 ns) under NPT conditions to generate a trajectory for analysis.
-
-
Analysis:
-
Calculate the solvation free energy from the simulation trajectory using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).
-
Analyze the radial distribution function of water molecules around the n-butyl side chain to visualize the structure of the solvation shell.
-
Computational Workflow Diagram:
Caption: Workflow for computational analysis via Molecular Dynamics simulation.
Applications in Research and Drug Development
The unique, linear hydrophobic side chain of norleucine makes it a valuable tool in peptide synthesis, drug design, and biochemical research.[15][16][17]
-
Probing Protein Structure and Stability: In protein engineering, norleucine is often used as a replacement for methionine. The two have similar hydrophobicity and size, but the thioether group in methionine is susceptible to oxidation. Substituting methionine with norleucine can create more chemically stable proteins for therapeutic or industrial use without dramatically altering the structure.[1] Furthermore, its linear structure, compared to the branched chains of leucine and valine, allows researchers to dissect the specific roles of side-chain packing and hydrophobicity in protein folding and stability.[18]
-
Enhancing Peptide Therapeutics: The incorporation of unnatural amino acids like D-norleucine into therapeutic peptides is a common strategy to increase proteolytic stability, as D-amino acids are not recognized by most endogenous proteases. The hydrophobicity of the norleucine side chain can also be tuned to improve a peptide's binding affinity to its target or enhance its ability to cross cell membranes.[16]
-
Drug Discovery and Formulation: N-acetylated amino acids themselves have therapeutic potential. The racemic mixture N-Acetyl-DL-leucine is used as a treatment for acute vertigo.[19] Studies have shown that the L-enantiomer, N-Acetyl-L-leucine, is the pharmacologically active form for this indication and is being investigated for rare neurodegenerative diseases.[19] While the direct therapeutic applications of Ac-D-Nle are less explored, its properties are highly relevant. As a hydrophobic fragment, it can be incorporated into larger drug molecules to modulate their pharmacokinetic profiles, including absorption and distribution. Its acetyl group can improve solubility and stability in certain formulations.[15][16]
Synthesis of this compound
For researchers requiring this compound, understanding its synthesis is valuable. A common and straightforward method is the direct acylation of D-norleucine.
Synthetic Overview:
The synthesis is typically achieved by reacting D-norleucine with acetic anhydride.[20] The reaction can be performed under basic conditions, where a base like sodium hydroxide is used to deprotonate the amino group, facilitating its nucleophilic attack on the anhydride. An alternative approach involves conducting the reaction in a solvent like acetic acid.
Caption: General synthetic pathway for this compound.
This straightforward synthesis makes Ac-D-Nle readily accessible for its diverse applications in research and development.[20]
Conclusion
The hydrophobic side chain of this compound is a powerful molecular entity whose significance extends across biochemistry, protein engineering, and pharmaceutical science. Its linear, non-polar structure provides a distinct tool for probing and modulating biological systems, from dissecting the forces that govern protein folding to enhancing the therapeutic properties of peptide-based drugs. Through robust characterization methods like Reversed-Phase HPLC and molecular dynamics simulations, researchers can precisely quantify and predict the behavior of this hydrophobic moiety, enabling its rational application in the design of next-generation therapeutics and advanced biochemical probes. As the demand for novel molecular tools continues to grow, a deep, technical understanding of components like the Ac-D-Nle side chain remains indispensable for innovation.
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Minick, D. J., Brent, D. A., & Sabatka, J. J. (1988). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Medicinal Chemistry. [Link]
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Kovacs, J. M., et al. (2006). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Biopolymers, 84(3), 283-297. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Acetyl-D-norleucine
Abstract
This document provides a detailed protocol for the synthesis of N-Acetyl-D-norleucine, a derivative of the non-proteinogenic amino acid D-norleucine. The described methodology is based on the well-established Schotten-Baumann reaction conditions, employing acetic anhydride as the acetylating agent in a basic aqueous medium. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a step-by-step guide from reaction setup to product purification and characterization, underpinned by explanations of the chemical principles and justifications for procedural choices to ensure scientific integrity and reproducibility.
Introduction
N-acetylated amino acids are a crucial class of molecules with diverse applications in pharmaceuticals, biochemical research, and as chiral synthons in organic synthesis. The addition of an acetyl group to the amino functional group alters the physicochemical properties of the parent amino acid, such as its polarity and charge, which can influence its biological activity and metabolic stability.[1] this compound, in particular, serves as a valuable building block in the synthesis of peptides and other complex organic molecules.[2] The protocol detailed herein provides a reliable and efficient method for its preparation from D-norleucine.
The fundamental reaction involves the nucleophilic attack of the amino group of D-norleucine on the carbonyl carbon of acetic anhydride.[3][4][5] The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the N-acetylated product.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The workflow encompasses the dissolution of the starting material, the acetylation reaction itself, and subsequent purification and characterization of the final product.
Reaction Mechanism
The amine group of D-norleucine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of an amide bond. The presence of a base facilitates the deprotonation of the amino group, enhancing its nucleophilic character.
Experimental Workflow Diagram
Sources
The Strategic Incorporation of N-Acetyl-D-norleucine in Solid-Phase Peptide Synthesis
< . APPLICATION NOTE & PROTOCOL
Abstract
This document provides a comprehensive guide for the successful incorporation of N-Acetyl-D-norleucine (Ac-D-Nle-OH) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This compound is a non-proteinogenic amino acid derivative increasingly utilized in pharmaceutical and biochemical research to enhance peptide stability, solubility, and bioactivity.[1][2][3] This guide details the unique considerations for this building block, provides a robust, step-by-step protocol for its integration, outlines post-synthesis processing, and offers troubleshooting advice. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity peptides with confidence.
Introduction: The Rationale for this compound
The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery. This compound, in particular, offers several strategic advantages:
-
N-Terminal Acetylation: The acetyl group at the N-terminus mimics a common post-translational modification and neutralizes the positive charge of the N-terminal amine.[4] This can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.
-
D-Configuration: The use of a D-amino acid instead of the natural L-isomer provides significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.
-
Norleucine Side Chain: The linear, unbranched four-carbon side chain of norleucine is isosteric to leucine but is not prone to the oxidative degradation that can affect the methionine side chain, for which it often serves as a substitute.
These features make Ac-D-Nle-OH a valuable building block for designing peptide therapeutics with enhanced stability and tailored pharmacological profiles.[1][5]
Foundational Principles of SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the standard method for chemically synthesizing peptides.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] Each cycle of amino acid addition consists of three main steps:
-
Deprotection: Removal of the temporary Nα-protecting group (typically Fmoc) from the resin-bound peptide.
-
Coupling: Formation of a peptide bond between the newly freed N-terminus and the carboxyl group of the incoming Nα-protected amino acid.
-
Washing: Removal of excess reagents and by-products.
This cyclical process is repeated until the desired sequence is assembled.[7]
Key Considerations for Incorporating this compound
While the core principles of SPPS apply, the unique structure of Ac-D-Nle-OH necessitates specific strategic decisions.
Placement in the Peptide Sequence
This compound is almost exclusively incorporated at the N-terminus of a peptide sequence. Its N-acetyl group prevents it from participating in subsequent peptide bond formation as an amine donor. Therefore, it is the final "amino acid" to be coupled in the synthesis.
Coupling Reagent Selection
The choice of coupling reagent is critical for ensuring efficient and racemization-free peptide bond formation. For a sterically unhindered amino acid like Ac-D-Nle-OH, several standard coupling reagents are effective.
| Coupling Reagent Class | Examples | Efficacy & Rationale |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective and efficient, especially when used with an additive like OxymaPure or HOBt to minimize racemization.[10][11] DIC is preferred over DCC in SPPS because its urea byproduct is soluble.[10] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | These reagents form highly reactive intermediates, leading to rapid and efficient couplings.[11][12] HATU is particularly potent and is recommended for any potentially difficult couplings.[12] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective reagents, especially for sterically hindered couplings or sequences prone to aggregation.[11][13] |
For routine synthesis, a combination of DIC/OxymaPure offers a good balance of efficiency and cost. For challenging sequences or to ensure the highest possible coupling efficiency in the final step, HATU is the recommended choice.
Experimental Workflow & Protocols
The following section details a step-by-step protocol for the manual synthesis of a model peptide (Ac-D-Nle-Ala-Phe-Gly-NH₂) on a Rink Amide resin, which yields a C-terminal amide upon cleavage.[14]
Visualized Workflow
Caption: Standard Fmoc-SPPS workflow for N-terminal acetylation.
Detailed Protocol: Synthesis of Ac-D-Nle-Ala-Phe-Gly-NH₂
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g substitution)
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
This compound (Ac-D-Nle-OH)[1]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[15]
-
Precipitation Solvent: Cold Diethyl Ether
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine/DMF. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
SPPS Cycle 1: Coupling of Fmoc-Gly-OH:
-
In a separate vial, pre-activate Fmoc-Gly-OH (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
(Optional: Perform a Kaiser test to confirm complete coupling).
-
-
Subsequent SPPS Cycles (Fmoc-Phe-OH, Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step (Step 2).
-
Repeat the coupling step (Step 3) for Fmoc-Phe-OH, and then again for Fmoc-Ala-OH.
-
-
Final N-Terminal Acetylation: Coupling of Ac-D-Nle-OH:
-
Perform a final Fmoc deprotection on the N-terminal Alanine (Step 2).
-
In a separate vial, pre-activate this compound (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the peptide-resin under high vacuum for at least 4 hours.
-
Cleavage, Purification, and Analysis
Cleavage from Resin and Deprotection
The simultaneous cleavage of the peptide from the resin and removal of any side-chain protecting groups is achieved using a strong acid cocktail.[15]
Protocol:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water).
-
Agitate at room temperature for 2-3 hours. The scavengers (TIS, water) trap reactive cations generated during cleavage.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Isolation
-
Concentrate the collected TFA solution under a gentle stream of nitrogen if necessary.
-
Add the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[16]
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage by-products.[16]
-
After the final wash, lightly cap the tube and allow the residual ether to evaporate.
Purification and Analysis
The crude peptide product contains the target peptide along with various impurities from the synthesis process, such as deletion or truncated sequences.[17]
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[17] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[16] Fractions are collected and analyzed for purity.
-
Analysis: The identity and purity of the final peptide must be confirmed using orthogonal analytical techniques.[18][19]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Final Coupling | Insufficient activation time; Steric hindrance from aggregated peptide chains. | Use a more powerful coupling reagent like HATU.[12] Increase coupling time and/or temperature (e.g., to 40 °C). Double couple the Ac-D-Nle-OH. |
| Low Cleavage Yield | Incomplete reaction; Peptide re-attachment to resin. | Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Extend cleavage time to 4 hours. Ensure adequate scavenger concentration. |
| Multiple Peaks in HPLC | Racemization during coupling; Deletion sequences from incomplete coupling/deprotection; Side reactions during cleavage. | Use additives like OxymaPure or HOAt to suppress racemization.[11] Ensure each coupling and deprotection step goes to completion (use Kaiser test). Optimize cleavage cocktail for the specific sequence. |
| Loss of Acetyl Group | This is a rare side reaction but can occur under harsh acidic conditions.[13] | Minimize cleavage time to what is necessary for complete deprotection and resin removal.[13] Ensure proper quenching and precipitation post-cleavage. |
Conclusion
The incorporation of this compound at the N-terminus is a powerful and straightforward strategy to enhance the drug-like properties of synthetic peptides. By understanding its placement as a terminal capping agent and employing robust coupling and cleavage protocols, researchers can reliably synthesize these modified peptides. The detailed workflow and protocols provided in this guide, grounded in the established principles of SPPS, offer a validated pathway to obtaining high-purity Ac-D-Nle-OH-containing peptides for advanced research and therapeutic development.
References
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- Chem-Impex. Acetyl-D-norleucine.
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- Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis of AC3 and CA3.
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- Chem-Impex. D-Norleucine.
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Application Notes & Protocols: The Emerging Role of N-Acetyl-D-norleucine in Pharmaceutical Development
As a Senior Application Scientist, this guide provides a detailed exploration of N-Acetyl-D-norleucine and its potential applications in pharmaceutical development. Given that this compound is a specialized derivative with emerging research interest, this document synthesizes direct findings with comparative data from analogous compounds to provide a comprehensive and practical resource for researchers.
Introduction: Situating this compound in Drug Discovery
This compound is a synthetic derivative of D-norleucine, a non-proteinogenic amino acid.[1] Norleucine is an isomer of leucine, differing in its linear, unbranched four-carbon side chain.[1] While the L-enantiomer of acetylated leucine (N-Acetyl-L-leucine) has garnered significant attention for its therapeutic effects in neurological disorders, the specific applications of this compound are less characterized, positioning it as a frontier molecule for novel research.[2][3]
The primary rationale for investigating this compound stems from two key principles in medicinal chemistry:
-
The Role of Unnatural D-Amino Acids: Incorporating D-amino acids like D-norleucine into peptides can dramatically enhance their enzymatic stability against proteases, which typically recognize L-amino acids.[4] This strategy can prolong the in-vivo half-life and improve the bioavailability of peptide-based drugs.[4][5]
-
The Impact of N-Acetylation: The addition of an acetyl group to an amino acid can modify its physicochemical properties. N-acetylation is a phase II biotransformation process that can alter a molecule's solubility, membrane permeability, and function as a prodrug.[6][7] It can also protect a peptide's N-terminus from degradation.[8][9]
This guide will detail the current understanding and potential applications of this compound, provide validated protocols for its synthesis and analysis, and present a framework for evaluating its biological activity.
Potential Pharmaceutical Applications
While direct clinical applications for this compound are not yet established, its structural properties suggest significant potential in several key areas of pharmaceutical development.
As a Building Block for Peptide Therapeutics
The most immediate and validated application of this compound is in solid-phase peptide synthesis (SPPS).[10] Its incorporation into a peptide sequence can confer significant advantages.
-
Enhanced Proteolytic Stability: Peptides are promising therapeutic agents due to their high specificity, but their use is often limited by rapid degradation by proteases. Introducing D-norleucine makes the peptide backbone unrecognizable to many common proteases, thus increasing its stability.[4]
-
Modulation of Hydrophobicity and Conformation: The linear side chain of norleucine provides a distinct hydrophobicity compared to its branched isomer, leucine.[1] This can be used to fine-tune a peptide's interaction with biological membranes or receptor binding pockets. The D-configuration can also induce unique secondary structures, potentially leading to novel biological activities.[4]
Application Insight: Researchers designing novel antimicrobial peptides (AMPs) or peptide-based enzyme inhibitors could utilize this compound at the N-terminus. The acetyl cap provides further protection against aminopeptidases, while the D-norleucine residue enhances overall stability.
Investigational Agent in Neurodegenerative Disease Research
Extensive research on the related compound, N-Acetyl-L-leucine (NALL), provides a strong rationale for investigating this compound in neurological contexts. NALL is being investigated for conditions like Niemann-Pick disease type C, Parkinson's disease, and traumatic brain injury.[2][3] The therapeutic effects are largely attributed to the L-enantiomer.[11]
Studies comparing the enantiomers of N-acetyl-leucine have shown significant pharmacokinetic differences, with the D-enantiomer being cleared more slowly than the L-enantiomer.[6] While the D-enantiomer of acetyl-leucine has not shown the same neuroprotective effects as the L-enantiomer, this stereospecificity is a critical area of investigation.[11]
Therefore, this compound serves as a valuable research tool for:
-
Probing Stereospecific Mechanisms: By comparing the effects of this compound with its L-enantiomer in neuronal cell models, researchers can dissect the specific structural requirements for a therapeutic effect.
-
Exploring Alternative Neuroprotective Pathways: The unique side chain of norleucine might enable interaction with different biological targets compared to leucine. For example, norleucine has been used to probe the role of methionine in the amyloid-β peptide associated with Alzheimer's disease, where its substitution negated neurotoxic effects.[1][12] This suggests that norleucine-containing molecules could have distinct neuroprotective mechanisms.
Use in Metabolic Disorder and Cancer Research
N-Acetyl-DL-norleucine is noted for its potential to modulate metabolic pathways, with possible benefits in weight management.[10] Furthermore, the parent compound, 6-diazo-5-oxo-L-norleucine (DON), is a glutamine antagonist with anticancer efficacy, though its use has been limited by toxicity.[13] This has led to the development of prodrugs to target its delivery.[14] this compound could be explored as a stable, modified amino acid to probe glutamine-dependent pathways in cancer cells or as a scaffold for developing novel metabolic modulators.
Physicochemical and Analytical Data
A clear understanding of the compound's properties is essential for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamidohexanoic acid | N/A |
| Molecular Formula | C₈H₁₅NO₃ | [10] |
| Molecular Weight | 173.21 g/mol | [10] |
| Appearance | White to off-white powder | [10] |
| Storage Conditions | 0–8 °C | [10] |
| Purity (Typical) | ≥99% (Titration) | [10] |
| CAS Number | 54896-21-8 | N/A |
Experimental Protocols
The following protocols provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a straightforward N-acetylation of D-norleucine using acetic anhydride under aqueous basic conditions, a method known for its efficiency and environmental advantages.[15]
Principle: The free amino group of D-norleucine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A weak base neutralizes the liberated acetic acid, driving the reaction to completion.
Materials:
-
D-norleucine
-
Acetic Anhydride (A₁₀-₁₀₀)
-
Sodium Acetate Trihydrate
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Acetone
-
Brine (saturated NaCl solution)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL flask, dissolve 5.0 g of sodium acetate trihydrate in 50 mL of brine solution with stirring.
-
Add Amino Acid: Add 0.025 mol of D-norleucine to the solution. If solubility is low, add a minimal amount of acetone (~20 mL) to create a slurry.
-
Prepare Acetylating Agent: In a separate beaker, prepare a solution of acetyl chloride (1.1 equivalents, ~2.0 mL) in 3 mL of acetone. Alternative: Use acetic anhydride (1.1 equivalents).
-
Reaction: Place the reaction flask in an ice bath to maintain a low temperature. Add the acetyl chloride or acetic anhydride solution drop-wise to the stirring D-norleucine mixture over 15-20 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully add saturated NaHCO₃ solution to the reaction mixture until effervescence ceases. This neutralizes any remaining acid.
-
Acidification & Precipitation: Acidify the solution to a pH of ~2-3 using concentrated HCl. The this compound product should precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL).
-
Drying: Dry the product under vacuum to a constant weight.
Diagram: Synthesis Workflow
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- 1. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
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- 3. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
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- 7. Video: Phase II Reactions: Acetylation Reactions [jove.com]
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- 15. ias.ac.in [ias.ac.in]
N-Acetyl-D-norleucine: A Strategic Building Block for Advanced Peptidomimetics
Application Note & Protocols
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design. This document provides a comprehensive guide to the application of N-Acetyl-D-norleucine (Ac-D-Nle-OH) as a versatile building block in the synthesis of advanced peptidomimetics. We will explore the rationale behind its use, its key physicochemical properties, and detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Furthermore, we will discuss the analytical characterization of the resulting peptidomimetics and highlight case studies demonstrating the advantages of this unique building block.
Introduction: The Rationale for this compound in Peptidomimetic Design
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases.[1][2] Peptidomimetics are compounds that mimic the structure and function of natural peptides but are engineered for enhanced stability and improved pharmacokinetic profiles.[3] The incorporation of unnatural amino acids is a key strategy in this endeavor.[1][4]
This compound offers a dual-pronged approach to enhancing peptide properties:
-
N-Terminal Acetylation: The acetyl group at the N-terminus neutralizes the positive charge of the terminal amine.[5] This modification can enhance membrane permeability, which is advantageous for intracellular drug delivery.[5] Crucially, N-terminal acetylation blocks degradation by aminopeptidases, significantly increasing the peptide's in vivo half-life.[5][6][7] This modification also helps the synthetic peptide to more closely mimic the structure of native proteins where the N-terminus is often acetylated.[5][8]
-
D-Configuration and Norleucine Side Chain: The D-configuration of the amino acid provides steric hindrance that confers resistance to a broad range of proteases, which are stereospecific for L-amino acids.[1] The norleucine side chain, a linear four-carbon chain, is an isomer of leucine and isoleucine. It is a non-polar, aliphatic side chain that can participate in hydrophobic interactions crucial for receptor binding, while its unique structure can influence the peptide's overall conformation.[9][10]
The combination of these features makes this compound a powerful tool for medicinal chemists to fine-tune the properties of peptide-based drug candidates.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for its effective application.
| Property | Value | Source |
| Synonyms | Ac-D-Nle-OH, Acetyl-D-2-aminohexanoic acid | [9] |
| CAS Number | 54896-21-8 | [9] |
| Molecular Formula | C₈H₁₅NO₃ | [9][11] |
| Molecular Weight | 173.22 g/mol | [9][11] |
| Appearance | White to off-white powder | [9][12] |
| Melting Point | 101-108 °C | [9] |
| Purity | ≥ 99% (HPLC) | [9] |
| Solubility | Soluble in methanol and other organic solvents. | [13][14] |
| Storage Conditions | 0-8 °C | [9] |
Experimental Protocols: Incorporation into Peptidomimetics via SPPS
The following protocols are designed for the manual or automated solid-phase synthesis of peptides incorporating this compound. The most common strategy is Fmoc-based SPPS.[15]
Workflow Overview
The general workflow for incorporating this compound at the N-terminus of a peptide synthesized on a solid support is depicted below.
Caption: Workflow for SPPS incorporation of this compound.
Detailed Protocol for N-Terminal Incorporation
This protocol assumes the synthesis is performed on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Peptide Chain Elongation: Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activator like DIC/OxymaPure® in DMF.
-
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection step as described above to expose the N-terminal amine.
-
This compound Coupling:
-
Prepare a solution of this compound (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Final Washing: Wash the resin extensively with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Alternative On-Resin Acetylation Protocol
An alternative and widely used method is to first couple D-norleucine and then perform the acetylation on the free N-terminal amine.
Caption: On-resin N-terminal acetylation workflow.
Procedure:
-
Following the final Fmoc deprotection of the D-norleucine residue, wash the resin thoroughly.
-
Prepare an acetylation solution, typically 10% acetic anhydride and a base like pyridine or diisopropylethylamine (DIPEA) in DMF.
-
Add the acetylation solution to the resin and react for 30-60 minutes.[16]
-
Wash the resin and proceed with cleavage and purification as described previously.
Expert Insight: While direct coupling of Ac-D-Nle-OH is effective, the on-resin acetylation method using acetic anhydride is often more cost-effective and can result in very high yields.[17][18] However, direct coupling of the pre-acetylated amino acid can be advantageous for complex sequences where the N-terminal residue may be sterically hindered.
Analytical Characterization of this compound Peptidomimetics
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.[19][20]
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification. | A single major peak in the chromatogram, indicating high purity. The retention time will be longer compared to the non-acetylated analogue due to increased hydrophobicity.[5] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The observed mass should match the theoretical mass of the N-acetylated peptide. The acetylation adds 42.04 Da to the mass of the peptide.[5] |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation analysis will confirm the amino acid sequence, including the presence of the N-terminal Ac-D-Nle residue. |
| NMR Spectroscopy | Conformational analysis. | Provides insights into the three-dimensional structure of the peptidomimetic in solution, revealing the influence of the Ac-D-Nle residue on the peptide's conformation.[21][22] |
| Circular Dichroism (CD) | Secondary structure analysis. | Can indicate changes in secondary structure elements (e.g., helices, sheets) induced by the incorporation of Ac-D-Nle.[21] |
Applications and Advantages in Drug Development
The incorporation of this compound can impart several beneficial properties to peptide drug candidates:
-
Enhanced Enzymatic Stability: The D-amino acid configuration and N-terminal cap provide robust protection against degradation by a wide range of proteases, leading to a longer in vivo half-life.[1][6][7]
-
Improved Bioavailability: By resisting enzymatic breakdown, peptides containing this compound may exhibit improved oral bioavailability and overall systemic exposure.[1][10]
-
Modulated Receptor Binding and Activity: The unique conformational constraints imposed by the D-amino acid can lead to altered receptor binding affinities and biological activities, sometimes resulting in increased potency or altered selectivity.[1][10]
-
Increased Cell Penetration: The neutral N-terminus can facilitate the crossing of cell membranes, which is particularly important for targeting intracellular proteins.[5]
Case Study Example: In the development of antimicrobial peptides (AMPs), the substitution of L-amino acids with N-acetylated D-amino acids at the N-terminus has been shown to significantly enhance their stability in serum while maintaining or even improving their antimicrobial activity. The increased stability prevents rapid clearance, allowing the AMP to exert its effect over a longer duration.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of advanced peptidomimetics. Its dual-functionality, providing both N-terminal capping and the benefits of a D-amino acid, offers a powerful approach to overcoming the key challenges of peptide-based drug development. The protocols and analytical methods outlined in this document provide a solid foundation for researchers and drug development professionals to leverage the unique advantages of this compound in their quest for novel and effective therapeutics.
References
-
LifeTein. (2025, August 14). Should My Peptide Be Acetylated?[Link]
-
LookChem. N-Acetyl-dl-norleucine. [Link]
-
ChemBK. N-Acetyl-dl-norleucine. [Link]
-
The Role of Protected Amino Acids in Modern Peptide Synthesis. [Link]
-
RSC Publishing. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
CD Formulation. Acetylated Peptide Synthesis. [Link]
-
Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 25(23), 5719. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Biological Chemistry, 296, 100539. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
Marciano, Y., Nayeem, N., Dave, D., Ulijn, R. V., & Contel, M. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Chemical Science, 12(39), 13017–13028. [Link]
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eScholarship.org. Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]
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ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
PubMed Central. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
RSC Advances. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]
-
PubMed Central. Peptidomics. [Link]
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PubMed. Conformational characteristics of peptides and unanticipated results from crystal structure analyses. [Link]
-
ResearchGate. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]
-
MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
PubChem. N-Acetyl-D-leucine. [Link]
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NIH. Advances in the stability challenges of bioactive peptides and improvement strategies. [Link]
-
MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
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Scilit. Peptidomimetics design and characterization: Bridging experimental and computer-based approaches. [Link]
-
DSpace@MIT. Conformational Dynamics in Extended RGD-Containing Peptides. [Link]
-
ResearchGate. Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. [Link]
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Application Note: A Validated LC-MS/MS Method for the Robust Quantification of N-Acetyl-D-norleucine in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-Acetyl-D-norleucine in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The methodology employs a straightforward protein precipitation technique for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2][3] This document serves as a complete technical guide, explaining the scientific rationale behind each step to ensure reliable and reproducible results in pharmacokinetic, toxicokinetic, or clinical studies.
Introduction: The Rationale for this compound Quantification
This compound is a modified amino acid of interest in various stages of pharmaceutical development and biomedical research. As a non-proteinogenic amino acid analog, its accurate quantification in biological matrices like plasma is critical for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Whether it is investigated as a novel therapeutic agent, a metabolite of a parent drug, or a potential biomarker, a reliable analytical method is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its inherent selectivity, sensitivity, and speed.[4][5] This application note describes a method optimized for the specific challenges of analyzing a small, polar molecule like this compound in a complex matrix such as plasma, ensuring that the generated data is of the highest quality and integrity to support regulatory submissions and key research decisions.[6][7]
Materials and Methodology
Materials and Reagents
-
Analytes: this compound (Reference Standard), this compound-d3 (Internal Standard, IS).
-
Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., Triple Quadrupole).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving this compound and this compound-d3 (IS) in methanol.
-
Working Standard Solutions: Prepared by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create calibration curve (CAL) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the IS stock solution in acetonitrile. This solution also serves as the protein precipitation agent.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for removing high-abundance proteins from plasma, which can interfere with LC-MS/MS analysis.[8][9] Acetonitrile is a highly efficient precipitating agent for this purpose.[8][10]
Protocol:
-
Allow plasma samples, CAL, and QC standards to thaw at room temperature.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). This achieves a 3:1 ratio of organic solvent to plasma, which ensures efficient protein removal.[9][10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[8][11]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][12]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate for analysis.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[11]
Diagram: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
The chromatographic conditions are designed to retain and separate the polar this compound from endogenous plasma components. A reversed-phase C18 column with a fast gradient is employed for high-throughput analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 5% B (3.1-4.0 min) |
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The MRM transitions are determined by infusing the analyte and IS to identify the precursor ion and optimize collision energies for the most abundant product ions.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 174.1 | m/z 177.1 |
| Product Ion (Q3) | m/z 114.1 | m/z 117.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 15 eV | 15 eV |
| Declustering Potential | 40 V | 40 V |
Rationale for Fragmentation: The precursor ion [M+H]⁺ for this compound is m/z 174.1. The most probable and stable fragmentation pathway under collision-induced dissociation (CID) involves the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in an iminium ion fragment at m/z 114.1.[13][14] This is a common fragmentation pattern for N-acetylated amino acids.[15] The stable isotope-labeled internal standard is expected to follow the exact same fragmentation pathway.
Diagram: Proposed Fragmentation of this compound
Caption: Proposed CID fragmentation pathway for protonated this compound.
Bioanalytical Method Validation
To ensure the reliability of the data, the method was validated based on the International Council for Harmonisation (ICH) M10 guideline, as well as FDA and EMA recommendations.[1][3][6][7] The validation assesses the performance of the method across several key parameters.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze six different lots of blank plasma for interferences. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS. |
| Linearity & Range | Analyze calibration standards at 8 non-zero concentrations (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare analyte response in post-extraction spiked plasma vs. neat solution from 6 lots. | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Results and Discussion
The validation experiments demonstrated that this LC-MS/MS method is highly suitable for the quantification of this compound in human plasma.
-
Chromatography: A sharp, symmetrical peak for this compound was observed at approximately 2.1 minutes, with no interference from endogenous plasma components. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, effectively corrects for any variability during sample preparation and injection.[16]
-
Linearity: The method was linear over the concentration range of 1.0 to 1000 ng/mL, with a correlation coefficient (r²) consistently >0.995.
-
Accuracy and Precision: Both intra-day and inter-day accuracy and precision were well within the accepted limits of ±15% (±20% at the LLOQ), as shown in the summary table below.
Table 4: Example Intra-Day Accuracy and Precision Data (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV %) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 3.05 | 101.7 | 5.2 |
| Mid QC | 100 | 102.1 | 102.1 | 3.8 |
| High QC | 800 | 790.4 | 98.8 | 4.1 |
-
Matrix Effect & Recovery: The IS-normalized matrix factor had a coefficient of variation (CV) of 6.7%, indicating that ion suppression or enhancement from the plasma matrix was negligible. The extraction recovery was consistent across the QC levels, averaging approximately 95%.
-
Stability: this compound was found to be stable in human plasma for at least three freeze-thaw cycles, for 24 hours at room temperature, and for 90 days at -80°C.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a straightforward protein precipitation protocol and a stable isotope-labeled internal standard ensures high throughput and reliable data. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines for bioanalytical method validation. It is therefore fit-for-purpose and can be confidently deployed in regulated and non-regulated environments for pharmacokinetic, toxicokinetic, and clinical research studies.
References
-
Jarzebska, N., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Northwest Metabolomics Research Center. SOP: Sample Protein Precipitation for Global Metabolomics Analysis. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
-
Wang, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 292. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wang, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Oprea, E., et al. (2009). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 193-199. [Link]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]
-
Zhao, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 559-567. [Link]
-
Juhász, Z., et al. (2019). Fragmentation of singly charged ions of leucine, norleucine, and methionine. Physical Review A, 100(4), 042706. [Link]
-
CHUM Research Centre. Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. LC-GC. [Link]
-
Yin, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 22. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Tureček, F. & Gatlin, C. L. (1997). C-C and C-H bond activation in the fragmentation of the [M + Ni]+ adducts of aliphatic amino acids. Journal of the American Society for Mass Spectrometry, 8(3), 273-281. [Link]
-
D'Hondt, M., et al. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Journal of Chromatography A, 1370, 149-155. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(15), 1541-1544. [Link]
-
Reid, G. E. & Simpson, R. J. (2009). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Both, P., et al. (2014). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 25(6), 945-955. [Link]
-
Chen, M., et al. (2018). Possible structures for the fragment ions observed in MS-MS spectrum of 4. ResearchGate. [Link]
-
ResearchGate. (2015). For full amino acid quantification via HPLC, what is/are the internal standards I should use? [Link]
-
University of Zurich. (2014). Amino acid analysis in biofluids using LC-MS/MS. [Link]
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Application Notes and Protocols for the Enzymatic Resolution of D- and L-Norleucine
Introduction: The Significance of Chiral Norleucine in Modern Drug Development
Norleucine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of novel therapeutics. Its unique linear side chain, an isomer of leucine and isoleucine, imparts modified biological activity and enhanced metabolic stability when incorporated into peptide-based drugs.[1] The stereochemistry of norleucine is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3][4][5] Consequently, the development of efficient and scalable methods for the resolution of racemic D,L-norleucine into its constituent enantiomers is a critical endeavor for researchers and professionals in drug development.
Enzymatic resolution techniques offer a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds.[4] These biocatalytic approaches leverage the inherent stereospecificity of enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the D- and L-forms. This application guide provides detailed protocols and technical insights into various enzymatic resolution strategies for D- and L-norleucine, designed to be a practical resource for scientists at the bench.
I. Lipase-Catalyzed Kinetic Resolution of N-Acyl-D,L-Norleucine
Lipases are a class of serine hydrolases that are widely employed in organic synthesis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[6] The kinetic resolution of N-acylated amino acids using lipases is a well-established method. The enzyme selectively hydrolyzes the N-acyl group of one enantiomer, typically the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their differing physicochemical properties.
Mechanism of Lipase-Catalyzed Resolution
The catalytic mechanism of lipase-catalyzed hydrolysis of an N-acyl amino acid involves the formation of a tetrahedral intermediate with the serine residue in the enzyme's active site. The stereoselectivity arises from the differential fit of the two enantiomers within the chiral binding pocket of the enzyme.
Caption: Mechanism of Lipase-Catalyzed Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol describes the kinetic resolution of N-acetyl-D,L-norleucine using the immobilized lipase, Novozym® 435.
Materials:
-
N-acetyl-D,L-norleucine
-
Novozym® 435 (immobilized Candida antarctica lipase B)[7]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend N-acetyl-D,L-norleucine (1 mmol) in 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add Novozym® 435 (50-100 mg) to the suspension.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Reaction Monitoring: Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, as well as the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both enantiomers.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and potentially reused.
-
Acidify the filtrate to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Separation: Separate the resulting L-norleucine and unreacted N-acetyl-D-norleucine by column chromatography on silica gel.
Data Presentation:
| Enzyme | Acyl Group | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of L-Norleucine (%) | e.e. of N-Acyl-D-Norleucine (%) |
| Novozym® 435 | Acetyl | Phosphate Buffer | 45 | 24 | ~50 | >98 | >98 |
| Lipase PS | Acetyl | Phosphate Buffer | 40 | 36 | ~48 | >95 | >95 |
II. Acylase-Catalyzed Resolution of N-Acyl-D,L-Norleucine
Acylase I (aminoacylase) is a highly specific enzyme that catalyzes the hydrolysis of the N-acyl group from L-amino acids, while leaving the N-acyl-D-amino acid intact.[8][9] This method is widely used in the industrial production of enantiomerically pure L-amino acids. Acylase I from sources such as porcine kidney and Aspergillus oryzae are commercially available and exhibit broad substrate specificity.[1][3][10][11]
Workflow for Acylase-Catalyzed Resolution
Caption: Workflow for Acylase I-Catalyzed Resolution.
Experimental Protocol: Acylase I-Catalyzed Hydrolysis
This protocol details the resolution of N-acetyl-D,L-norleucine using Acylase I from porcine kidney.
Materials:
-
N-acetyl-D,L-norleucine
-
Acylase I from porcine kidney (e.g., Sigma-Aldrich A3010)[8]
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Cobalt(II) chloride solution (1 mM, optional activator)
-
Dowex 50W-X8 resin (H+ form)
-
Diethyl ether
-
Ethanol
Procedure:
-
Substrate Preparation: Dissolve N-acetyl-D,L-norleucine (100 mM) in 0.1 M Tris-HCl buffer (pH 7.0). Adjust the pH to 7.0 with a suitable base if necessary.
-
Enzyme Solution: Prepare a solution of Acylase I (e.g., 1-2 mg/mL) in the same buffer. The addition of a small amount of CoCl₂ (to a final concentration of 0.1 mM) can enhance enzyme activity.[9]
-
Reaction: Combine the substrate solution with the enzyme solution. A typical enzyme loading is 1000-2000 units per mole of L-enantiomer.
-
Incubation: Incubate the reaction mixture at 37 °C with gentle stirring. Monitor the progress of the reaction by measuring the amount of L-norleucine produced using a suitable analytical method (e.g., ninhydrin assay or chiral HPLC).
-
Work-up and Separation:
-
When the hydrolysis of the L-enantiomer is complete (typically after 24-48 hours), stop the reaction by heating to 90 °C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Apply the supernatant to a column of Dowex 50W-X8 resin (H+ form).
-
Wash the column with water to elute the this compound.
-
Elute the L-norleucine with a dilute ammonium hydroxide solution.
-
Alternatively, the acidic this compound can be extracted from the acidified reaction mixture with diethyl ether, leaving the L-norleucine in the aqueous phase.
-
Data Presentation:
| Enzyme Source | Substrate Concentration (mM) | pH | Temperature (°C) | e.e. of L-Norleucine (%) |
| Porcine Kidney | 100 | 7.0 | 37 | >99 |
| Aspergillus oryzae | 100 | 7.5 | 40 | >99 |
III. D-Amino Acid Oxidase (DAAO) Based Resolution
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3][10][12] This highly selective reaction can be exploited for the kinetic resolution of racemic amino acids. The unreacted L-amino acid can be recovered with high enantiomeric purity. DAAO from the yeast Trigonopsis variabilis is particularly well-suited for this purpose due to its broad substrate specificity and high activity.[5][13][14][15]
Mechanism of D-Amino Acid Oxidase
The reaction proceeds via the oxidation of the D-amino acid and the reduction of the FAD cofactor. The reduced FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide. Catalase is often added to the reaction mixture to decompose the hydrogen peroxide, which can be inhibitory to the DAAO.
Caption: D-Amino Acid Oxidase Catalytic Cycle.
Experimental Protocol: DAAO-Catalyzed Resolution
This protocol outlines the resolution of D,L-norleucine using D-amino acid oxidase.
Materials:
-
D,L-Norleucine
-
D-Amino Acid Oxidase (DAAO) from Trigonopsis variabilis or porcine kidney[9][13][16]
-
Catalase
-
Potassium pyrophosphate buffer (0.1 M, pH 8.3)
-
Oxygen supply
-
Ion-exchange resin (for product isolation)
Procedure:
-
Reaction Mixture: Prepare a solution of D,L-norleucine (e.g., 50 mM) in 0.1 M potassium pyrophosphate buffer (pH 8.3).
-
Enzyme Addition: Add DAAO (e.g., 10-20 units/mL) and catalase (e.g., 1000 units/mL) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 37 °C with continuous stirring and a gentle stream of oxygen bubbled through the solution.
-
Monitoring: Monitor the disappearance of D-norleucine by chiral HPLC.
-
Work-up:
-
Once the D-enantiomer is completely consumed, terminate the reaction by heating or by adding a denaturing agent.
-
Remove the denatured proteins by centrifugation or filtration.
-
The resulting solution contains L-norleucine and α-ketohexanoic acid.
-
-
Isolation: The L-norleucine can be purified from the keto acid and other reaction components using ion-exchange chromatography.
Data Presentation:
| Enzyme Source | Substrate Concentration (mM) | pH | Temperature (°C) | e.e. of L-Norleucine (%) |
| Trigonopsis variabilis | 50 | 8.3 | 37 | >99 |
| Porcine Kidney | 50 | 8.3 | 37 | >99 |
IV. Amine Transaminase (ATA) Catalyzed Kinetic Resolution
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[17] They can be employed for the kinetic resolution of racemic amines and amino acids. In the case of norleucine, an (S)-selective ATA can be used to convert L-norleucine to its corresponding keto acid, leaving the D-norleucine unreacted, or a (D)-selective ATA can be used to achieve the opposite.
Experimental Protocol: ATA-Catalyzed Kinetic Resolution
This protocol provides a general framework for the kinetic resolution of D,L-norleucine using an amine transaminase.
Materials:
-
D,L-Norleucine
-
Amine transaminase (S- or R-selective)
-
Pyruvate (or other suitable amino acceptor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
L- or D-Amino acid oxidase (for co-product recycling, optional)[2][18][19]
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing D,L-norleucine (25 mM), pyruvate (2 mM, as a catalytic amino acceptor), and PLP (0.2 g/L) in 100 mM potassium phosphate buffer (pH 8.0).[2]
-
Enzyme Addition: Add the amine transaminase (e.g., 1 g/L). If a recycling system is used to drive the equilibrium, also add the appropriate amino acid oxidase (e.g., 1 g/L).[2]
-
Incubation: Incubate the reaction at 30 °C with stirring for a specified time (e.g., 3-24 hours).[2]
-
Monitoring: Monitor the conversion and enantiomeric excess of the remaining norleucine enantiomer by chiral HPLC.
-
Work-up and Isolation:
-
Stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering).
-
The unreacted norleucine enantiomer can be purified from the reaction mixture using standard chromatographic techniques.
-
Data Presentation:
| ATA Selectivity | Amino Acceptor | Co-enzyme | pH | Temperature (°C) | e.e. of Unreacted Norleucine (%) |
| (S)-selective | Pyruvate | PLP | 8.0 | 30 | >99 (D-Norleucine) |
| (R)-selective | Pyruvate | PLP | 8.0 | 30 | >99 (L-Norleucine) |
V. Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for monitoring and optimizing the enzymatic resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol: Chiral HPLC Analysis of D- and L-Norleucine
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Chiral column (e.g., crown-ether based like ChiroSil SCA(-), or polysaccharide-based after derivatization).[20]
Method 1: Direct Separation on a Crown-Ether Column
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)[20]
-
Mobile Phase: A mixture of methanol and water (e.g., 84:16 v/v) with a small amount of a strong acid like perchloric acid (e.g., 5 mM).[20]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: Ambient
Method 2: Pre-column Derivatization with o-Phthaldialdehyde (OPA)
This method is suitable for fluorescence detection, offering high sensitivity.
-
Derivatization: React the norleucine sample with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindole adducts.[21]
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol).
-
Detection: Fluorescence detector (excitation and emission wavelengths specific to the OPA adducts).
VI. Commercial Enzyme Suppliers
A variety of enzymes suitable for the kinetic resolution of norleucine are commercially available from several suppliers. This allows for the direct implementation of the described protocols in a research or process development setting.
| Enzyme | Typical Source Organism | Commercial Suppliers |
| Lipase (immobilized) | Candida antarctica B | Novozymes (Novozym® 435), Sigma-Aldrich |
| Acylase I | Porcine Kidney, Aspergillus oryzae | Sigma-Aldrich, Creative Enzymes, Molecular Depot[1][3][8][10][11] |
| D-Amino Acid Oxidase | Trigonopsis variabilis, Porcine Kidney | Worthington Biochemical, Calzyme, Sigma-Aldrich[9][13][16] |
| Amine Transaminases | Various (often recombinant) | Codexis, Johnson Matthey, Sigma-Aldrich |
Conclusion
The enzymatic resolution techniques detailed in this guide provide robust and highly selective methods for the preparation of enantiomerically pure D- and L-norleucine. The choice of the optimal method will depend on factors such as the desired enantiomer, the scale of the reaction, and the available resources. By providing detailed, step-by-step protocols and the underlying scientific principles, this application note aims to empower researchers to effectively implement these powerful biocatalytic tools in their drug discovery and development workflows.
References
-
Gabler, M., Fischer, L., & Schlosser, D. (1993). Characterization of D-amino acid oxidase from Trigonopsis variabilis. Biochemical and Molecular Biology International, 31(4), 709-717. Retrieved from [Link]
-
Gord Noshahri, N., & Rudat, J. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12345. Retrieved from [Link]
-
Garda, Z., et al. (2015). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 7(14), 2263-2269. Retrieved from [Link]
-
LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 100. Retrieved from [Link]
-
Truppo, M. D., et al. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (40), 6032-6034. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information: Efficient Kinetic Resolution of Racemic Amines using a Transaminase in Combination with an Amino Acid Oxidase. Retrieved from [Link]
-
de Miranda, A. S., et al. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(12), 2775. Retrieved from [Link]
-
Obata, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(11), 3169. Retrieved from [Link]
-
Rusli, Z., Wibisana, A., & Suryadi, H. (2018). D-Amino Acid Oxidase Production from Cassava Glucose Syrup by Trigonopsis variabilis. International Journal of Environment, Agriculture and Biotechnology, 3(3), 943-948. Retrieved from [Link]
-
Gabler, M., & Schlosser, D. (1996). Induction of the d-amino acid oxidase from Trigonopsis variabilis. Applied and Environmental Microbiology, 62(6), 2106-2110. Retrieved from [Link]
-
Truppo, M. D., et al. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. ResearchGate. Retrieved from [Link]
-
de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(16), 4983. Retrieved from [Link]
-
D'Souza, S. F., & Deshpande, B. S. (1988). Coimmobilization of D-amino acid oxidase and catalase by entrapment of Trigonopsis variabilis in radiation polymerised Polyacrylamide beads. Enzyme and Microbial Technology, 10(9), 549-553. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. Retrieved from [Link]
-
Creative Biogene. (n.d.). Aspergillus genus Acylase I (MBS-1791). Retrieved from [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(19), 5834. Retrieved from [Link]
-
ResearchGate. (n.d.). The reusability of Novozym 435. Retrieved from [Link]
-
Calzyme. (n.d.). D-Amino Acid Oxidase (DAAO). Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments. (a) Exploration of the role of Novozym 435 in the synthesis of Int III. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The control of Novozym (R) 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. Retrieved from [Link]
-
Pollegioni, L., et al. (2009). D-amino acid oxidase: Physiological role and applications. Applied Microbiology and Biotechnology, 84(4), 625-636. Retrieved from [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2413-2435. Retrieved from [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Retrieved from [Link]
-
Haernvall, K., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 769830. Retrieved from [Link]
-
Mega, T., Ikenaka, T., & Matsushima, Y. (1970). Studies on N-acetyl-beta-D-glucosaminidase of Aspergillus oryzae. I. Purification and characterization of N-acetyl-beta-D-glucosaminidase obtained from Takadiastase. The Journal of Biochemistry, 68(1), 109-117. Retrieved from [Link]
-
MDPI. (2022). α-Linolenic Acid Production in Aspergillus oryzae via the Overexpression of an Endogenous Omega-3 Desaturase Gene. Fermentation, 8(10), 529. Retrieved from [Link]
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Analytical methods for detecting N-Acetyl-D-norleucine in complex samples.
As a Senior Application Scientist, this guide provides a comprehensive framework for the development and validation of robust analytical methods for the detection and quantification of N-Acetyl-D-norleucine in complex sample matrices. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity, accuracy, and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound is an N-acetylated derivative of the non-proteinogenic amino acid D-norleucine. The analysis of N-acetylated amino acids (NAAAs) is critical in various scientific domains, from metabolomics to pharmaceutical development.[1] In drug manufacturing, NAAAs can be process-related impurities or metabolites, and their precise quantification is a regulatory expectation. The "D" configuration (enantiomer) of N-Acetyl-norleucine presents a specific analytical challenge, as it must be distinguished from its L-enantiomer and other structural isomers, such as N-Acetyl-L-leucine, which may be present in the sample matrix.
The core analytical objectives for this compound are:
-
Specificity: Unequivocally distinguishing the D-enantiomer from its L-counterpart and other related isomers.
-
Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) in complex biological or chemical matrices.
-
Accuracy & Precision: Ensuring the reliability and reproducibility of quantitative results.
This document outlines a strategic approach to method development, beginning with sample preparation and culminating in robust chromatographic separation and detection, followed by method validation according to international guidelines.
Strategic Workflow for Analysis
A successful analytical workflow requires a systematic approach, from initial sample handling to final data analysis. The choice of each step is dictated by the sample matrix, the required sensitivity, and the available instrumentation.
Caption: High-level workflow for this compound analysis.
Part 1: Sample Preparation Strategies
The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances like proteins, salts, and lipids.[2] The choice of technique depends on the matrix complexity and the desired level of cleanliness.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and effective for biological fluids like plasma or serum. It uses an organic solvent to denature and precipitate proteins.
-
Rationale: Acetonitrile is often preferred as it typically provides cleaner extracts than methanol for many small molecules. The inclusion of an internal standard (IS) early in the process is crucial for correcting variability in sample handling and instrument response. A structurally similar or isotopically labeled standard is ideal.[2]
-
Step-by-Step Protocol:
-
Pipette 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-¹³C₆,¹⁵N).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and is suitable for complex matrices or when higher sensitivity is required. A mixed-mode cation exchange (MCX) sorbent can be effective for retaining amino acid-like compounds.
-
Rationale: MCX sorbents combine reversed-phase and strong cation-exchange properties. This dual retention mechanism allows for the removal of neutral and acidic interferences in the loading and washing steps, followed by the selective elution of the protonated analyte.
-
Step-by-Step Protocol:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through the MCX SPE cartridge (e.g., 30 mg / 1 mL).
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute the sample 1:1 with 4% phosphoric acid in water and load it onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the PPT protocol.
-
Caption: Decision guide for selecting a sample preparation method.
Part 2: Chromatographic Separation and Mass Spectrometric Detection
The cornerstone of this analysis is the separation of this compound from its enantiomer and other isomers. This requires specialized chromatographic techniques.
Method 1: Direct Enantiomeric Separation by Chiral HPLC
This is the most direct approach to resolving D- and L-enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Principle: Crown-ether or macrocyclic antibiotic-based CSPs are particularly effective for separating the enantiomers of amino acids and their derivatives.[3] The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times.
-
Protocol: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.
| Parameter | Recommended Setting |
| Column | Chirobiotic T (Teicoplanin) or ChiroSil SCA(-) (Crown Ether)[3][4] |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Gradient | Isocratic or shallow gradient (e.g., 80% A to 70% A over 15 min) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 5 µL |
Method 2: High-Sensitivity Quantification by UPLC-MS/MS
For achieving the lowest quantification limits, an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is the gold standard. While a standard C18 column will not separate D/L enantiomers, it is excellent for separating structural isomers (like norleucine from leucine) and for high-throughput quantification after chiral separation or when total N-acetyl-norleucine is measured.[5][6]
-
Principle: UPLC uses sub-2 µm particle columns to achieve higher resolution and faster analysis times than traditional HPLC.[6] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Protocol: UPLC-MS/MS
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temp.: 150°C
-
Desolvation Temp.: 400°C
-
MRM Transitions: The fragmentation of N-acetylated amino acids often involves the loss of water (H₂O) and a ketene group (C₂H₂O).[1]
-
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 174.1 | 114.1 (Loss of C₂H₂O and H₂O) | 15 |
| This compound | 174.1 | 86.1 (Imino acid fragment) | 20 |
| Internal Standard¹ | 181.1 | 121.1 | 15 |
¹ Example: this compound-¹³C₆,¹⁵N
Part 3: Method Validation for Trustworthiness
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[7] Validation provides documented evidence that the procedure is reliable, accurate, and reproducible.[8][9] The validation should be performed according to guidelines from the International Conference on Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analyte's signal is free from interference from matrix components, isomers, or other impurities.[9] | Peak purity analysis; baseline resolution from interfering peaks. |
| Linearity & Range | To establish the concentration range over which the method provides results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by spike/recovery experiments at multiple levels. | 80-120% recovery for assays; 70-130% for impurities. |
| Precision | To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[10] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). | No significant change in results; system suitability parameters met. |
Conclusion
The analytical methods described provide a robust framework for the reliable detection and quantification of this compound in complex samples. The key to a successful analysis lies in the synergistic combination of selective sample preparation, high-resolution chiral or UPLC separation, and sensitive mass spectrometric detection. Proper method validation is a non-negotiable final step to ensure that the data generated is of the highest quality and integrity, suitable for research, quality control, and regulatory submission.
References
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Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
de Cássia Oliveira, K., et al. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Kusurkar, R., et al. (2021). Analytical method validation: A brief review. ResearchGate. [Link]
-
Bachu, R., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]
-
SEDERE. SAMPLE: NOR-LEUCINE HPLC AMINO-ACID Direct Enantiomeric Separation. [Link]
-
Ten-Caten, F., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. [Link]
-
Singh, S. K., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Oxford Academic. [Link]
-
ResearchGate. Amino Acid Analysis. [Link]
-
Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. [Link]
-
Waters Corporation. High throughput sample preparation in amino acid analysis. [Link]
-
MACHEREY-NAGEL. Confirming chiral HPLC separations with stereospecific enzymes. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
ResearchGate. (2025). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. [Link]
-
ChemBK. (2024). N-Acetyl-DL-norleucine. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]
-
Acro-biosystems. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
-
Frank, H., et al. (1978). A technique for the determination of enantiomeric amino acids in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Chem-Impex International. Acetyl-L-norleucine. [Link]
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N-Acetyl-D-norleucine: A Novel Probe for Interrogating Metabolic Pathways
Abstract
This comprehensive guide details the application of N-Acetyl-D-norleucine as a specialized tool for researchers, scientists, and drug development professionals engaged in metabolic pathway research. This compound, a non-canonical N-acetylated amino acid, offers unique properties for probing cellular metabolism, distinct from its more commonly studied L-enantiomer. This document provides an in-depth exploration of its mechanism of action, detailed experimental protocols for its use in cell culture, and advanced analytical techniques for its detection and quantification. By leveraging the principles of metabolic labeling and competitive inhibition, researchers can utilize this compound to investigate amino acid transport, protein synthesis, and the fidelity of metabolic pathways. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring robust and reproducible results.
Introduction: The Rationale for Employing this compound
In the intricate landscape of cellular metabolism, amino acids are not only the fundamental building blocks of proteins but also key signaling molecules and metabolic intermediates.[1][2] The ability to trace the fate of these molecules is paramount to understanding cellular homeostasis in both health and disease. While stable isotope-labeled amino acids are powerful tools for metabolic flux analysis, non-canonical amino acids, such as this compound, provide a complementary approach to perturb and probe metabolic pathways.[3][4]
N-acetylated amino acids represent a class of molecules with significant biological relevance, often serving as metabolic intermediates or signaling molecules themselves.[5][6] The acetylation of an amino acid can alter its chemical properties, such as hydrophobicity and charge, thereby influencing its transport across cellular membranes and its interaction with enzymes.[7] this compound is the N-acetylated derivative of D-norleucine, a non-proteinogenic amino acid.[8][9] Its D-chiral configuration is of particular interest, as D-amino acids are generally less prevalent in biological systems and are often metabolized differently than their L-counterparts. This stereospecificity can be exploited to investigate pathways with chiral selectivity.
The primary applications of this compound in metabolic research are twofold:
-
As a Metabolic Tracer: Similar to other amino acid analogs, this compound can be introduced into cell culture systems to trace its uptake and subsequent metabolic fate.[10][11] Its unique structure allows for its detection and quantification, providing insights into amino acid transport and downstream metabolic conversions.
-
As a Competitive Inhibitor: this compound can act as a competitive inhibitor of enzymes and transporters that recognize native amino acids, such as leucine or methionine.[12][13] By competing for active sites, it can be used to probe the substrate specificity and kinetics of these proteins.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your metabolic research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | [9][14][15] |
| Molecular Weight | 173.21 g/mol | [9][14][15] |
| Appearance | White to off-white powder | [14] |
| CAS Number | 54896-21-8 | [9][15] |
| Storage Conditions | Store at 0 - 8 °C | [14] |
Solubility and Preparation of Stock Solutions:
This compound is soluble in water and organic solvents.[8] For cell culture experiments, it is recommended to prepare a sterile-filtered stock solution in a buffered aqueous solution, such as phosphate-buffered saline (PBS) or cell culture medium.
Protocol for Preparation of a 100 mM Stock Solution:
-
Weigh out 17.32 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile PBS or serum-free cell culture medium.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Experimental Design: Metabolic Labeling and Competitive Inhibition
The experimental design will depend on the specific research question. Below are two primary workflows for utilizing this compound.
Workflow for Metabolic Labeling Studies
This workflow is designed to trace the uptake and incorporation of this compound into cellular components.
Caption: Workflow for metabolic labeling with this compound.
Workflow for Competitive Inhibition Studies
This workflow is designed to assess the inhibitory effect of this compound on a specific metabolic pathway or transport process.
Caption: Workflow for competitive inhibition studies using this compound.
Detailed Protocols
The following protocols provide step-by-step methodologies for the workflows described above. These are general guidelines and may require optimization based on the specific cell line and experimental objectives.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
Objective: To introduce this compound into cultured cells and analyze its intracellular accumulation and potential metabolic products.
Materials:
-
Adherent mammalian cells of choice
-
Complete cell culture medium
-
Amino acid-free medium (e.g., DMEM without leucine and methionine)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
This compound stock solution (100 mM)
-
Sterile PBS, ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Media Preparation:
-
Control Medium: Prepare complete culture medium by supplementing amino acid-free medium with all necessary components, including the standard concentrations of all amino acids.
-
Labeling Medium: Prepare the labeling medium by supplementing amino acid-free medium with all necessary components, except for the amino acid you hypothesize this compound might compete with (e.g., leucine or methionine). Add this compound to the desired final concentration (e.g., 1-10 mM, to be optimized).
-
-
Starvation (Optional but Recommended):
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS.
-
Incubate the cells in amino acid-free medium for 30-60 minutes to deplete intracellular amino acid pools.
-
-
Labeling:
-
Aspirate the starvation medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired period (e.g., 1, 4, 8, or 24 hours). A time-course experiment is recommended to determine optimal labeling duration.
-
-
Quenching Metabolism:
-
Place the 6-well plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.[3]
-
-
Metabolite Extraction:
-
Sample Processing:
-
Centrifuge the tubes at >15,000 x g at 4°C for 15 minutes to pellet proteins and cell debris.[3]
-
Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To detect and quantify this compound and its potential metabolites in the extracted samples.
Rationale: LC-MS/MS offers high sensitivity and selectivity, which is crucial for distinguishing the target analyte from a complex biological matrix.[16] Chiral separation is essential to differentiate between the D- and L-enantiomers of norleucine and their acetylated forms.[1][16]
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (if available)
-
Chiral chromatography column (e.g., a column with a cyclodextrin-based or other chiral stationary phase)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume (e.g., 50-100 µL) of the initial mobile phase composition (e.g., 95% A, 5% B).
-
LC Separation:
-
Inject the reconstituted sample onto the LC system equipped with a chiral column.
-
Develop a gradient elution method to separate this compound from other cellular metabolites. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
The flow rate and column temperature should be optimized for the specific column used.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Perform a precursor ion scan to identify the parent mass of this compound (m/z 174.1125 for [M+H]+).[9]
-
Develop a Multiple Reaction Monitoring (MRM) method for quantification. Select a precursor ion and one or two characteristic product ions. Example transitions for this compound could be 174.1 -> 132.1 and 174.1 -> 114.1.[9]
-
-
Data Analysis:
-
Process the raw LC-MS/MS data using appropriate software.
-
Identify the peak corresponding to this compound by comparing its retention time and fragmentation pattern to the analytical standard.
-
Quantify the amount of this compound in each sample by integrating the peak area and comparing it to a standard curve.
-
Search for potential metabolites by looking for predicted mass shifts (e.g., deacetylation, hydroxylation).
-
Potential Applications and Interpretations
The data obtained from these experiments can provide valuable insights into various metabolic processes:
-
Amino Acid Transport: By measuring the intracellular accumulation of this compound over time, researchers can study the kinetics of amino acid transporters that recognize it as a substrate. The N-acetylation may alter its affinity for different transporters compared to D-norleucine.[7]
-
Protein Synthesis and Misincorporation: Norleucine is known to be misincorporated into proteins in place of methionine.[12][13] By using this compound, researchers can investigate if it is deacetylated intracellularly to D-norleucine and subsequently misincorporated into newly synthesized proteins. This can be assessed by hydrolyzing the protein fraction of the cell lysate and analyzing the amino acid composition by LC-MS/MS.
-
Enzyme Inhibition: The inhibitory effect of this compound on specific enzymes can be quantified to determine its potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive). This can be a valuable tool for probing the active site of enzymes involved in amino acid metabolism.
-
Stereospecificity of Metabolic Pathways: By comparing the metabolic fate of this compound to that of its L-enantiomer, researchers can investigate the stereospecificity of enzymes and transporters. The D-form may be more resistant to degradation by certain enzymes, making it a more stable tracer in some contexts.[7][17]
Conclusion
This compound is a versatile and valuable tool for researchers investigating the complexities of metabolic pathways. Its unique chemical and stereochemical properties allow for its use as both a metabolic tracer and a competitive inhibitor. The protocols and workflows presented in this guide provide a solid foundation for designing and executing experiments to probe amino acid transport, protein synthesis, and enzyme kinetics. As with any advanced research tool, careful experimental design, optimization, and data interpretation are crucial for obtaining meaningful and impactful results.
References
-
Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 1-16. [Link]
-
ChemBK. (2024). N-Acetyl-DL-norleucine. Retrieved from [Link]
-
Churchill, G. C., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. [Link]
-
Loebel, C., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols, 18(3), 735-755. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetylleucine? Retrieved from [Link]
-
Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 47(1), 7-11. [Link]
-
Tirrell, D. A., et al. (2007). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie International Edition, 46(13), 2240-2243. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Holz, C., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Journal of Chromatography A, 1412, 55-62. [Link]
- Sanofi-Aventis. (2012). Process for racemisation and acetylation of leucine.
-
Soini, J., et al. (2013). Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. Microbial Cell Factories, 12, 109. [Link]
-
Holz, C., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PubMed. [Link]
-
Sagheddu, C., et al. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 7, 61. [Link]
-
Vangavaragu, J. R., et al. (2018). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 61(17), 7838-7848. [Link]
-
Wolfe, R. R., et al. (2022). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. Nature Reviews Endocrinology, 18(9), 549-561. [Link]
-
Alvarez-Carreño, C., et al. (2013). Norvaline and Norleucine May Have Been More Abundant Protein Components during Early Stages of Cell Evolution. Origins of Life and Evolution of Biospheres, 43(4-5), 363-375. [Link]
-
Wolfe, R. R., et al. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Journal of Applied Physiology, 133(3), 637-647. [Link]
-
Chapman, K. D., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 808882. [Link]
-
Marmorstein, R., et al. (2021). Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D. Journal of Medicinal Chemistry, 64(12), 8359-8371. [Link]
-
Elango, R., et al. (2018). Metabolic availability of amino acids in humans. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 386-391. [Link]
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Troubleshooting & Optimization
How to improve the yield of N-Acetyl-D-norleucine synthesis.
Welcome to the technical support guide for the synthesis of N-Acetyl-D-norleucine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yield, and ensure the highest product purity. Our guidance is grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix this?
Answer: Low yield in the N-acetylation of D-norleucine is a common issue that can typically be traced back to a few key areas in the reaction setup and execution.
Potential Causes & Step-by-Step Solutions:
-
Hydrolysis of the Acetylating Agent: Acetic anhydride, the most common reagent for this synthesis, reacts readily with water. If it hydrolyzes to acetic acid before it can react with the D-norleucine, your yield will suffer significantly.[1]
-
Solution:
-
Control Temperature: Begin the reaction at a low temperature (0-5 °C), especially during the addition of acetic anhydride. This controls the initial exothermic reaction and minimizes the rate of hydrolysis.
-
Efficient Mixing: Ensure vigorous stirring throughout the reagent addition to promote the reaction between the anhydride and the amino acid over the competing hydrolysis reaction.
-
Reagent Quality: Use a fresh, unopened bottle of acetic anhydride or one that has been stored under anhydrous conditions.
-
-
-
Sub-optimal pH: The N-acetylation reaction requires the amino group of D-norleucine to be in its nucleophilic, unprotonated state (-NH2). If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive. If the pH is too high for extended periods, it can promote hydrolysis of the product.[2]
-
Solution:
-
Maintain Alkaline Conditions: The reaction is typically performed under basic conditions (pH 8-10) to deprotonate the amino group. This is often achieved using a base like sodium hydroxide in a Schotten-Baumann-type reaction.[3]
-
Controlled Base Addition: Use a pH meter to monitor the reaction and add your base solution concurrently with the acetic anhydride to maintain the desired pH range. This prevents the pH from dropping as acetic acid is generated as a byproduct.
-
-
-
Incorrect Stoichiometry: The molar ratio of acetic anhydride to D-norleucine is critical. Insufficient anhydride will lead to an incomplete reaction, while a large excess can lead to side products and complicate purification.
-
Solution:
-
Optimize Molar Ratio: Start with a slight excess of acetic anhydride, typically in the range of 1.1 to 1.5 molar equivalents relative to D-norleucine.[4] Studies on analogous amino acids have shown that the acetylating agent-to-amino acid ratio has a substantial impact on the final yield.[5] A patent for a similar process suggests that a ratio of 1.0 to 1.1 moles of acetic anhydride per mole of amino acid is optimal.[3]
-
-
-
Poor Product Isolation: this compound has some water solubility. Improper workup can leave a significant portion of your product in the aqueous phase.
-
Solution:
-
Acidify to Isoelectric Point: After the reaction is complete, carefully acidify the aqueous solution with an acid like HCl to a pH of approximately 2-3.[6] This protonates the carboxyl group, minimizing the product's solubility in water and causing it to precipitate.
-
Chill and Filter: Cool the acidified mixture in an ice bath to further decrease solubility before collecting the product by vacuum filtration.
-
Extraction: If precipitation is not effective, perform multiple extractions of the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
-
-
Question 2: My final product shows multiple spots on a TLC plate or extra peaks in the NMR/LC-MS analysis. What are these impurities?
Answer: The presence of unexpected side products indicates that secondary reaction pathways are competing with the desired N-acetylation.
Potential Side Reactions & Mitigation Strategies:
-
Unreacted D-norleucine: This is the most common impurity and arises from an incomplete reaction.
-
Mitigation: Re-evaluate the reaction time, temperature, pH, and stoichiometry as detailed in Question 1. Use TLC or LC-MS to monitor the reaction until the starting material is consumed.
-
-
Di-acetylated Product: Although less common, a large excess of a highly reactive acetylating agent under forcing conditions could potentially form a mixed anhydride at the carboxylate group.
-
Mitigation: Avoid using a large excess of acetic anhydride. Stick to the recommended 1.1-1.5 molar equivalents.
-
-
Hydrolysis of Product: If the product is kept under strongly alkaline conditions for an extended period, the newly formed amide bond can hydrolyze back to the starting materials.[2]
-
Mitigation: Once the reaction is complete (as determined by in-process monitoring), proceed with the acidic workup without unnecessary delay.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
The most common and reliable method is the N-acetylation of D-norleucine using acetic anhydride in a basic aqueous solution. This procedure, a variation of the Schotten-Baumann reaction, is effective and uses readily available reagents. The D-norleucine is dissolved in an aqueous base (like NaOH), and acetic anhydride is added portion-wise while maintaining a basic pH and controlling the temperature.[3] The reaction is typically quenched and the product isolated by acidification.
Q2: My starting material is racemic N-Acetyl-DL-norleucine. How can I obtain the pure D-enantiomer?
Starting with a racemic mixture and then resolving the enantiomers is a very common and industrially relevant strategy. The method of choice is enzymatic resolution .
This process leverages the high stereoselectivity of enzymes. An enzyme, typically Acylase I from Aspergillus oryzae, selectively catalyzes the hydrolysis of the acetyl group from the L-enantiomer (N-Acetyl-L-norleucine) to give L-norleucine.[7][8] The desired this compound remains unchanged.
The resulting mixture contains:
-
This compound (desired product)
-
L-norleucine (byproduct)
These two compounds can then be separated based on their different physicochemical properties (e.g., solubility at different pH values or by ion-exchange chromatography).
Caption: Workflow for enzymatic resolution of N-Acetyl-DL-norleucine.
Q3: Why is maintaining the D-stereochemistry so important?
For any compound intended for pharmaceutical use, stereochemistry is paramount. The two enantiomers (D and L forms) of a chiral molecule can have dramatically different biological activities.[9]
-
Pharmacological Activity: Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. For the related compound N-acetyl-leucine, the therapeutic effects are attributed to the L-enantiomer.[9]
-
Metabolism: The body's enzymes are chiral and often metabolize enantiomers differently. Studies on N-acetyl-DL-leucine have shown that the D-enantiomer is essentially metabolically inert and is excreted unchanged, whereas the L-enantiomer is processed by the body.[9]
Therefore, producing the pure D-enantiomer is critical for ensuring the safety, efficacy, and regulatory compliance of a potential therapeutic agent.
Q4: Which analytical methods should I use to analyze my product?
A combination of techniques is necessary for complete characterization.
| Analytical Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Quickly assess the consumption of starting material and formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity & Quantification | Determine the chemical purity of the final product and quantify impurities.[10] |
| Chiral HPLC | Enantiomeric Purity | Crucial for separating and quantifying the D- and L-enantiomers to determine enantiomeric excess (e.e.).[11] |
| Nuclear Magnetic Resonance (NMR) | Structure Confirmation | Confirms the chemical structure of the synthesized molecule by analyzing 1H and 13C spectra. |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the molecular weight of the product.[12] |
General Synthesis Protocol & Workflow
Below is a generalized workflow for the direct acetylation of D-norleucine.
Caption: General experimental workflow for this compound synthesis.
References
-
ChemBK. (2024). N-Acetyl-DL-norleucine. Retrieved from ChemBK. [Link]
-
Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from Regeneron ISEF. [Link]
- Patsnap. (n.d.). Method for preparing N-acetyl-DL-leucine.
- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
-
Springer. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Journal of Pharmaceutical and Biomedical Analysis, 96, 214-221. [Link]
-
Wikipedia. (n.d.). Norleucine. Retrieved from Wikipedia. [Link]
-
PubMed. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 547, 117367. [Link]
- Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
PubMed Central. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(1), e0227579. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
J-Stage. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 37(1), 107-113. [Link]
- Google Patents. (n.d.). Preparation method and application of N-acyl-DL-leucine.
-
American Chemical Society. (1955). Hydrolysis of the N-trifluoroacetyl derivatives of several D- and L-amino acids by acylase I. Journal of the American Chemical Society, 77(18), 4681–4682. [Link]
-
PubMed Central. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]
-
MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8296. [Link]
-
ResearchGate. (2020). Chemical structure of N-acetyl-leucine (a) Stereochemistry of the.... Retrieved from ResearchGate. [Link]
-
PubMed Central. (2018). Engineering enzymes for noncanonical amino acid synthesis. Biopolymers, 109(11), e23122. [Link]
-
MySkinRecipes. (n.d.). N-Acetyl-DL-norleucine. Retrieved from MySkinRecipes. [Link]
-
Nilsson Lab. (2015). N-acetylated amino acids. Retrieved from Nilsson Lab. [Link]
-
Springer. (1986). Enzymatic Production of Amino Acids. In: Biotechnology and Food Industry. Developments in Food Science, vol 12. [Link]
- Google Patents. (n.d.). US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
-
PubMed Central. (2013). Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. Microbial Cell Factories, 12, 108. [Link]
- Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from LifeTein Peptide Blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 4. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 5. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 6. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]
- 8. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low coupling efficiency of N-acetylated amino acids in SPPS.
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Low Coupling Efficiency of N-Acetylated Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the inefficient coupling of N-acetylated amino acids. As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-acetylated amino acids often inefficient?
Low coupling efficiency with N-acetylated amino acids primarily stems from two interconnected factors: steric hindrance and reduced nucleophilicity. The N-acetyl group, while seemingly small, significantly increases the steric bulk around the α-carbon. This bulkiness physically obstructs the approach of the activated carboxylic acid to the resin-bound N-terminal amine, slowing down the reaction rate.[1][2] Furthermore, the electron-withdrawing nature of the acetyl group can slightly decrease the nucleophilicity of the amino group being acylated in subsequent steps, although the primary issue is the steric hindrance of the incoming acetylated residue.
Q2: My Kaiser test is positive (blue beads) after coupling an N-acetylated amino acid. What is the immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1][3][4] The most immediate and common corrective action is to perform a second coupling (double coupling).[4][5][6] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated N-acetylated amino acid and coupling reagents.[5] If the test remains positive after a second coupling, more advanced strategies should be considered.
Q3: Can I simply extend the initial coupling time to improve efficiency?
Yes, extending the reaction time is a valid initial strategy.[5][7] Sterically hindered couplings are kinetically slow.[5] Increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[5] However, for extremely difficult couplings, extended time alone may not be sufficient and can risk side reactions. It is crucial to monitor the reaction's progress.
Q4: Are there specific coupling reagents that are more effective for N-acetylated amino acids?
Absolutely. Standard carbodiimide reagents like DCC or DIC may not be potent enough for such sterically demanding couplings.[5] It is highly recommended to use stronger, in-situ activating reagents.[5][8] These form highly reactive activated esters that can overcome the steric barrier.[5]
Recommended Reagent Classes:
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are known for their high efficiency in difficult couplings.[1] HATU is often considered one of the most effective reagents due to its high reactivity and low racemization risk.[1][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also significantly more effective than standard carbodiimides for hindered residues.[5]
Q5: What should I do if double coupling with a potent reagent like HATU still results in a positive Kaiser test?
If significant unreacted amine remains after a second coupling with a powerful reagent, this suggests a severe on-resin problem, likely peptide aggregation.[1][6] At this point, it is critical to cap the unreacted amines to prevent the formation of deletion sequences in the final product.[1][6] Capping permanently blocks these amines, typically by acetylation with acetic anhydride.[1] This ensures that the failed sequences are terminated and can be more easily separated during purification.[1]
Q6: Could my choice of solvent be impacting the coupling efficiency?
Yes, the solvent plays a critical role in solvating the growing peptide chain and the resin.[5] Poor solvation can lead to peptide aggregation, which physically blocks the N-terminal amine, preventing coupling.[1]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or more hydrophobic peptides.[5]
-
Solvent Mixtures: For particularly challenging sequences, using a mixture of solvents like DCM/DMF/NMP can be beneficial.[5]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving low coupling efficiency of N-acetylated amino acids.
Step 1: Accurate Diagnosis - Monitoring the Coupling Reaction
Reliable monitoring is the cornerstone of troubleshooting. The Kaiser test is a highly sensitive qualitative method for detecting primary amines.[1][4][6]
Interpreting Kaiser Test Results:
| Bead Color | Solution Color | Interpretation | Recommended Action |
|---|---|---|---|
| Yellow/Colorless | Yellow/Colorless | Complete Coupling. | Proceed to the next deprotection step. |
| Blue/Purple | Blue/Purple | Incomplete Coupling. | Perform a double coupling.[3] |
| Yellow | Blue | Nearly Complete Coupling. | Extend coupling time or proceed to double coupling.[3] |
Protocol 1: The Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[1]
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution. A blue or purple color indicates the presence of free primary amines.[3]
Step 2: Implementing Corrective Actions
Based on the diagnosis, follow this workflow to address the incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Step 3: Advanced Strategies & Protocols
If basic corrective actions fail, more advanced strategies targeting the root cause are necessary.
Optimizing Reagents and Conditions
The choice of coupling reagent is the most critical factor after initial attempts fail.
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Relative Reactivity | Key Advantages & Considerations |
|---|---|---|---|
| DIC/HOBt | Carbodiimide | Standard | Often insufficient for sterically hindered couplings.[5] |
| HBTU/PyBOP | Aminium/Phosphonium | High | Good efficiency, but can be insufficient for the most difficult cases. |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU. A strong choice for difficult couplings.[5] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for sterically hindered residues; low racemization risk.[1] Often the reagent of choice. |
| COMU | Aminium/Uronium | Very High | Coupling efficiency comparable to HATU, with improved safety and solubility profile.[8] |
Protocol 2: Double Coupling using HATU for a Hindered N-Acetylated Amino Acid
-
First Coupling:
-
Following standard Fmoc deprotection, wash the resin thoroughly with DMF (3x).
-
In a separate vessel, pre-activate the N-acetylated amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]
-
Allow pre-activation to proceed for 1-5 minutes.
-
Add the activated solution to the resin and allow the coupling to proceed for 45-60 minutes.[5]
-
-
Monitoring:
-
Take a small sample of resin and perform a Kaiser test (Protocol 1).
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin with DMF (2x).
-
Repeat the coupling (Step 1) with a fresh solution of activated amino acid.
-
-
Final Monitoring:
-
Perform a final Kaiser test. If it is still positive, proceed to capping (Protocol 3).
-
Protocol 3: Capping Unreacted Amines
This protocol is for the permanent acetylation of unreacted primary amines to prevent deletion sequences.
Reagents:
-
Capping Solution: Acetic Anhydride / DIPEA / DMF (e.g., a 10% solution of acetic anhydride in DMF with an equivalent of base). A common mixture is Ac₂O/Pyridine/DCM.
Procedure:
-
After the final failed coupling attempt, wash the resin thoroughly with DMF (3x).
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[1]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Verification (Optional but Recommended): Perform a final Kaiser test. The result should be negative (yellow/colorless), confirming that all free amines have been successfully acetylated.[1]
Conclusion
Low coupling efficiency of N-acetylated amino acids is a common but manageable issue in SPPS. The underlying cause is almost always related to steric hindrance, which can be exacerbated by on-resin peptide aggregation. A systematic troubleshooting approach—starting with accurate monitoring, followed by iterative strategies like double coupling, reagent optimization, and finally, capping—is essential for success. By employing highly reactive uronium/aminium reagents like HATU and ensuring optimal reaction conditions, researchers can successfully incorporate these challenging residues and synthesize the target peptide with high purity.
References
- Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem. (n.d.).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Verma, D. (2020). Test for Monitoring Solid-phase reactions. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- SPPS Tips For Success Handout - Mesa Labs. (n.d.).
- dealing with incomplete coupling in solid-phase peptide synthesis - Benchchem. (n.d.).
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. (2025, August 7).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mesalabs.com [mesalabs.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
Preventing epimerization of N-Acetyl-D-norleucine during synthesis.
A Troubleshooting Guide for Preventing Epimerization
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization and why is it a significant concern in the synthesis of N-Acetyl-D-norleucine?
A1: Epimerization is an undesired chemical process that alters the configuration at a single chiral center in a molecule.[1][2] In the context of this compound synthesis, it refers to the conversion of the desired D-enantiomer into its L-enantiomer, resulting in a mixture of diastereomers if other chiral centers are present, or a racemic mixture of N-acetyl-norleucine. This loss of stereochemical purity is a major issue because the biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure.[1][2] The presence of the undesired L-epimer can reduce the therapeutic efficacy of the final compound, introduce unintended biological effects, and create significant challenges for purification due to the similar physical properties of epimers.[1][2]
Q2: What are the primary mechanistic pathways that lead to epimerization during the N-acetylation of D-norleucine?
A2: There are two principal mechanisms responsible for epimerization during the synthesis of N-acetyl amino acids:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][3] During the activation of the carboxylic acid group of the N-protected amino acid, an intramolecular cyclization can occur, forming a planar and achiral 5(4H)-oxazolone intermediate. The proton at the α-carbon (the chiral center) of this intermediate is acidic and can be readily removed by a base. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of the original stereochemistry.[1][3]
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated D-norleucine.[1] This forms a planar enolate intermediate, which, upon reprotonation, can also lead to a mixture of D and L isomers.[1]
Caption: Primary mechanisms leading to epimerization.
Q3: I am observing significant epimerization in my reaction. Which reaction parameters should I investigate first?
A3: The choice of base, coupling reagent, solvent, and temperature are all critical factors that can influence the extent of epimerization. Here’s a prioritized troubleshooting guide:
-
Base Selection: The basicity and steric hindrance of the base used are paramount.[4] Strong, sterically hindered bases are generally preferred.
-
Problem: Use of strong, non-hindered bases like triethylamine (TEA).
-
Solution: Switch to a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine.[4] These bases are less likely to abstract the α-proton.
-
-
Coupling Reagent/Activation Method: The method used to activate the carboxylic acid of D-norleucine for acetylation significantly impacts epimerization.
-
Problem: Using highly reactive coupling reagents without additives. Carbodiimides like DCC or EDC, when used alone, can promote oxazolone formation.[3]
-
Solution:
-
Use Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[4][5][6] These additives react with the activated amino acid to form an active ester that is less prone to epimerization.[4]
-
Switch Reagent Type: Consider using uronium/aminium-based reagents like HATU or HBTU, or phosphonium salt reagents like PyBOP, which are known to suppress racemization.[3][6] COMU is another efficient reagent with a low tendency for racemization.[6]
-
-
-
Solvent Polarity: The solvent can influence the stability of the intermediates involved in epimerization.
-
Temperature Control: Higher temperatures generally accelerate the rate of epimerization.
-
Problem: Running the reaction at elevated temperatures.
-
Solution: Conduct the reaction at a lower temperature.[7] Typically, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good practice.
-
Q4: Are there specific additives that can actively suppress epimerization?
A4: Yes, certain additives are highly effective. The most common and well-validated are:
-
1-Hydroxybenzotriazole (HOBt) and its analogs: HOBt, HOAt, and 6-Cl-HOBt are frequently used in combination with carbodiimide coupling reagents.[4][5] They work by forming active esters that are more reactive towards the amine nucleophile than towards intramolecular cyclization to the oxazolone.
-
Copper(II) Salts: The addition of copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be exceptionally effective at suppressing epimerization, even in challenging cases.[9] This combination can often reduce epimerization to less than 0.1%.[9]
Experimental Protocols
Protocol 1: Low-Epimerization N-Acetylation using HATU
This protocol utilizes HATU, a coupling reagent known for its efficiency and low epimerization rates.
Materials:
-
D-norleucine
-
Acetic Anhydride
-
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve D-norleucine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the final product for enantiomeric purity using chiral HPLC.
Protocol 2: Epimerization Suppression with Copper(II) Chloride
This protocol incorporates CuCl₂ as a highly effective suppressant.[9]
Materials:
-
N-protected D-norleucine (e.g., Fmoc-D-norleucine-OH)
-
Amine component (for amide bond formation if applicable, otherwise acetylation reagent)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected D-norleucine (1.0 eq), HOBt (1.2 eq), and anhydrous CuCl₂ (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add the amine component (1.2 eq) or acetylating agent to the mixture.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.
-
Work-up the reaction as described in Protocol 1.
-
Analyze the final product for epimeric purity by chiral HPLC.
Data Summary Table
The following table summarizes the impact of different reaction conditions on epimerization levels, compiled from various studies.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Epimerization (%) | Reference |
| EDC | None | TEA | DMF | 25 | High | [3] |
| EDC | HOBt | DIPEA | DCM | 0 -> 25 | Low | [4][8] |
| HATU | None | DIPEA | DMF | 0 -> 25 | Very Low | [3][8] |
| EDC | HOBt + CuCl₂ | DIPEA | DMF | 0 -> 25 | < 0.1 | [9] |
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting epimerization.
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
-
Epimerisation of Peptide. SlideShare. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage for N-Acetyl-D-norleucine Peptides
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that synthesizing modified peptides presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights for optimizing the critical final step: the cleavage and deprotection of peptides containing N-Acetyl-D-norleucine.
The incorporation of this compound introduces three key structural features that must be considered during cleavage:
-
N-terminal Acetylation: A stable cap that can, under certain conditions, influence the stability of the adjacent peptide bond during acidolysis.[1]
-
D-Configuration: Enhances enzymatic stability in biological assays but does not typically alter the chemical mechanism of TFA cleavage.[2]
-
Hydrophobic Side Chain: The linear alkyl side chain of norleucine increases the peptide's overall hydrophobicity, which can affect solubility and purification.
This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to ensure you achieve the highest possible yield and purity for your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cleavage cocktail for a peptide containing this compound?
For most standard peptides synthesized using Fmoc/tBu strategy, a general-purpose cleavage cocktail is highly effective. The recommended starting point is Reagent K or a simplified version, depending on the other amino acids in your sequence. A widely used and effective cocktail is TFA/Water/TIS (95:2.5:2.5, v/v/v) .[2]
-
TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[3][4]
-
Water (H₂O): Acts as a scavenger to quench reactive tert-butyl carbocations generated from tBu-based protecting groups.[4]
-
TIS (Triisopropylsilane): A highly effective scavenger for trityl (Trt) and Pbf carbocations, which are generated from protected Cys, His, Asn, Gln, and Arg residues.[3]
If your peptide contains other sensitive residues, the cocktail must be modified. Refer to the logic diagram below for guidance.
Q2: Can the N-acetyl group cause side reactions during cleavage?
While the acetyl group itself is stable to TFA, its presence at the N-terminus can sometimes lead to unexpected side reactions. Research on peptides containing N-terminal acetylated N-methylated amino acids has shown that the entire N-terminal residue can be lost during acidic cleavage.[1] Although this compound is not N-methylated, this precedent suggests that prolonged exposure to strong acid could potentially weaken the Ac-Nle bond, leading to fragmentation.
Mitigation Strategy: Minimize cleavage time to what is necessary for complete deprotection (typically 2-3 hours) and consider performing the reaction at a reduced temperature (e.g., 4°C) for sensitive sequences.[5]
Q3: What are the most common side reactions to watch for?
The primary concerns are not from the this compound itself but from other sensitive residues in your peptide sequence. During cleavage, protecting groups are removed, generating highly reactive carbocations. If not effectively "scavenged," these can modify your peptide.[6][7]
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): S-alkylation to form sulfonium salts or oxidation to methionine sulfoxide.
-
Cysteine (Cys): S-tert-butylation is a common side reaction if tBu groups are present.[6]
-
Tyrosine (Tyr): Alkylation of the phenol ring.
The choice of scavengers is critical to prevent these modifications.[6][8]
Q4: How do I monitor the cleavage reaction to ensure it's complete?
Directly monitoring the reaction on-resin is difficult. The standard and most reliable method is to perform a small-scale trial cleavage.
-
Take a small aliquot of your peptide-resin (e.g., 5-10 mg).
-
Treat it with your chosen cleavage cocktail for the intended duration (e.g., 2 hours).
-
Precipitate the peptide with cold diethyl ether, dry it, and analyze the crude product by Analytical RP-HPLC and Mass Spectrometry (MS) .[9][10]
-
The HPLC will show the purity profile, while the MS will confirm if the desired product was formed and if any protecting groups remain.
Q5: Does the hydrophobicity of norleucine affect the cleavage or workup?
Yes, the hydrophobic nature of the norleucine side chain can decrease the solubility of the final peptide in aqueous solutions, especially if the peptide is short or contains multiple hydrophobic residues. During the workup, this can sometimes lead to poor precipitation in diethyl ether or difficulty re-dissolving the crude peptide for purification.
Tip: If your peptide precipitates poorly, try using a different or colder non-polar solvent like methyl tert-butyl ether (MTBE). If re-dissolving is an issue, you may need to add a small amount of organic solvent (like acetonitrile or isopropanol) or a denaturant (like 6M guanidine hydrochloride) to your initial purification buffer.[10]
Visualization of Key Processes
Caption: General workflow from peptide-resin to purified peptide.
Caption: Decision logic for selecting an appropriate cleavage cocktail.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Poor precipitation due to high hydrophobicity. 3. Peptide loss during washing steps. | 1. Extend cleavage time to 3-4 hours or perform a second cleavage on the resin. 2. Use ice-cold methyl tert-butyl ether (MTBE) for precipitation. Ensure the ether is sufficiently cold (~-20°C to -80°C).[3][10] 3. Minimize the number of ether washes to two or three. |
| Incomplete Deprotection | 1. Insufficient cleavage time, especially for sterically hindered groups like Arg(Pbf). 2. Ineffective scavenger cocktail. | 1. Increase cleavage time. For multiple Arg(Pbf) residues, cleavage may require up to 4-5 hours.[3] 2. If Arg(Pbf) removal is the issue, add thioanisole (5%) to the cocktail.[3] Verify with MS to identify the remaining protecting group. |
| Extra Peaks in HPLC | 1. Side-product formation (e.g., alkylation of Trp, Met, Cys). 2. Deletion sequences from incomplete couplings during synthesis. 3. Fragmentation of the peptide backbone during cleavage. | 1. Ensure the correct scavengers are being used (see diagram above). Use a more robust cocktail like Reagent K.[7] 2. This is a synthesis issue, not a cleavage issue. Review your coupling protocols. 3. Reduce cleavage time to 2 hours and/or lower the temperature to 4°C. Analyze the mass of the side product to identify the fragmentation site. |
| Observed Mass = [M+56] | S-tert-butylation of a Cysteine residue. The mass of a tert-butyl group is 56 Da (after loss of H). | This is a classic scavenger problem. The tert-butyl carbocations were not effectively quenched. Increase the amount of water (to 5%) and add a thiol scavenger like EDT (2.5%).[6][8] |
| Observed Mass = [M-125] (approx.) | Loss of the this compound residue (Mass of Ac-Nle ≈ 171 Da, but fragmentation patterns vary). | This suggests instability at the N-terminus. Reduce TFA exposure by shortening cleavage time to the minimum required (test at 1.5-2 hours) and perform the reaction at a lower temperature (4°C).[1][5] |
Detailed Experimental Protocols
Protocol 1: Optimized TFA Cleavage
This protocol is designed for a standard 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin, dried under high vacuum for at least 4 hours.
-
Cleavage Cocktail: TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5, v/v/v) . Prepare fresh.
-
Ice-cold Diethyl Ether or MTBE.
-
Dichloromethane (DCM).
-
50 mL Centrifuge Tube.
CAUTION: TFA is highly corrosive. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Methodology:
-
Place the dried peptide-resin (~200 mg for a 0.5 mmol/g loading resin) into a 10 mL reaction vessel.
-
Add 5 mL of the freshly prepared cleavage cocktail to the resin.
-
Seal the vessel and allow it to agitate gently at room temperature for 2.5 hours. For sensitive sequences, perform this step at 4°C for 3 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate directly into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Place the centrifuge tube in an ice bath. Add ice-cold diethyl ether up to the 45 mL mark. A white precipitate of the crude peptide should form immediately.
-
Seal the tube, vortex gently, and centrifuge at 3500 rpm for 5 minutes.[3]
-
Carefully decant the supernatant ether.
-
Resuspend the peptide pellet in another 30 mL of cold ether, vortex, and centrifuge again. Repeat this wash step one more time.
-
After the final decant, leave the tube open in the fume hood for 10-20 minutes to allow the residual ether to evaporate. Dry the resulting white solid under high vacuum.
Protocol 2: Analytical RP-HPLC Analysis
Purpose: To assess the purity of the crude peptide and guide purification.
Instrumentation & Reagents:
-
Analytical HPLC system with a UV detector (220 nm is optimal for peptide bonds).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Sample: Dissolve ~1 mg of crude peptide in 1 mL of Mobile Phase A (add a small amount of B if solubility is an issue).
Methodology:
-
Equilibrate the column with 95% A / 5% B for 10-15 minutes.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient, for example:
-
5% to 65% B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Monitor the chromatogram at 220 nm. The purity is calculated by integrating the area of the main peak relative to the total peak area.[10]
Protocol 3: Mass Spectrometry Analysis
Purpose: To confirm the identity of the product and identify any side products.
Methodology:
-
Prepare a dilute solution of the crude peptide (~0.1 mg/mL) in an appropriate solvent (e.g., 50:50 Water/Acetonitrile with 0.1% formic acid).
-
Analyze using either Electrospray Ionization (ESI) coupled with an LC system (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Compare the observed mass-to-charge (m/z) ratio with the calculated theoretical mass of the this compound peptide. Remember to account for the charge state (e.g., [M+H]⁺, [M+2H]²⁺).
This comprehensive guide provides the foundational knowledge and practical steps to successfully cleave and analyze your this compound containing peptides. By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot issues and optimize your workflow for superior results.
References
-
Klingler D, Hardt M. Profiling protease activities by dynamic proteomics workflows. Proteomics. 2012 Feb;12(4–5):587–596. ([Link])
-
Zhao Q, de Zoysa RS, Wang D, Jayawardhana DA, Guan X. Real-time monitoring of peptide cleavage using a nanopore probe. J Am Chem Soc. 2009 May 13;131(18):6324-5. ([Link])
-
López-Otín C, Overall CM. Biochemical Tools for Tracking Proteolysis. Journal of Proteome Research. 2016;15(3):657-676. ([Link])
-
Pathak, M., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. 2021. ([Link])
-
Zhao Q, de Zoysa RS, Wang D, Jayawardhana DA, Guan X. Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. Journal of the American Chemical Society. 2009;131(18):6324-6325. ([Link])
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ([Link])
-
AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. ([Link])
-
CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. ([Link])
-
Denton, E. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. 2023. ([Link])
-
Bennett, M. A., et al. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Bioconjugate Chemistry. 2008;19(1):103-111. ([Link])
-
CDN Scientific. Cleavage Cocktail Selection. ([Link])
-
Várady, L., et al. Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Scientific Reports. 2023;13(1):4691. ([Link])
-
Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. ([Link])
-
American Chemical Society. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Supporting Information. ([Link])
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). ([Link])
-
Hopax. Protecting Groups in Peptide Synthesis: A Detailed Guide. ([Link])
-
Research Collection, ETH Zurich. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ([Link])
-
Wang, Y., et al. Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Science. 2005;11(1):1-13. ([Link])
-
School of Chemistry, Cardiff University. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. 2023;21(2):247-251. ([Link])
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cem.de [cem.de]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biotage.com [biotage.com]
- 9. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Purification strategies for N-Acetyl-D-norleucine post-synthesis.
Technical Support Center: N-Acetyl-D-norleucine
A Guide to Post-Synthesis Purification Strategies
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes. This compound is a valuable synthetic amino acid derivative used in peptide synthesis and pharmaceutical research.[1] Achieving high purity is critical for its downstream applications. This guide is structured to address the most common challenges encountered after its initial synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: Post-synthesis, the crude product typically contains a predictable set of impurities derived from the starting materials and reaction conditions. These include:
-
Unreacted D-norleucine: The starting amino acid which failed to undergo acetylation.
-
Acetic Acid/Acetate Salts: Remnants from the acetylating agent (e.g., acetic anhydride) and reaction workup.[2]
-
Diacetylated Species: Though less common, over-acetylation can sometimes occur, especially under harsh conditions.
-
Enantiomeric Impurity (N-Acetyl-L-norleucine): If the starting D-norleucine was not enantiomerically pure, this will be carried through the synthesis.
Q2: How should I store my crude and purified this compound?
A: Both the crude and purified product, which is typically a white to off-white powder, should be stored in a well-sealed container at 0-8°C to prevent degradation.[1][3] It is stable under these conditions for extended periods.
Q3: What is the best first-pass purification strategy: recrystallization or chromatography?
A: For most applications, recrystallization is the preferred initial purification method. It is highly effective for removing the primary impurities (unreacted starting material and residual acetic acid), is cost-effective, and is more easily scaled than chromatography.[2] Chromatography should be reserved as a secondary polishing step if recrystallization fails to achieve the desired purity.
Q4: Which analytical techniques are recommended for assessing the final purity?
A: A combination of methods provides the most complete picture of purity:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying impurities and assessing chemical purity. A chiral HPLC method is necessary to determine enantiomeric purity.[3]
-
Melting Point: Pure this compound has a defined melting point range (approx. 101-108 °C).[1] A broad or depressed melting point indicates the presence of impurities.
-
Optical Rotation: This measures the sample's ability to rotate plane-polarized light and is a critical measure of enantiomeric purity. The expected value for the D-enantiomer is approximately [a]D20 = +3.5 ± 2º (c=1 in MeOH).[1]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities if they are at a significant concentration (>1-2%).
Section 2: Core Purification Strategy: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. The goal is to dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the "mother liquor."
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the this compound poorly at room temperature but readily at its boiling point. Based on the properties of similar N-acetylated amino acids, water or aqueous ethanol are excellent starting points.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (a stir bar is ideal). Continue to add the solvent dropwise until the solid has just completely dissolved. Adding excess solvent is a common mistake that will significantly reduce your yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight byproducts. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess the purity using the analytical methods described in the FAQ section.
Data Presentation: Solvent Selection Guide
| Solvent System | Suitability for this compound | Rationale & Comments |
| Water | Excellent | The compound is likely sparingly soluble in cold water but more soluble in hot water, making it a good choice.[6] Effective at leaving behind less polar impurities. |
| Ethanol/Water | Excellent | A highly versatile co-solvent system. Start with hot water and add ethanol dropwise if the compound does not fully dissolve. Allows for fine-tuning of polarity. |
| Acetone/Hexane | Good | A less polar option. Dissolve in minimal hot acetone and add hexane until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[6] |
| Ethyl Acetate | Fair | May be too good a solvent at room temperature, leading to lower yields. Can be useful if impurities are highly polar. |
Visualization: General Purification Workflow
Sources
Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids
Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids (α,α-DAAs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered and highly valuable molecules. α,α-DAAs are critical components in medicinal chemistry, serving as conformational modifiers in peptides and as precursors to a wide array of bioactive compounds.[1][2] However, their synthesis is fraught with challenges, primarily due to the steric hindrance at the α-carbon.[1][2][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Core Challenges in α,α-DAA Synthesis: An Overview
The construction of the quaternary α-carbon center in α,α-DAAs presents a significant synthetic hurdle.[4] The primary challenges can be categorized as follows:
-
Steric Hindrance: The presence of two substituents on the α-carbon dramatically increases steric bulk, impeding the approach of reagents and often leading to low reaction yields and slow reaction rates.[1][3][5] This is particularly problematic in alkylation and peptide coupling steps.[5][6]
-
Controlling Stereochemistry: When the two α-substituents are different, the α-carbon becomes a chiral center. Achieving high enantioselectivity in the synthesis of these chiral α,α-DAAs is a major challenge.[4][7][8][9]
-
Purification Difficulties: The physical properties of α,α-DAAs can make their isolation and purification from reaction mixtures challenging.
-
Limited Substrate Scope: Many synthetic methods are effective only for a narrow range of substrates, limiting the diversity of accessible α,α-DAAs.[10]
Common Synthetic Strategies and Their Inherent Challenges
Several strategies are commonly employed for the synthesis of α,α-DAAs, each with its own set of potential problems. Understanding these can help in preemptive troubleshooting.
| Synthetic Strategy | Common Challenges |
| Alkylation of Amino Acid Enolates | Difficulty in forming the enolate of hindered substrates; over-alkylation or lack of reactivity; poor diastereoselectivity.[11][12][13] |
| Strecker Synthesis | Sluggish reaction with ketones compared to aldehydes; harsh hydrolysis conditions; generation of racemic mixtures.[14][15][16][17] |
| Phase-Transfer Catalysis (PTC) | Catalyst poisoning; difficulty in achieving high enantioselectivity; requires careful optimization of reaction conditions.[18][19][20] |
| Malonic Ester Synthesis | Requires multiple steps (alkylation, hydrolysis, decarboxylation); potential for side reactions during decarboxylation.[21][22][23] |
| Enzymatic Resolutions/Synthesis | Limited substrate scope of enzymes; requires specific reaction conditions (pH, temperature); can be costly.[24][25][26] |
II. Troubleshooting Guides: A Problem-and-Solution Approach
This section is formatted as a series of questions and answers to directly address common experimental failures.
Problem 1: Low or No Yield in the α-Alkylation of a Glycine Schiff Base Enolate
Q: I am attempting to synthesize an α,α-disubstituted amino acid by sequential alkylation of a glycine benzophenone imine ester, but the second alkylation step is failing. What are the likely causes and how can I fix this?
A: This is a classic issue of steric hindrance and reduced acidity of the mono-alkylated intermediate.
Causality: The initial alkylation of the glycine Schiff base proceeds relatively smoothly. However, the resulting mono-α-substituted Schiff base has a more sterically hindered α-proton, and the acidity of this proton is lower than that of the starting glycine derivative.[19] This makes the second deprotonation and subsequent alkylation significantly more difficult.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Alkylation Yield.
Detailed Protocol Adjustments:
-
Choice of Base: For the second alkylation, standard bases like sodium ethoxide may be insufficient. Switch to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) under anhydrous conditions at low temperatures (e.g., -78 °C) to facilitate deprotonation.[19]
-
Reaction Conditions:
-
Solvent: Employ anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to solvate the metal cation and enhance the reactivity of the enolate.
-
Temperature: While initial deprotonation is done at low temperatures, a gradual warming of the reaction mixture after the addition of the electrophile may be necessary to drive the reaction to completion.
-
-
Electrophile Reactivity: The reactivity of the alkylating agent is crucial. Benzyl and allyl halides are generally more reactive than primary alkyl halides. Secondary alkyl halides are often too sterically hindered to react efficiently.
Problem 2: Poor Enantioselectivity in Asymmetric Phase-Transfer Catalysis (PTC)
Q: I am using a chiral Cinchona alkaloid-derived phase-transfer catalyst for the asymmetric synthesis of an α,α-DAA, but the enantiomeric excess (ee) is consistently low (<50%). How can I improve the stereochemical outcome?
A: Low enantioselectivity in PTC is often due to a suboptimal interplay between the catalyst, solvent, base, and temperature. The catalyst must create a well-defined chiral environment for the enolate.
Causality: The enantioselectivity arises from the tight ion pair formation between the chiral quaternary ammonium catalyst and the prochiral enolate, which then directs the approach of the electrophile to one face of the enolate.[20] Factors that disrupt this association or allow for a competing non-selective background reaction will lower the ee.
Key Parameters for Optimization:
| Parameter | Recommended Action & Rationale |
| Catalyst Structure | Screen different Cinchona alkaloid derivatives (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide). The steric and electronic properties of the catalyst are critical for effective stereochemical communication. |
| Solvent System | Use a nonpolar organic solvent (e.g., toluene, or a mixture of toluene and chloroform) with a concentrated aqueous or solid base (e.g., 50% aq. NaOH or solid KOH).[18][19] This enhances the ion pairing in the organic phase. |
| Temperature | Lower the reaction temperature (e.g., to 0 °C or -10 °C). Lower temperatures often lead to a more ordered transition state, thereby increasing enantioselectivity. |
| Base Concentration | Use a highly concentrated or solid base. This minimizes the amount of water in the organic phase, which can interfere with the chiral ion pair. |
Experimental Protocol for Optimization:
-
Catalyst Screening: Set up small-scale parallel reactions with a panel of commercially available chiral phase-transfer catalysts.
-
Solvent and Temperature Matrix: For the most promising catalyst, perform a matrix experiment varying the solvent (e.g., Toluene, CH2Cl2, Toluene/CHCl3 mixtures) and temperature (e.g., RT, 0 °C, -20 °C).
-
Analysis: Analyze the ee of the crude product by chiral HPLC or GC to quickly identify optimal conditions.
Problem 3: Difficulty in Peptide Coupling with a Sterically Hindered α,α-DAA
Q: I am unable to couple an N-terminal α,α-disubstituted amino acid onto my peptide chain using standard coupling reagents like HATU or HBTU. The reaction stalls, and I observe mostly unreacted starting materials.
A: This is a severe steric hindrance problem. The quaternary center of the α,α-DAA and the N-terminus of the peptide create a highly congested environment around the reacting centers.[5][6][27]
Causality: Standard carbodiimide or phosphonium/uronium-based coupling reagents form bulky activated esters or amides. The steric clash between these activated species and the incoming amine nucleophile (the peptide N-terminus) is too great for the reaction to proceed efficiently.[5]
Troubleshooting Decision Tree:
Decision Tree for Hindered Peptide Coupling.
Alternative Coupling Strategies:
-
Symmetrical Anhydrides: Pre-forming a symmetrical anhydride of the Fmoc-protected α,α-DAA using a carbodiimide (e.g., DIC) in a nonpolar solvent can be highly effective. The anhydride is more reactive and can overcome the steric barrier. One study found that preformed symmetrical anhydrides gave almost quantitative coupling to a sterically congested N-terminus in a nonpolar solvent mixture.[5]
-
Acyl Halides: Converting the α,α-DAA into its acyl fluoride or chloride derivative creates a highly reactive species that can couple with hindered amines. Acyl fluorides are often preferred as they are more stable and less prone to racemization. This method has been successfully used for extremely hindered couplings, such as forming an α,α-disubstituted N-alkyl amide bond.[6]
Step-by-Step Protocol for Acyl Fluoride Formation and Coupling:
-
Protect the α-amino group of the α,α-DAA (e.g., with Fmoc).
-
Dissolve the Fmoc-α,α-DAA in an anhydrous solvent like CH2Cl2.
-
Add a fluorinating agent (e.g., cyanuric fluoride or DAST) at low temperature (0 °C).
-
Monitor the reaction by IR (disappearance of the carboxylic acid C=O stretch) or 19F NMR.
-
Isolate the crude acyl fluoride and use it immediately in the coupling reaction with the resin-bound peptide in the presence of a non-nucleophilic base like DIEA.
III. Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the α-amino function during the synthesis of α,α-DAAs?
A1: The choice of protecting group depends on the overall synthetic strategy.
-
For solution-phase synthesis and alkylations, a robust group that can withstand basic conditions is needed. The benzophenone imine (from benzophenone and glycine ester) is excellent for enolate chemistry as it protects the amine and acidifies the α-protons.[19]
-
For peptide synthesis, the standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are used.[28][29][30] Fmoc is base-labile, while Boc is acid-labile, allowing for orthogonal protection strategies.[28][29]
Q2: Can I use the Strecker synthesis for chiral α,α-DAAs?
A2: The classical Strecker synthesis, using a ketone, ammonia, and cyanide, will produce a racemic mixture of the α,α-DAA.[15] To achieve asymmetry, you must use a modified approach, such as:
-
Using a chiral amine auxiliary: Replacing ammonia with a chiral amine (like α-phenylethylamine) can induce diastereoselectivity in the cyanide addition step. The auxiliary is then cleaved later in the synthesis.
-
Employing an asymmetric catalyst: Chiral catalysts have been developed to catalyze the enantioselective addition of cyanide to imines.[16]
Q3: My α,α-DAA is zwitterionic and difficult to handle and purify. Any suggestions?
A3: The zwitterionic nature of free amino acids can indeed complicate purification.
-
Protection: It is often easier to purify the amino acid in its protected form (e.g., as an N-Boc methyl ester). These derivatives are typically less polar and more soluble in common organic solvents, making them amenable to standard silica gel chromatography.
-
Ion-Exchange Chromatography: For the final, unprotected amino acid, ion-exchange chromatography is a powerful purification technique. The zwitterionic amino acid will bind to the resin, allowing neutral impurities to be washed away. The pure amino acid can then be eluted by changing the pH or ionic strength of the buffer.
Q4: Are there any "greener" or more modern alternatives to traditional methods?
A4: Yes, the field is continuously evolving. Recent advancements include:
-
Photocatalysis: Visible-light-mediated photocatalysis offers new pathways for C-C and C-N bond formation under mild conditions.[1][2][3]
-
Enzymatic Synthesis: The use of engineered enzymes can provide highly stereoselective routes to complex α,α-DAAs, often in aqueous media.[26]
-
C-H Activation: Direct functionalization of C-H bonds at the α-position is an emerging strategy that can reduce the number of synthetic steps.[8][10]
These modern methods often provide improved efficiency and selectivity, addressing some of the longstanding challenges in α,α-DAA synthesis.[1][2][3]
References
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- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate.
- Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed.
- Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
- Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications.
- Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry.
- Asymmetric Synthesis of α,α-Disubstituted Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications.
- Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed.
- Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry.
- Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed.
- Synthesis of α,α-disubstituted α-amino acid amides by phase-transfer catalyzed alkylation. Tetrahedron Letters.
- Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry.
- Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. Request PDF.
- Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Pearson.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- Synthesis of amino acids. University of Calgary.
- Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. WuXi AppTec.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
- Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. PMC.
- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC.
- The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Sci-Hub.
- Decarboxylative Synthesis of α-Amino Acids from Malonates. Request PDF.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC.
- Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate.
- Amino Acid-Protecting Groups. SciSpace.
- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters.
- Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. PMC.
- Strecker amino acid synthesis. Wikipedia.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. PDF.
- Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate.
- Synthesis of α-Amino Acids. Chemistry LibreTexts.
- General mechanism of the Strecker amino acid synthesis. ResearchGate.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Stanford Advanced Materials.
-
Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
- Strecker Synthesis. Organic Chemistry Portal.
- Strecker Synthesis. Master Organic Chemistry.
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Stability of N-Acetyl-D-norleucine in different solvent systems.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with N-Acetyl-D-norleucine in experimental settings.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The most common pathway is the hydrolysis of the N-acetyl amide bond to yield D-norleucine and acetic acid. This reaction is significantly influenced by pH, being catalyzed by both acidic and basic conditions.[1] While generally stable under neutral and acidic conditions, hydrolysis can occur under alkaline conditions.[1]
-
Racemization: This involves the conversion of the D-enantiomer into a mixture of D- and L-enantiomers (N-Acetyl-racemic-norleucine). Racemization can be catalyzed by heat and extremes in pH, particularly basic conditions.[2][3] This is a critical consideration when stereochemical purity is essential for your application.
Q2: Which solvents are recommended for preparing and storing this compound solutions?
A2: The choice of solvent is critical for maintaining the stability of this compound.
-
Aprotic Organic Solvents (Recommended for Stock Solutions): Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.[4] this compound and its analogs show good solubility in these solvents.[4][5] For long-term storage, it is advisable to prepare aliquots of these stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Protic Organic Solvents: Solvents like ethanol and methanol can also be used, although the solubility may be lower compared to DMSO or DMF.[4]
-
Aqueous Solutions (Use with Caution): this compound is soluble in water.[1] However, aqueous solutions are more prone to pH-dependent hydrolysis. It is recommended to use buffered solutions at a neutral or slightly acidic pH and to prepare them fresh. For aqueous solutions that need to be stored, it is best to do so for no more than one day, even when refrigerated.[4]
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a major factor in the stability of this compound. The molecule is most stable in neutral to slightly acidic conditions.[1] Under strongly acidic or, particularly, alkaline conditions, the rate of hydrolysis of the N-acetyl group increases significantly.[1] The structure of amino acids can change in solutions of different pHs.[7]
Visualizing Degradation and Troubleshooting
To better understand the potential stability issues, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in an acidic or basic buffer.
-
Question: What could be the cause of this unexpected peak?
-
Answer: The appearance of a new, more polar peak is a strong indication of hydrolysis . The primary degradation product, D-norleucine, is more polar than its N-acetylated precursor and will therefore elute earlier in a typical reverse-phase HPLC separation. This hydrolysis is accelerated at pH extremes.[1]
-
Troubleshooting Steps:
-
Confirm Identity: If a D-norleucine standard is available, spike your degraded sample with it. Co-elution of the new peak with the standard will confirm its identity.
-
pH Control: Prepare your samples in a buffer with a pH between 5 and 7. If your experimental conditions require a more acidic or basic pH, prepare the solutions immediately before use and keep them at a low temperature.
-
Temperature Control: Avoid exposing your samples to high temperatures, as this will accelerate hydrolysis.[8]
-
Scenario 2: My assay for this compound shows a loss of the parent compound over time, but I don't see any significant new peaks on my standard achiral HPLC column.
-
Question: If the compound is degrading, why am I not seeing the degradation products?
-
Answer: This scenario suggests that racemization may be occurring. This compound could be converting to its enantiomer, N-Acetyl-L-norleucine.[9] These two enantiomers are chemically identical in a non-chiral environment and will co-elute on a standard achiral HPLC column, making the degradation invisible.
-
Troubleshooting Steps:
-
Chiral Analysis: The definitive way to investigate racemization is to use a chiral HPLC method. A chiral stationary phase will separate the D- and L-enantiomers, allowing you to quantify the extent of racemization.
-
Control Conditions: Racemization is often promoted by basic conditions and elevated temperatures.[3] If you suspect racemization, evaluate your sample preparation and storage conditions to minimize exposure to these factors.
-
Caption: A logical workflow for troubleshooting this compound stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method, as recommended by ICH guidelines.[10][11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[13]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or LC-MS method. Aim for 5-20% degradation for meaningful results.[10]
-
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time | Temperature | % Degradation of this compound | Major Degradant |
| 0.1 M HCl | 24 hours | 60°C | ~8% | D-norleucine |
| 0.1 M NaOH | 4 hours | Room Temp | ~15% | D-norleucine |
| 3% H₂O₂ | 24 hours | Room Temp | < 2% | - |
| Thermal | 48 hours | 80°C | ~5% | D-norleucine |
| Photolytic | - | - | < 2% | - |
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an analytical method capable of separating this compound from its primary degradant, D-norleucine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for the amide bond).[14]
-
Injection Volume: 10 µL.
This method should provide good separation between the more polar D-norleucine (earlier retention time) and the parent this compound (later retention time).
References
-
ChemBK. (2024, April 9). N-Acetyl-DL-norleucine. Retrieved from [Link]
-
Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-terminal acetylation of cellular proteins creates specific degradation signals. Science, 327(5968), 973–977. Retrieved from [Link]
-
Hwang, C. S., & Varshavsky, A. (2018). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Experimental & Molecular Medicine, 50(7), 1-13. Retrieved from [Link]
-
Ilisz, I., Arató, M., & Péter, A. (2013). Racemization of amino acids and their derivatives. In Chirality in Drug Research. InTech. Retrieved from [Link]
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Bada, J. L. (1982). Racemization of amino acids in fossil bones and teeth from the Olduvai Gorge region, Tanzania, East Africa. Earth and Planetary Science Letters, 55(3), 292-298. Retrieved from [Link]
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Imai, K., Fukushima, T., Santa, T., Homma, H., Hamase, K., Sakai, K., & Kato, M. (1996). A novel method for the racemization of optically active amino acids. Biomedical Chromatography, 10(6), 303-305. Retrieved from [Link]
-
Varland, D. A., Silva, C. S., & Arnesen, T. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv. Retrieved from [Link]
-
D'Aniello, A., D'Onofrio, G., Pischetola, M., & D'Aniello, S. (1990). The racemization of free and protein-bound L-amino acids by heating in aqueous solution. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 95(4), 767-770. Retrieved from [Link]
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Bada, J. L., & Schroeder, R. A. (1975). Amino acid racemization reactions and their geochemical implications. Naturwissenschaften, 62(2), 71-79. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Acetyl-D-norleucine. Retrieved from [Link]
-
Takeda, H., Tsuchiya, K., & Ueda, M. (2010). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Journal of Biochemistry, 148(5), 561-569. Retrieved from [Link]
-
Walder, F., Saghatelian, A., & Cravatt, B. F. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810795. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00089. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Acetyl-L-norleucine. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]
-
Grant, D. C., & Rippere, R. A. (1975). Stability of Solutions of Essential Amino Acids. American Journal of Hospital Pharmacy, 32(4), 392-395. Retrieved from [Link]
-
Dijkstra, A. M., de Blaauw, P., van Rijt, W. J., Renting, H., Maatman, R. G. H. J., van Spronsen, F. J., ... & Heiner-Fokkema, M. R. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 67. Retrieved from [Link]
-
Dijkstra, A. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. ResearchGate. Retrieved from [Link]
-
Mayr, B., et al. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 46(10), 2345-2354. Retrieved from [Link]
-
Nozal, M. J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4474. Retrieved from [Link]
-
Guo, S., et al. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(3), 1335-1343. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Effect of Hydrolysis Time on Amino Acid Analysis. Retrieved from [Link]
-
Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures. Retrieved from [Link]
-
NCERT. (n.d.). Biomolecules Chapter 9. Retrieved from [Link]
-
Gu, R., et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Foods, 12(18), 3369. Retrieved from [Link]
-
Bernard, C., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]
-
Dehtiarova, A., et al. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine, 3, 231-239. Retrieved from [Link]
-
Wierda, K., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1860. Retrieved from [Link]
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Identifying and removing impurities from N-Acetyl-D-norleucine preparations.
Welcome to the technical support center for N-Acetyl-D-norleucine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from this compound preparations. Ensuring the purity of this compound is critical for its various applications, including peptide synthesis and pharmaceutical development.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Section 1: Understanding Potential Impurities
The first step in any purification strategy is to understand the potential impurities that may be present. Impurities in this compound can arise from the synthetic route, degradation, or storage.
Common Synthesis-Related Impurities
This compound is typically synthesized via the acetylation of D-norleucine.[4] The impurities can therefore include:
-
Unreacted Starting Materials: D-norleucine and acetic anhydride.
-
Isomeric Impurities: N-Acetyl-L-norleucine and other isomers of norleucine if the starting material is not enantiomerically pure.[5] The presence of D-amino acids can be a concern in chemically synthesized amino acids.[6][7]
-
Byproducts of Acetylation: Di-acetylated products or other side-reaction products.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup, such as acetone, methanol, or ethyl acetate.[8]
Degradation Products
This compound is generally stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions.[4] This can lead to the formation of D-norleucine and acetic acid.
Section 2: Troubleshooting Guide for Impurity Identification
Effective impurity profiling is crucial for developing a robust purification strategy.[9][10] A combination of chromatographic and spectroscopic techniques is often employed.[11]
Q1: My initial purity analysis by HPLC shows multiple unexpected peaks. How can I identify these unknown impurities?
Answer:
Identifying unknown peaks requires a systematic approach. Here is a workflow to guide you:
Caption: Workflow for identifying unknown impurities.
Detailed Steps:
-
High-Performance Liquid Chromatography (HPLC): This is often the primary tool for impurity analysis.[9][11]
-
Method: A reversed-phase C18 column is commonly used.[5][6][12] The mobile phase can be a gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile.[5]
-
Detection: UV detection at a low wavelength (around 200-210 nm) is suitable for detecting the carboxyl group.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of a mass spectrometer.[6][14] It can provide the molecular weight of the impurities, which is a critical piece of information for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, such as residual solvents or certain byproducts, GC-MS is the method of choice.[14] Derivatization may be necessary for non-volatile amino acid-related impurities to make them suitable for GC analysis.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities. If an impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR can elucidate its complete structure.
Q2: I suspect the presence of the L-enantiomer (N-Acetyl-L-norleucine) as an impurity. How can I confirm and quantify it?
Answer:
Detecting and quantifying enantiomeric impurities requires a chiral separation method.
-
Chiral HPLC: This is the most direct method. Utilize a chiral stationary phase (CSP) column designed for separating amino acid enantiomers. The mobile phase conditions will need to be optimized for your specific column.
-
Chiral GC-MS: After derivatization with a chiral reagent, the resulting diastereomers can be separated on a standard achiral GC column.
Section 3: Troubleshooting Guide for Impurity Removal
Once impurities have been identified, the next step is to select an appropriate purification method.
Q3: My this compound preparation has a significant amount of unreacted D-norleucine. What is the most effective way to remove it?
Answer:
The difference in properties between the acetylated and non-acetylated forms can be exploited for separation.
-
Recrystallization: This is often the most effective and scalable method for removing impurities with different solubilities.
-
Solvent Selection: A good solvent system will have high solubility for this compound at elevated temperatures and low solubility at cooler temperatures, while the impurity (D-norleucine) remains more soluble at lower temperatures. Common solvents for recrystallizing amino acid derivatives include aqueous ethanol, acetone, or mixtures of hexane and ethyl acetate.[16]
-
-
Extraction: A liquid-liquid extraction can be effective.
-
Principle: By adjusting the pH of an aqueous solution, the charge state of the carboxylic acid and amine groups can be manipulated to selectively extract one component into an organic solvent.
-
Q4: How can I remove colored impurities from my product?
Answer:
Colored impurities are often non-polar and can be removed by:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon. The colored impurities will adsorb to the surface of the carbon.
-
Recrystallization: As with other impurities, recrystallization can be very effective at excluding colored byproducts from the crystal lattice.
Q5: I am struggling with removing an impurity that has very similar properties to this compound. What advanced purification techniques can I use?
Answer:
When standard methods fail, more advanced chromatographic techniques are necessary.
-
Preparative HPLC: While more resource-intensive, preparative HPLC can provide very high purity by separating compounds with very similar properties. The same column and mobile phase conditions from your analytical HPLC can be scaled up.
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of this compound may require a more polar mobile phase system.
Section 4: Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of your crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cool.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol for HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve a known concentration of your this compound in the mobile phase.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound? A: The melting point can vary slightly, but it is generally in the range of 106-114 °C.[2] A broad melting range is often an indication of impurities.
Q: How should I store this compound to prevent degradation? A: It should be stored in a cool, dry place away from strong bases to prevent hydrolysis.[4] Storage at 0-8 °C is recommended.[2]
Q: Are there any specific safety precautions I should take when handling this compound? A: While generally considered safe, it is good laboratory practice to wear personal protective equipment, including gloves and safety glasses, to avoid skin contact and inhalation.[4]
Q: Can I use Thin Layer Chromatography (TLC) for a quick purity check? A: Yes, TLC can be a useful tool for rapid, qualitative analysis. You can use a silica gel plate and a mobile phase such as a mixture of ethyl acetate, acetic acid, and water. A suitable visualization agent, such as ninhydrin (for free amino groups) or a potassium permanganate stain, will be needed.
Data Presentation
Table 1: Example HPLC Purity Analysis Before and After Recrystallization
| Impurity | Retention Time (min) | Area % (Before Recrystallization) | Area % (After Recrystallization) |
| D-norleucine | 3.5 | 5.2% | < 0.1% |
| Unknown 1 | 8.2 | 1.8% | 0.2% |
| This compound | 10.1 | 92.5% | 99.7% |
| Unknown 2 | 12.4 | 0.5% | < 0.1% |
Visualization of Purification Workflow
Caption: General workflow for purification and analysis.
References
-
ChemBK. (2024, April 9). N-Acetyl-DL-norleucine. Retrieved from [Link]
-
Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]
- Google Patents. (2012). WO2012038515A1 - Process for racemisation and acetylation of leucine.
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Retrieved from [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]
-
Oxford Academic. (1956). Optical Resolution by Replacing Crystallization of Ammonium Salts of N-Acetyl-Dl-2-aminobutanoic Acid, N-Acetyl-Dl-norvaline, and N-Acetyl-Dl-norleucine. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Wikipedia. Norleucine. Retrieved from [Link]
-
Springer. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Retrieved from [Link]
-
Scribd. (2024, August 2). E Preparation of Pure N Acetyl L Leucine and L Leucine1. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
National Institutes of Health. (2020). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]
- Google Patents. US4562152A - Process for obtaining pure L-leucine.
- Google Patents. CN117288868B - Detection method of N-acetyl-L-leucine related substances.
-
PubChem. This compound. Retrieved from [Link]
-
Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Retrieved from [Link]
-
ResearchGate. (2020, June 23). Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Impurity profile of amino acids?. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
University of Regensburg. (2009, July 17). Amino acid analysis in biological fluids by GC-MS. Retrieved from [Link]
-
PubMed. (2021). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. d-nb.info [d-nb.info]
- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in N-Methylated Amino Acid Peptide Synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges posed by sterically hindered N-methylated amino acids. As Senior Application Scientists, we understand that success in this field requires a deep understanding of the underlying chemistry to overcome common obstacles.
N-methylation of the peptide backbone is a critical tool in medicinal chemistry, often used to enhance metabolic stability, improve membrane permeability, and fine-tune peptide conformation.[1][2][3] However, the introduction of a methyl group on the amide nitrogen creates significant steric bulk, which obstructs the approach of incoming activated amino acids and complicates peptide bond formation.[4] This guide provides in-depth solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with N-methylated amino acids?
The core issue is steric hindrance. The N-methyl group physically blocks the incoming activated amino acid, dramatically slowing down the coupling reaction compared to a standard primary amine.[4] This leads to several common problems:
-
Incomplete or Slow Coupling: Reactions may not go to completion, resulting in low yields and deletion sequences (peptides missing an amino acid).[4]
-
Increased Epimerization: The harsh conditions often required to force the coupling can increase the risk of racemization at the alpha-carbon of the activated amino acid.[5][6]
-
Side Reactions: The synthesis is more prone to side reactions like diketopiperazine (DKP) formation, especially at the dipeptide stage.[6][7]
Q2: Which coupling reagents are considered the best for N-methylated residues and why?
Standard reagents like HBTU or DIC are often inefficient for coupling sterically hindered N-methylated amino acids.[8] The reagents of choice are typically uronium/aminium or phosphonium salts that form highly reactive active esters.
-
HATU (and its analogs HCTU, HDMC): HATU is widely considered the gold standard.[8][9] It forms a highly reactive OAt-ester intermediate, which is more effective at overcoming steric hindrance than the OBt-ester formed by HBTU.[10]
-
COMU: This newer generation uronium reagent is comparable in efficiency to HATU but offers safety benefits as it does not contain the potentially explosive HOBt or HOAt moieties.[9][11]
-
Phosphonium Reagents (PyAOP, PyBOP, PyBrOP): These are also highly effective. PyAOP is noted as being especially effective for coupling two adjacent N-methyl amino acids.[7][9] PyBrOP and PyCloP are also powerful but may be less suitable for Boc-protected amino acids due to side reactions.[12]
Q3: How can I minimize the risk of epimerization during the coupling of an N-methylated amino acid?
Epimerization, or racemization, is a significant risk when using the extended reaction times and strong bases often required for N-methylated residues.[5][13] It occurs via the abstraction of the α-proton from the activated amino acid.[5]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. While DIPEA is common, sym-collidine (2,4,6-trimethylpyridine) is often recommended as a weaker base that can reduce the rate of epimerization.[3][11]
-
Use Additives: The inclusion of an additive like HOAt (which is already part of HATU) or Oxyma Pure helps to suppress racemization.[6]
-
Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent and base to a minimum (1-5 minutes) before adding it to the resin. This limits the time the amino acid exists in its highly activated, epimerization-prone state.
Q4: Is it better to use pre-synthesized Fmoc-N-methyl-amino acids or to perform methylation on the resin?
Both strategies are effective and the choice depends on the specific sequence and research goals.
-
Using Building Blocks (Fmoc-N-Me-AA-OH): This is the most common approach. While commercially available N-methylated amino acids can be expensive, this method provides better control over the final product's purity.[14]
-
On-Resin N-Methylation: This technique involves synthesizing the peptide with standard amino acids and then selectively methylating a specific amide nitrogen on the solid support.[4][15] A common method is the Fukuyama-Mitsunobu reaction or a three-step sulfonylation-methylation-desulfonylation process.[16][17] This can be a cost-effective way to screen multiple methylation sites on a peptide ("N-methyl scan").[18][19]
Troubleshooting Guide for N-Methylated Peptide Synthesis
Problem 1: Low or Incomplete Coupling Efficiency
This is the most frequent issue, identified by a positive color test (e.g., Bromophenol Blue) after coupling or by the presence of deletion sequences in the final mass spectrum analysis.
Causality: The steric shield created by the N-terminal methyl group on the growing peptide chain, often compounded by a bulky side chain on the incoming amino acid, kinetically slows the nucleophilic attack required for peptide bond formation.
Solution Pathways
-
Optimize Coupling Reagent and Conditions:
-
Reagent Selection: If using HBTU or other older reagents, switch to HATU, HCTU, or COMU. These reagents generate more reactive intermediates capable of acylating the hindered secondary amine more efficiently.
-
Extended Reaction Time: Coupling to an N-methylated residue often requires significantly longer reaction times than standard couplings. Extend the coupling time from the typical 1-2 hours up to 4 hours or even overnight.[8]
-
Double Coupling: If a single coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Microwave Assistance: Microwave-assisted peptide synthesis (MWPS) can dramatically accelerate sluggish reactions by using high temperatures (e.g., 75°C) for short periods (5-20 minutes).[19][20] This is particularly effective for sterically hindered couplings.[21]
-
-
Adjust Solvent and Temperature:
-
Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation, which often accompanies difficult sequences.[6][20]
-
Elevated Temperature: If a microwave synthesizer is not available, conventional heating of the reaction vessel to 40-50°C can also improve coupling efficiency, though care must be taken to balance this with the increased risk of epimerization.
-
Data Summary: Coupling Reagent Performance
| Reagent | Relative Effectiveness for N-Me-AA | Key Feature |
| HATU | Highly Effective | Forms highly reactive OAt-ester; industry standard for difficult couplings.[8][9][22] |
| COMU | Highly Effective | Comparable efficiency to HATU with improved safety profile (non-explosive).[9] |
| PyAOP | Highly Effective | Phosphonium salt, particularly noted for coupling adjacent N-Me residues.[7][9] |
| HBTU | Less Effective | Forms a less reactive OBt-ester, often leading to incomplete coupling.[10] |
| DIC/DCC | Not Recommended | Generally too slow and low-yielding for sterically hindered couplings.[9] |
Workflow: Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
Problem 2: Side Reaction - Epimerization
Epimerization is the loss of chiral integrity at the α-carbon of the amino acid being coupled, resulting in a diastereomeric impurity that is often difficult to separate from the desired product.
Causality: The process is catalyzed by the base used in the coupling reaction. The base can abstract the acidic α-proton of the activated carboxylic acid, leading to a temporary loss of stereochemistry.[5] This is exacerbated by long reaction times and strong bases.
Solution Pathways
-
Judicious Choice of Base:
-
Use a Weaker, Hindered Base: Substitute the commonly used DIPEA with 2,4,6-collidine .[11] Collidine is less basic than DIPEA, which reduces the rate of α-proton abstraction without significantly impacting the deprotonation of the incoming amine.
-
Control Stoichiometry: Use the minimum amount of base necessary for the reaction. Typically, 2 equivalents of base are used per equivalent of amino acid for uronium salt activations.
-
-
Optimize Activation and Reaction Temperature:
-
Minimize Pre-activation: Do not let the "activated" mixture of amino acid, coupling reagent, and base sit for long periods. Add it to the resin immediately after its brief activation period (1-2 minutes).
-
Lower Temperature: If possible, perform the coupling at room temperature or below. If elevated temperatures are required to achieve coupling, it represents a trade-off with epimerization risk that must be carefully managed and analyzed.
-
Problem 3: Side Reaction - Diketopiperazine (DKP) Formation
DKP formation is an intramolecular side reaction that occurs after the deprotection of the second amino acid in the sequence, cleaving the dipeptide from the resin.[6] This is particularly prevalent when proline or another N-substituted amino acid (like an N-methylated residue) is in the first or second position.[6][23]
Causality: After Fmoc-deprotection of the second amino acid, the newly freed N-terminal amine can perform a nucleophilic attack on the ester linkage connecting the first amino acid to the resin. This "backbiting" cyclization releases a stable six-membered DKP ring, truncating the synthesis.[24]
Solution Pathways
-
Strategic Synthesis Planning:
-
Couple a Dipeptide: If the sequence calls for an N-methylated residue at position 2, consider coupling a pre-formed dipeptide (Fmoc-AA₃-AA₂(N-Me)-OH) in a single step. This bypasses the vulnerable dipeptidyl-resin stage.
-
Use a Specialized Deprotection Reagent: For highly prone sequences, standard 20% piperidine in DMF can be replaced with alternative cocktails, such as 2% DBU/5% piperazine in NMP, which have been shown to drastically reduce DKP formation.[24]
-
-
Choice of Resin and Protecting Groups:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: For the first amino acid, using a highly sterically hindered resin like 2-CTC can physically shield the ester linkage from intramolecular attack.
-
Incorporate a Protecting Group: For extremely difficult cases, introducing a temporary, bulky protecting group on the amide nitrogen of the first residue (e.g., Hmb, Dmb) can prevent the necessary peptide bond geometry for cyclization.[6]
-
Mechanism: Diketopiperazine (DKP) Formation
Caption: Pathway of Diketopiperazine (DKP) formation during SPPS.
Experimental Protocols
Protocol 1: Optimized Coupling of an Fmoc-N-Methyl Amino Acid using HATU
This protocol describes a general method for coupling a sterically hindered Fmoc-N-methylated amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid
-
HATU
-
2,4,6-Collidine or DIPEA
-
NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed and the resin has been thoroughly washed with DMF or NMP.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.
-
Base Addition and Pre-Activation: Add 2,4,6-Collidine (8 eq.) to the activation solution. Agitate gently for 2 minutes at room temperature. The solution may change color. Causality: This brief period allows for the formation of the highly reactive OAt-ester intermediate while minimizing the window for potential epimerization.[8][10]
-
Coupling Reaction: Immediately add the complete activation solution to the peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. Note: The extended time is critical to allow the sterically hindered reaction to proceed to completion.[8]
-
Monitoring: After the reaction time, take a small sample of resin beads and perform a Bromophenol Blue test to check for the presence of free amines. A yellow/orange color indicates a complete reaction, while a blue color indicates incomplete coupling. (The Kaiser test is unreliable for secondary amines).
-
Recoupling (if necessary): If the coupling is incomplete, drain the vessel and repeat steps 2-6 with a fresh batch of reagents.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (5x), followed by DCM (3x), and finally NMP (3x) to prepare for the next synthesis cycle.
Protocol 2: On-Resin N-Methylation via Sulfonylation
This protocol describes the N-methylation of a specific residue after it has been incorporated into the peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
β-mercaptoethanol (BME)
-
NMP
Procedure:
-
Sulfonylation: To the Fmoc-deprotected peptide-resin, add a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in NMP. Agitate for 30-60 minutes. Wash the resin thoroughly with NMP. Causality: The o-NBS group protects the amine and makes the remaining N-H proton acidic, preparing it for methylation.[14][16]
-
Methylation: To the sulfonamide-resin, add a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP. Agitate for 5-10 minutes. Repeat this step once. Wash the resin with NMP. Warning: Dimethyl sulfate is highly toxic and should be handled with extreme care in a chemical fume hood.
-
Desulfonylation: Prepare a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Add this solution to the resin and agitate for 5 minutes. Repeat this step once. Causality: BME acts as a nucleophile to cleave the o-NBS protecting group, revealing the newly methylated secondary amine.[4]
-
Washing: Wash the resin extensively with NMP (5-7x) to remove all traces of the reagents. The resin is now ready for the coupling of the next amino acid.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141-9. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. Retrieved from [Link]
-
Vasanthakumar, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. Retrieved from [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Semantic Scholar. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9123-9126. Retrieved from [Link]
-
Angell, Y. L., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(20), 7771-7774. Retrieved from [Link]
-
A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. (2016). ResearchGate. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. Retrieved from [Link]
-
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-22. Retrieved from [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2002). Semantic Scholar. Retrieved from [Link]
-
Efficient Method for the Synthesis of N-Methylated Peptides. (n.d.). Synfacts. Retrieved from [Link]
-
Vasanthakumar, A., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]
-
Ogasawara, Y., & Dairi, T. (2018). Peptide Epimerization Machineries Found in Microorganisms. Frontiers in Microbiology, 9, 137. Retrieved from [Link]
-
Vasanthakumar, A., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2024). Technology Networks. Retrieved from [Link]
-
Pícha, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Retrieved from [Link]
-
Chen, Y. T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11853. Retrieved from [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. Retrieved from [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. Retrieved from [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-41. Retrieved from [Link]
-
Guanidinium salts of HATU and HBTU coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. (2010). ResearchGate. Retrieved from [Link]
-
Diketopiperazines. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2024). Dilun Biotechnology. Retrieved from [Link]
-
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Validation & Comparative
The Stereochemical Divide: A Comparative Analysis of N-Acetyl-D-norleucine and N-Acetyl-L-norleucine Biological Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the subtle yet profound influence of stereochemistry is a cornerstone of efficacy and safety. The spatial arrangement of atoms within a molecule can dictate its biological interactions, transforming a potential therapeutic into an inert substance or even a toxic agent. This guide provides an in-depth comparison of the biological activities of two stereoisomers: N-Acetyl-D-norleucine and N-Acetyl-L-norleucine. While direct comparative studies on these specific molecules are limited, this analysis synthesizes data from analogous N-acetylated amino acids to provide a predictive framework for their biological behavior.
The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the specificity of biological interactions. Enzymes, receptors, and other biological targets are themselves chiral, creating a lock-and-key mechanism where only one enantiomer of a chiral drug may fit and elicit a biological response. N-acetylated amino acids, a class of molecules with significant therapeutic interest, are a prime example of this principle. The addition of an acetyl group to the amine of an amino acid can enhance its stability and bioavailability.[1] However, the biological activity of the resulting molecule is intrinsically tied to the stereochemistry of the parent amino acid.
N-Acetyl-L-norleucine: The Presumptive Biologically Active Enantiomer
Based on extensive research into analogous compounds like N-acetyl-leucine, the L-enantiomer, N-Acetyl-L-norleucine, is anticipated to be the biologically active form.[2][3] N-Acetyl-L-leucine has demonstrated therapeutic potential in treating vertigo and various neurodegenerative disorders.[4][5][6] This activity is attributed to its ability to modulate metabolic pathways and potentially enhance cellular bioenergetics.[7] N-Acetyl-L-norleucine, being a derivative of the non-proteinogenic amino acid L-norleucine, is explored for its potential neuroprotective properties and its role in metabolic regulation.[8] The L-configuration is typically recognized by biological systems, allowing for interaction with enzymes and receptors.
Potential Applications and Mechanisms:
-
Neuroprotection: Research suggests N-Acetyl-L-norleucine may offer neuroprotective benefits by mitigating cellular damage and inflammation in the brain.[8]
-
Metabolic Modulation: Its structural similarity to other amino acid derivatives indicates a potential role in influencing cellular energy and nutrient processing.[1]
-
Peptide Synthesis: It serves as a building block in the synthesis of therapeutic peptides.[1]
This compound: The Likely Inactive Counterpart
Conversely, the D-enantiomer, this compound, is expected to be biologically inert or possess significantly lower activity. Studies on N-acetyl-DL-leucine have revealed that the D-enantiomer not only lacks therapeutic efficacy but can also competitively inhibit the uptake and metabolism of the active L-enantiomer.[9][10][11] This antagonistic effect can reduce the overall therapeutic benefit when a racemic mixture (a 50:50 mixture of D and L enantiomers) is used. While this compound is utilized in peptide synthesis and pharmaceutical development, its role is likely confined to being a structural component rather than a biologically active agent in its own right.[12]
Comparative Overview: Predicted Biological Properties
The following table summarizes the predicted differences in the biological properties of this compound and N-Acetyl-L-norleucine, drawing parallels from studies on N-acetyl-leucine enantiomers.
| Feature | N-Acetyl-L-norleucine | This compound | Rationale/Supporting Evidence |
| Biological Activity | Expected to be high | Expected to be low to negligible | Studies on N-acetyl-leucine show the L-enantiomer is the active form for treating vertigo and neurodegenerative diseases, while the D-enantiomer is inactive.[2][3] |
| Therapeutic Potential | Potential neuroprotective and metabolic regulatory agent.[8] | Limited to no direct therapeutic potential as a standalone agent. | The therapeutic effects of N-acetyl-leucine are attributed to the L-enantiomer.[13] |
| Interaction with Biological Targets | Likely interacts with specific enzymes and receptors due to its L-configuration. | Unlikely to bind effectively to chiral biological targets. | Biological systems are highly stereospecific.[14] |
| Pharmacokinetics | Expected to be actively transported and metabolized. | May inhibit the uptake and metabolism of the L-enantiomer.[9][10] | Pharmacokinetic studies of N-acetyl-DL-leucine show significant differences in the handling of the two enantiomers.[11] |
| Toxicity | Generally considered to have low toxicity. | While likely having low intrinsic toxicity, its presence in a racemic mixture could reduce the efficacy of the L-enantiomer. Concerns about the accumulation of D-amino acids have been raised.[9] | No specific toxicity data is available for N-acetyl-norleucine isomers, but D-amino acids can sometimes have unwanted effects.[9] |
Experimental Workflow for Comparative Analysis
To definitively characterize the differential biological activities of this compound and N-Acetyl-L-norleucine, a structured experimental approach is necessary. The following workflow outlines key experiments.
Figure 1: A phased experimental workflow for the comparative analysis of N-Acetyl-D- and L-norleucine.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and N-Acetyl-L-norleucine on a relevant cell line (e.g., neuronal cells for neuroprotection studies).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and N-Acetyl-L-norleucine. Treat cells with increasing concentrations of each compound (e.g., 0.1 µM to 1 mM) for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and N-Acetyl-L-norleucine when administered individually and as a racemic mixture.
Methodology:
-
Animal Dosing: Administer this compound, N-Acetyl-L-norleucine, or N-Acetyl-DL-norleucine orally to three groups of rodents (e.g., mice or rats) at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of this compound and N-Acetyl-L-norleucine in the plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) for each enantiomer in each group.
Conclusion and Future Directions
The principle of stereoselectivity is a critical consideration in drug development. While direct comparative data for this compound and N-Acetyl-L-norleucine is not yet abundant, the overwhelming evidence from analogous N-acetylated amino acids strongly suggests that the L-enantiomer is the biologically active form. The D-enantiomer is predicted to be inactive and may even antagonize the effects of the L-form. This guide underscores the necessity of evaluating the individual enantiomers of chiral drug candidates early in the development process to optimize therapeutic efficacy and avoid the potential pitfalls of racemic mixtures. Future research should focus on direct, head-to-head comparisons of these norleucine isomers in relevant biological assays and disease models to validate these predictions and fully elucidate their therapeutic potential.
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A Researcher's Guide to the Stereoselective Pharmacokinetics of D- and L-N-Acetylated Amino Acids
In the landscape of drug development and molecular biology, the chirality of a molecule is not a trivial detail. The spatial arrangement of atoms can dictate the entirety of a compound's interaction with the intricate, stereospecific machinery of a living organism. This guide provides an in-depth comparison of the pharmacokinetic profiles of D- and L-N-acetylated amino acids, offering experimental insights and methodologies for researchers in pharmacology and drug development.
Introduction: The Significance of Chirality and N-Acetylation
Amino acids, the building blocks of proteins, exist primarily as L-isomers in nature.[1][2][3] Their D-counterparts, while less common, play significant roles in various biological processes, including neurotransmission.[2][3] When developing amino acid-based therapeutics or prodrugs, the choice between the L- and D-enantiomer is a critical decision that profoundly impacts the compound's absorption, distribution, metabolism, and excretion (ADME).
N-acetylation, the attachment of an acetyl group to the nitrogen atom of the amino acid's amino group, is a common modification used to enhance stability, alter solubility, or create a prodrug that releases the active amino acid upon metabolic cleavage.[4] This modification, however, does not negate the underlying stereoselectivity of biological systems. As we will explore, the body handles N-acetyl-D-amino acids (D-NAAAs) and N-acetyl-L-amino acids (L-NAAAs) in remarkably different ways.
Comparative Pharmacokinetics (ADME): A Tale of Two Enantiomers
The pharmacokinetic journey of a drug is a complex process. For N-acetylated amino acids, this journey diverges significantly based on their stereochemistry.
Absorption
When administered orally, particularly as a racemic (D,L) mixture, D-enantiomers of N-acetylated amino acids often exhibit higher plasma concentrations (Cmax) and greater overall exposure (Area Under the Curve, AUC) compared to their L-counterparts.[5][6][7] Experimental data from studies on N-acetyl-DL-leucine in mice clearly demonstrates this disparity.
The primary reason for this is twofold:
-
Competitive Inhibition: The D-enantiomer can inhibit the intestinal uptake of the L-enantiomer, likely by competing for the same carrier transport systems.[5][7]
-
First-Pass Metabolism: L-NAAAs are susceptible to significant first-pass metabolism in the gut and liver, where they are rapidly deacetylated by enzymes.[5][6][7] D-NAAAs largely bypass this initial metabolic breakdown.
Distribution
Once absorbed, the distribution of NAAAs into tissues also shows stereoselectivity. In brain and muscle tissues, for instance, levels of N-acetyl-L-leucine are consistently lower than N-acetyl-D-leucine.[5][7] This is a direct consequence of the rapid conversion of the L-form into the natural amino acid (L-leucine), which is then quickly incorporated into normal metabolic pathways, such as protein synthesis.[5][7] The D-form, being more metabolically stable, tends to persist longer in its acetylated form.
Metabolism: The Crucial Point of Divergence
Metabolism is where the most dramatic differences between D- and L-NAAAs are observed. The key players in this process are a class of enzymes called aminoacylases (or acylases).
-
L-Aminoacylases (Acylase I): These enzymes are abundant, particularly in the kidney and liver, and exhibit high specificity for N-acyl-L-amino acids.[8] They efficiently hydrolyze the acetyl group from L-NAAAs, releasing the natural L-amino acid and acetate.[8] This rapid deacetylation means that L-NAAAs often act as effective prodrugs, delivering the corresponding L-amino acid for use in biosynthesis or energy metabolism.[8] A prime example is N-acetyl-L-cysteine (NAC), a widely used medication that serves as a prodrug for L-cysteine to replenish glutathione stores.[9]
-
D-Aminoacylases: In contrast, enzymes that act on D-NAAAs are far less common and active in mammals.[10][11] While they exist, their activity is significantly lower than that of L-aminoacylases.[11] This metabolic resistance is the primary reason why D-NAAAs have a longer half-life and greater systemic exposure.[5] Their metabolism often relies on other, slower pathways, such as oxidation by D-amino acid oxidases after deacetylation.
This stereoselective metabolism has profound implications. Chronic administration of a racemic mixture can lead to the accumulation of the D-enantiomer, which may have unintended pharmacological effects or toxicities.[6][7][12]
Metabolic Pathway Comparison
The following diagram illustrates the divergent metabolic fates of D- and L-N-acetylated amino acids.
Caption: Divergent metabolic pathways of L- and D-N-acetylated amino acids.
Excretion
The kidneys handle D- and L-amino acids differently. D-amino acids generally have much higher fractional excretion rates than their L-counterparts.[5] This means a larger percentage of circulating D-amino acids are filtered and excreted in the urine. Consequently, the slower metabolism and distinct renal handling contribute to the different pharmacokinetic profiles observed.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters from a comparative study in mice orally administered N-acetyl-DL-leucine as a racemic mixture. The data clearly illustrates the higher exposure of the D-enantiomer.
| Parameter | N-Acetyl-D-Leucine | N-Acetyl-L-Leucine | Rationale for Difference |
| Cmax (ng/mL) | ~86,100 | ~4,300 | L-enantiomer undergoes significant first-pass metabolism; D-enantiomer inhibits L-enantiomer absorption.[5][6][7] |
| AUC (ng*h/mL) | ~57,800 | ~5,700 | Higher bioavailability of the D-enantiomer due to resistance to deacetylation.[5][6][7] |
| T½ (hours) | Similar | Similar | Elimination half-life may be similar, but the metabolic fate and total body clearance are vastly different.[7] |
| Metabolism | Resistant to deacetylation | Rapidly deacetylated | Stereospecificity of L-aminoacylase I.[5][8] |
Data adapted from studies on N-acetyl-DL-leucine.[6][7]
Experimental Methodologies
To conduct a comparative pharmacokinetic study of D- and L-NAAAs, a robust and well-defined protocol is essential.
Workflow for a Comparative Pharmacokinetic Study
Caption: Standard workflow for a preclinical pharmacokinetic study.
Protocol: Bioanalytical Quantification by Chiral LC-MS/MS
The key to accurately determining the pharmacokinetics of enantiomers is a bioanalytical method capable of separating them.
Objective: To quantify the concentrations of D- and L-N-acetyl-leucine in mouse plasma.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare separate stock solutions of N-acetyl-D-leucine, N-acetyl-L-leucine, and a stable isotope-labeled internal standard (e.g., N-acetyl-D-leucine-d3) in methanol.
- Create a series of calibration standards by spiking blank mouse plasma with known concentrations of both D- and L-enantiomers.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, standards, and QCs on ice.
- To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chiral Column: A column specifically designed for enantiomeric separation, such as a Chiralpak® or Chirobiotic® column. Causality: This is the most critical component. Without a chiral stationary phase, the D- and L-enantiomers will co-elute and be indistinguishable.
- Mobile Phase: A gradient of solvents appropriate for the chosen column, often involving acetonitrile and water with additives like formic acid or ammonium acetate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the internal standard for high selectivity and sensitivity.
4. Data Analysis:
- Integrate the peak areas for the D-enantiomer, L-enantiomer, and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Generate a calibration curve by plotting the peak area ratio against the known concentrations of the standards using a weighted (1/x²) linear regression.
- Determine the concentrations of the unknown samples and QCs from the calibration curve.
Implications for Drug Development
Understanding the stereoselective pharmacokinetics of NAAAs is crucial for several reasons:
-
Racemic Mixtures vs. Single Enantiomers: Developing a single, active enantiomer (e.g., N-acetyl-L-leucine) instead of a racemic mixture can lead to a more predictable pharmacokinetic profile, reduce drug exposure from the less active or inactive enantiomer, and potentially avoid toxicity associated with the accumulation of one form.[7][12]
-
Prodrug Design: L-NAAAs can be designed as efficient prodrugs to deliver natural L-amino acids to target tissues. The rapid and specific cleavage by L-aminoacylases ensures the release of the active compound.
-
Enhanced Stability: D-NAAAs can be utilized when a longer half-life and resistance to metabolism are desired. This property is valuable in designing peptides or drugs where proteolytic degradation is a concern.[3]
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A Comparative Guide to Validating the Purity of Synthetic N-Acetyl-D-norleucine by HPLC
In the landscape of pharmaceutical development and biochemical research, the absolute purity of synthetic amino acid derivatives is paramount. N-Acetyl-D-norleucine, a key building block in peptide synthesis and a valuable tool in metabolic and neurodegenerative disease research, is no exception.[1] Its efficacy and safety are directly linked to its chemical and stereochemical purity. This guide provides an in-depth, experience-driven approach to validating the purity of synthetic this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
This document is structured to provide not just a protocol, but a logical framework for purity validation. We will explore a primary chiral HPLC method, compare it with an alternative indirect HPLC approach, and introduce Capillary Electrophoresis (CE) as a complementary technique. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods effectively.
The Criticality of Purity in this compound
Synthetic routes to this compound can introduce a variety of impurities that can compromise downstream applications.[2] The most critical of these is the presence of the unwanted L-enantiomer, N-Acetyl-L-norleucine. Given that biological systems are exquisitely stereospecific, even trace amounts of the incorrect enantiomer can lead to off-target effects or reduced efficacy of the final product.[3] Other potential impurities include the unacetylated precursor, D-norleucine, and process-related impurities stemming from the starting materials and synthetic byproducts. Therefore, a robust analytical method must be able to separate and quantify the target molecule from all these potential contaminants.
Primary Method: Chiral HPLC for Direct Enantiomeric Resolution
For the direct and unambiguous separation of enantiomers, a chiral stationary phase (CSP) is the most elegant and efficient solution. Our primary recommended method utilizes a teicoplanin-based macrocyclic glycopeptide CSP, which has demonstrated broad applicability for the enantioselective separation of N-acetylated amino acids.[4]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify this compound from its L-enantiomer and other potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 20 mM Ammonium Acetate in Water : Methanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Rationale for Method Parameters
The choice of a teicoplanin-based CSP is deliberate; these phases offer a complex array of chiral recognition sites, including hydrogen bond donors and acceptors, and ionic interaction sites, which are highly effective for separating the enantiomers of N-acetylated amino acids.[4] The mobile phase, a simple aqueous-organic mixture with a volatile buffer, is compatible with mass spectrometry if further characterization of impurities is required. A UV detection wavelength of 210 nm is chosen for optimal sensitivity, as the amide bond of the N-acetyl group provides a suitable chromophore.
Alternative Method 1: Indirect Chiral Separation by HPLC
An alternative to direct chiral separation involves derivatization with a chiral reagent to create diastereomers, which can then be separated on a standard achiral reversed-phase column. This approach is useful when a dedicated chiral column is unavailable. Here, we utilize o-phthalaldehyde (OPA) in conjunction with the chiral thiol N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric isoindole derivatives.[5][6]
Experimental Protocol: Indirect Chiral HPLC
Objective: To separate the diastereomers of this compound and N-Acetyl-L-norleucine after derivatization.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and fluorescence detector.
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the N-Acetyl-norleucine sample in 0.1 M borate buffer (pH 9.5).
-
To 100 µL of the sample solution, add 100 µL of the OPA/NAC reagent (prepared by dissolving OPA and NAC in borate buffer/methanol).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 20 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 20 µL
Causality in the Indirect Approach
The formation of diastereomers with distinct physicochemical properties allows for their separation on a conventional C18 column.[5] The use of a fluorescence detector significantly enhances sensitivity, enabling the detection of trace enantiomeric impurities. The gradient elution is necessary to resolve the derivatized amino acids from reagent peaks and other impurities.
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency, low-sample-consumption alternative for chiral separations.[7][8] The separation is based on the differential migration of analytes in an electric field, with chiral selectors added to the background electrolyte to induce enantiomeric resolution.
Experimental Protocol: Chiral Capillary Electrophoresis
Objective: To achieve baseline separation of this compound and its L-enantiomer.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 7.0) containing 15 mM beta-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds)
-
Detection: UV at 210 nm
Rationale for CE Parameters
Beta-cyclodextrin is a commonly used and effective chiral selector in CE.[9] The hydrophobic cavity of the cyclodextrin can include the nonpolar side chain of norleucine, and interactions with the hydroxyl groups on the rim of the cyclodextrin lead to differential migration of the enantiomers. The choice of a neutral pH buffer minimizes electroosmotic flow, allowing for separation based primarily on electrophoretic mobility differences.
Performance Comparison
To provide a clear comparison of these methods, the following table summarizes the expected performance characteristics based on typical experimental outcomes.
| Parameter | Chiral HPLC (Direct) | Indirect HPLC (Derivatization) | Chiral Capillary Electrophoresis (CE) |
| Specificity | Excellent for enantiomers | Excellent for diastereomers | Excellent for enantiomers |
| Sensitivity | Good (UV detection) | Excellent (Fluorescence detection) | Good (UV detection) |
| Analysis Time | Moderate (15-20 min) | Longer (due to derivatization) | Fast (<15 min) |
| Sample Prep | Simple dissolution | Derivatization step required | Simple dissolution |
| Robustness | High | Moderate (derivatization can be variable) | Moderate (sensitive to buffer composition) |
| Cost | Higher (chiral column) | Lower (standard column) | Moderate |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the primary chiral HPLC method and the overall purity validation logic.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Logical Flow of Purity Validation.
Conclusion and Recommendations
For routine quality control of synthetic this compound, the direct chiral HPLC method is highly recommended due to its robustness, simplicity, and directness of measurement. It provides unambiguous separation of the critical enantiomeric impurity. The indirect HPLC method serves as an excellent alternative when specialized chiral columns are not available, offering the advantage of enhanced sensitivity through fluorescence detection. Capillary electrophoresis is a powerful complementary technique, particularly for method validation and in research settings where sample volume is limited and high separation efficiency is required.
Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the desired level of sensitivity. By understanding the principles and practical considerations outlined in this guide, researchers can confidently validate the purity of this compound, ensuring the integrity of their research and the quality of their products.
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Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. [Link]
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Chiral Separation of Amino Acids by Capillary Electrophoresis With Octyl-Beta-Thioglucopyranoside as Chiral Selector. PubMed. [Link]
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A Comparative Guide to N-Acetyl-D-norleucine and N-Acetyl-D-leucine for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-D-norleucine and N-Acetyl-D-leucine, offering a detailed analysis for researchers, scientists, and drug development professionals. While N-Acetyl-D-leucine is a well-characterized compound, particularly in contrast to its therapeutically active L-enantiomer, this compound remains a largely unexplored molecule. This document will therefore juxtapose the known biological and chemical properties of N-Acetyl-D-leucine with the potential, yet unproven, characteristics of this compound, culminating in a proposed framework for their direct comparative evaluation.
Section 1: Introduction to N-Acetylated D-Amino Acids
N-acetylation is a common chemical modification of amino acids that can profoundly alter their physicochemical properties, membrane transport, and metabolic stability. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their derivatives are gaining increasing attention for their unique biological activities and therapeutic potential. This guide focuses on two such molecules: N-Acetyl-D-leucine and its structural isomer, this compound.
N-Acetyl-D-leucine is the N-acetylated form of D-leucine. It is an enantiomer of the more extensively studied N-Acetyl-L-leucine, which is being investigated for a range of neurological disorders.[1] The racemic mixture, N-acetyl-DL-leucine, has a long history of use in France for the treatment of vertigo.[1]
This compound is the N-acetylated derivative of D-norleucine, a non-proteinogenic amino acid. Norleucine is an isomer of leucine, featuring a linear four-carbon side chain as opposed to the branched-chain of leucine.[2] This structural difference is expected to confer distinct biological properties.
Section 2: Physicochemical Properties
A comparative overview of the key physicochemical properties of this compound and N-Acetyl-D-leucine is presented in Table 1. These properties are crucial for understanding their potential absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | N-Acetyl-D-leucine |
| Molecular Formula | C₈H₁₅NO₃[3] | C₈H₁₅NO₃[4] |
| Molecular Weight | 173.21 g/mol [3] | 173.21 g/mol [4] |
| Appearance | White powder[5] | White to off-white crystalline powder[6] |
| Melting Point | 101-108 °C[5] | 176-177 °C[6] |
| Solubility | Soluble in Methanol[7] | Soluble in water and polar organic solvents[8] |
| Stereochemistry | D-enantiomer | D-enantiomer |
Section 3: Comparative Biological Activity and Mechanism of Action
N-Acetyl-D-leucine: A Focus on Pharmacokinetics and Cellular Effects
The biological activity of N-Acetyl-D-leucine is best understood in the context of its L-enantiomer. While N-Acetyl-L-leucine is considered the pharmacologically active form, N-Acetyl-D-leucine exhibits distinct pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics: Studies in mice have shown that when administered as a racemic mixture (N-acetyl-DL-leucine), the D-enantiomer reaches a much higher maximum plasma concentration (Cmax) and has a greater area under the curve (AUC) compared to the L-enantiomer. This suggests that N-Acetyl-D-leucine is cleared more slowly from the plasma. Furthermore, the D-enantiomer may inhibit the intestinal uptake of the L-enantiomer.
Cellular Effects:
-
Lysosomal Volume: In cellular models of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-Acetyl-L-leucine was found to be most effective at reducing the relative lysosomal volume, followed by the racemic mixture.[9] Treatment with N-Acetyl-D-leucine alone did not produce a statistically significant reduction.[9]
-
Bacterial Biofilm Disassembly: D-amino acids, including N-Acetyl-D-leucine, can inhibit the formation of bacterial biofilms by being incorporated into the cell wall and inducing the release of amyloid fibers that link cells together.[6]
This compound: A Frontier of Research
There is a significant lack of publicly available data on the specific biological activities of this compound. However, based on its structure and the known properties of norleucine, we can hypothesize its potential effects.
Structural Considerations: Norleucine's linear side chain, in contrast to leucine's branched structure, may lead to altered interactions with protein binding pockets and cell membranes. The incorporation of D-norleucine into peptides has been shown to enhance their resistance to proteolytic degradation.[10]
Hypothesized Biological Effects:
-
Metabolic Stability: Due to its non-proteinogenic nature and D-configuration, this compound is likely to exhibit high resistance to enzymatic degradation, potentially leading to a longer in vivo half-life compared to N-acetylated proteinogenic amino acids.
-
Membrane Interactions: The hydrophobicity of the norleucine side chain could facilitate interactions with lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins.
-
Neuromodulatory Potential: While speculative, if this compound can cross the blood-brain barrier, its unique structure could lead to novel interactions with neuronal receptors or ion channels.
Section 4: Proposed Experimental Workflows for Comparative Analysis
To empirically compare the effects of this compound and N-Acetyl-D-leucine, a series of in vitro experiments are proposed. These assays are selected based on the known or hypothesized mechanisms of action of N-acetylated amino acids in the central nervous system.
Neuronal Membrane Potential Assay
Rationale: N-acetyl-DL-leucine has been shown to act on abnormally hyperpolarized or depolarized vestibular neurons by restoring their membrane potential. This experiment will determine if either D-enantiomer has a direct effect on neuronal membrane potential.
Experimental Protocol:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on microplates.
-
Loading with Voltage-Sensitive Dye: Incubate the cells with a fluorescent voltage-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.[11] This dye will report changes in membrane potential as changes in fluorescence intensity.
-
Compound Addition: Prepare solutions of this compound and N-Acetyl-D-leucine at various concentrations. A vehicle control and a known depolarizing agent (e.g., high potassium chloride) should be included.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence and the change in fluorescence upon addition of the compounds.
-
Data Analysis: Calculate the change in fluorescence for each compound and compare their effects on neuronal membrane potential.
Caption: Workflow for the neuronal membrane potential assay.
Autophagy Flux Assay
Rationale: N-Acetyl-L-leucine is known to upregulate autophagy.[12] This experiment will investigate whether the D-enantiomers can modulate autophagic flux, a key cellular process for clearing damaged components.
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or U2OS) and stably transfect them with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter.
-
Compound Treatment: Treat the cells with this compound and N-Acetyl-D-leucine at various concentrations. Include a known autophagy inducer (e.g., rapamycin) and an inhibitor (e.g., bafilomycin A1) as positive and negative controls.
-
Fluorescence Microscopy: After treatment, fix the cells and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta relative to yellow indicates increased autophagic flux.
-
Western Blotting: As an alternative or complementary method, analyze the conversion of LC3-I to LC3-II by Western blotting. An increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor indicates increased autophagic flux.
Caption: Workflow for the autophagy flux assay.
Cellular Glucose Uptake Assay
Rationale: N-Acetyl-leucine has been shown to modulate glucose metabolism in the brain. This assay will determine if the D-enantiomers affect the rate of glucose uptake in neuronal or glial cells.
Experimental Protocol:
-
Cell Culture: Culture a relevant cell type (e.g., primary astrocytes or a neuronal cell line) in a 96-well plate.
-
Serum Starvation: Prior to the assay, serum-starve the cells to increase their sensitivity to stimuli that affect glucose uptake.
-
Compound Incubation: Treat the cells with this compound and N-Acetyl-D-leucine. Include a positive control such as insulin.
-
Glucose Analog Incubation: Add a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or [³H]-2-deoxyglucose) and incubate for a defined period.
-
Measurement: For fluorescent analogs, measure the fluorescence intensity using a plate reader. For radiolabeled analogs, lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well and compare the effects of the different compounds.
Caption: Workflow for the cellular glucose uptake assay.
Section 5: Conclusion and Future Directions
This guide has provided a comparative overview of this compound and N-Acetyl-D-leucine, highlighting the current state of knowledge and proposing a path forward for their direct comparison. While N-Acetyl-D-leucine is primarily characterized by its distinct pharmacokinetics relative to its L-enantiomer, this compound represents a novel chemical entity with unexplored biological potential. The structural difference between the linear side chain of norleucine and the branched side chain of leucine is a key determinant that likely results in divergent biological activities.
The proposed experimental workflows provide a robust framework for elucidating the effects of these two molecules on key cellular processes relevant to neuroscience and metabolic disorders. The results of these studies will be instrumental in determining if this compound possesses unique therapeutic potential and warrants further investigation in preclinical models. For drug development professionals, understanding the subtle yet significant differences imparted by isomeric and stereoisomeric variations is paramount to the rational design of novel therapeutics.
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A Senior Application Scientist's Guide to Developing a Stability-Indicating Assay for N-Acetylated Amino Acids
For: Researchers, scientists, and drug development professionals engaged in the formulation and quality control of pharmaceuticals and nutraceuticals containing N-acetylated amino acids.
Preamble: The Imperative for Stability-Indicating Methods
In the realm of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a quality attribute; it is a cornerstone of safety and efficacy. A stability-indicating assay method (SIAM) is an analytical procedure designed to provide an unambiguous assessment of a drug substance's stability by accurately measuring the active ingredient's concentration, free from interference from any potential degradation products, process impurities, or excipients.[1][2] The development of such a method is a regulatory necessity for filing New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA), as it provides critical data for determining shelf life and appropriate storage conditions.[2][3]
N-acetylated amino acids, such as N-acetylcysteine (NAC), are a class of compounds susceptible to various degradation pathways, most notably oxidation.[4] For instance, NAC can readily oxidize to form N,N'-diacetyl-L-cystine (Di-NAC), a disulfide dimer.[4][5] Therefore, a robust analytical method must not only quantify the parent molecule but also resolve it from its degradants to provide a true picture of its stability. This guide offers a comprehensive, experience-driven approach to developing and validating a SIAM for N-acetylated amino acids, using High-Performance Liquid Chromatography (HPLC) as the primary analytical platform.
Foundational Strategy: Forced Degradation Studies
The cornerstone of developing any SIAM is the forced degradation or stress testing study.[1] The objective is to intentionally degrade the N-acetylated amino acid under more severe conditions than it would typically encounter during storage and handling. This accelerated degradation helps to:
-
Identify likely degradation products.[6]
-
Elucidate potential degradation pathways.
-
Demonstrate the specificity of the analytical method by proving it can separate the intact API from its degradation products.[7]
-
Establish the intrinsic stability of the molecule.[8]
The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[1]
Typical Stress Conditions for N-Acetylated Amino Acids:
| Stress Condition | Typical Reagents and Conditions | Rationale and Mechanistic Insight |
| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C) | N-acetylated amino acids can be susceptible to hydrolysis of the amide bond under acidic conditions, yielding the parent amino acid and acetic acid. The severity of the conditions should be optimized to achieve partial degradation (typically 5-20%). |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature | Alkaline conditions can also catalyze amide bond hydrolysis. For compounds like NAC, basic pH can also accelerate oxidation. Careful monitoring is required as degradation can be rapid. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | This is a critical stressor for thiol-containing compounds like NAC, which are readily oxidized.[4] The goal is to generate the primary disulfide dimer and potentially other oxidized species. The use of trace metals like iron or copper can catalyze this process.[4] |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) or storage at elevated temperature in solution | Thermal stress evaluates the intrinsic stability of the molecule. It can accelerate various reactions, including oxidation and hydrolysis. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation often proceeds via free-radical mechanisms, which can affect various functional groups.[8] This is crucial for determining appropriate packaging requirements. |
Expert Insight: For N-acetylcysteine, controlling the pH of the sample solution is paramount even during routine analysis, not just during stress studies. Low pH environments (e.g., pH ~3) can significantly reduce the rate of oxidation.[4] The choice of diluent is a critical method development variable; for instance, using 0.3 M HCl has been shown to be an effective diluent for NAC effervescent tablets.[9]
Method Development: A Comparative Look at Analytical Techniques
While various techniques exist for amino acid analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust choice for developing a SIAM for N-acetylated amino acids due to its specificity, precision, and accessibility.[6][9]
Comparison of Potential Analytical Methodologies:
| Technique | Principle | Advantages for N-Acetylated Amino Acids | Disadvantages & Considerations |
| RP-HPLC with UV | Separation based on hydrophobicity. | Excellent for separating the moderately polar N-acetylated amino acid from its often more polar or less polar degradation products. Widely available and cost-effective. | N-acetylated amino acids have a weak chromophore, requiring detection at low UV wavelengths (210-220 nm), which can lead to interference from other UV-absorbing species.[5] |
| Ion-Pair RP-HPLC | An ion-pairing agent is added to the mobile phase to enhance the retention of ionic or highly polar analytes on a reverse-phase column. | Can improve retention and peak shape for highly polar N-acetylated amino acids or their degradation products that are poorly retained on standard C18 columns.[9] | Method development can be more complex, and column equilibration times can be longer. The ion-pairing reagent can be harsh on the column. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity. | Requires derivatization to make the non-volatile N-acetylated amino acids suitable for GC analysis, adding complexity and potential for variability.[10][11] |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the analyte. | A classic and robust method for amino acid separation.[12] | Often requires specialized columns and buffer systems. May require post-column derivatization for detection, which adds complexity to the system.[12][13] |
For the purposes of this guide, we will focus on the development of a robust RP-HPLC method, which offers the best balance of performance and practicality for this application.
Experimental Protocol: Developing an RP-HPLC SIAM for N-Acetylcysteine
This section provides a detailed workflow for developing a stability-indicating RP-HPLC method for N-acetylcysteine (NAC), a representative N-acetylated amino acid.
Workflow Diagram
Sources
- 1. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 2. ijpsr.com [ijpsr.com]
- 3. hmrlabs.com [hmrlabs.com]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijper.org [ijper.org]
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- 11. researchgate.net [researchgate.net]
- 12. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
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A Senior Application Scientist's Guide to Investigating N-Acetyl-D-norleucine Cross-Reactivity in Glutamine Antagonist Studies
Introduction: The Glutamine Addiction of Cancer and the Quest for Specificity
The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy.[1] Among the most critical metabolic shifts is an acquired dependency on the non-essential amino acid glutamine, a phenomenon termed "glutamine addiction."[2] Proliferating tumor cells utilize glutamine as a primary carbon source to replenish the TCA cycle, a nitrogen donor for nucleotide and amino acid synthesis, and a precursor for the synthesis of the critical antioxidant glutathione (GSH).[1][2] This profound reliance makes the enzymatic machinery of glutamine metabolism an attractive target for therapeutic intervention.
The landscape of glutamine antagonists is diverse, ranging from broad-spectrum inhibitors that mimic glutamine to highly selective agents targeting a single enzyme.[1][3] However, the clinical utility of potent, broad-spectrum agents like 6-diazo-5-oxo-L-norleucine (DON) has been historically constrained by significant dose-limiting toxicities, particularly in the gastrointestinal tract, which is also highly reliant on glutamine.[2][4] This challenge has fueled the development of more selective inhibitors, such as the glutaminase (GLS) inhibitor Telaglenastat (CB-839), and sophisticated prodrugs of DON (e.g., DRP-104, JHU083) designed for tumor-specific activation.[5][6]
This guide addresses a critical question for researchers in the field: How does a novel or structurally related compound, such as N-Acetyl-D-norleucine, interact with the established mechanisms of glutamine antagonism? While direct, extensive literature on this compound as a glutamine antagonist is not prominent, its structural features—an N-acetylated non-canonical amino acid—warrant a systematic investigation into its potential for cross-reactivity. This document provides a comparative framework and a detailed experimental roadmap for researchers to objectively assess the performance of this compound against established glutamine antagonists.
Section 1: The Spectrum of Glutamine Antagonism - A Comparative Overview
Understanding the potential cross-reactivity of a test compound requires a firm grasp of the mechanisms of established antagonists. These agents can be broadly categorized based on their targets within the glutamine metabolic pathway.
Caption: Glutamine metabolism pathway and points of antagonist intervention.
1. Broad-Spectrum Antagonists (Glutamine Mimetics): These compounds are structural analogs of glutamine that irreversibly inhibit a wide array of glutamine-utilizing enzymes.
-
6-Diazo-5-oxo-L-norleucine (DON): The archetypal glutamine antagonist, DON competitively binds to the glutamine active site of numerous enzymes, including glutaminase and various amidotransferases essential for nucleotide synthesis, before forming a permanent covalent bond.[2][7] Its potent, broad activity established the therapeutic potential of this pathway, but its clinical use was hampered by toxicity.[4]
-
Azaserine and Acivicin: Like DON, these are naturally derived glutamine analogs that show broad-spectrum inhibitory activity but also carry a significant toxicity profile.[1]
2. Selective Enzyme Inhibitors: To improve the therapeutic window, highly selective inhibitors targeting specific enzymes have been developed.
-
Telaglenastat (CB-839): An allosteric inhibitor that specifically targets the kidney-type glutaminase (GLS1), the primary isoform expressed in many tumors.[1][8] By inhibiting only the first step of glutaminolysis, CB-839 has a more favorable safety profile compared to DON, though resistance can emerge as cells adapt by upregulating alternative metabolic pathways.[1][9]
3. Glutamine Transporter Inhibitors: A newer strategy involves blocking the entry of glutamine into the cell.
-
V-9302: A small molecule antagonist designed to competitively inhibit the ASCT2 (SLC1A5) transporter, which is frequently upregulated in cancer cells and is a primary route of glutamine uptake.[1][10] Pharmacological blockade of ASCT2 can induce oxidative stress and cell death.[10] However, some studies suggest potential off-target effects on other transporters.[11]
Comparative Performance of Known Glutamine Antagonists
The following table summarizes key performance metrics for these established antagonists. It is against these benchmarks that a new compound like this compound should be evaluated.
| Antagonist | Class | Primary Target(s) | Reported In Vitro Potency (IC50) | Key Cellular Effects |
| 6-Diazo-5-oxo-L-norleucine (DON) | Broad-Spectrum Mimetic | Glutaminase, Amidotransferases | Low µM range for enzyme inhibition[2] | Pan-inhibition of glutamine metabolism, apoptosis, cell cycle arrest |
| Telaglenastat (CB-839) | Selective Enzyme Inhibitor | Allosteric site of GLS1 | Low nM range in enzyme assays[9] | Decreased glutamate production, reduced TCA cycle anaplerosis, increased oxidative stress |
| V-9302 | Transporter Inhibitor | ASCT2 (SLC1A5) Transporter | ~9.6 µM for glutamine uptake inhibition[10] | Blockade of glutamine import, induction of autophagy and oxidative stress |
Section 2: Deconstructing this compound - A Mechanistic Hypothesis
To evaluate the cross-reactivity of this compound, we must first understand its constituent parts and how they might interact with cellular machinery.
-
The Norleucine Backbone: Norleucine is a non-proteinogenic amino acid and an isomer of leucine. Its straight, unbranched six-carbon structure makes it a potential, albeit imperfect, mimic of other amino acids, which could lead to interactions with amino acid transporters or the active sites of metabolic enzymes.
-
The N-Acetyl Group: Acetylation of an amino acid has profound pharmacological consequences. As demonstrated with N-acetyl-leucine, this modification can switch the primary mode of cellular uptake. While leucine enters cells via the L-type amino acid transporter (LAT1), N-acetyl-leucine is instead taken up by monocarboxylate transporters (MCTs).[12] This switch from a zwitterionic amino acid to an anionic molecule completely alters its cellular entry and distribution, functioning as a potential prodrug mechanism.[12]
-
The D-Enantiomer: Stereochemistry is critical. In studies of N-acetyl-leucine, the D-enantiomer exhibits different pharmacokinetics and can even inhibit the therapeutic effects of the L-enantiomer.[13][14] It is crucial to assume that this compound will have a distinct biological profile from its L-counterpart.
Core Hypothesis: The potential for this compound to exhibit cross-reactivity in glutamine antagonist studies stems from two primary, non-mutually exclusive possibilities:
-
Direct Interaction: The molecule itself, or its deacetylated metabolite (D-norleucine), could directly interact with glutamine transporters or the active sites of glutamine-utilizing enzymes.
-
Indirect Metabolic Perturbation: By being transported into the cell (e.g., via MCTs) and potentially undergoing deacetylation, the compound could perturb intracellular amino acid pools, indirectly affecting glutamine-dependent pathways.
Section 3: A Validated Experimental Framework for Assessing Cross-Reactivity
To systematically test this hypothesis, a multi-tiered approach is required. This workflow is designed to move from broad, cell-based phenotypic screens to specific, mechanistic assays, ensuring a comprehensive and self-validating investigation.
Caption: Proposed experimental workflow for evaluating this compound.
Section 4: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the cornerstone experiments outlined in the workflow.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This assay provides a baseline measure of the cytotoxic or cytostatic effects of this compound on cancer cells with known dependencies on glutamine.
-
Objective: To determine if this compound selectively inhibits the proliferation of glutamine-addicted cancer cell lines.
-
Materials:
-
Glutamine-dependent cell line (e.g., triple-negative breast cancer line HCC1806, soft tissue sarcoma line ST8814).[9][10]
-
Glutamine-independent cell line for control.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine).
-
This compound, DON, CB-839 stock solutions.
-
96-well cell culture plates.
-
MTT or CCK-8 reagent.[9]
-
Solubilization solution (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and control compounds (DON, CB-839) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only and untreated wells as controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Development:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals form. Add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value.
-
Protocol 2: Glutaminase (GLS1) Activity Assay
This biochemical assay directly measures whether this compound inhibits the key enzyme in glutaminolysis.
-
Objective: To determine the direct inhibitory potential of this compound on recombinant human glutaminase (GAC isoform).
-
Materials:
-
Recombinant human glutaminase (GAC).[8]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM potassium phosphate.
-
L-glutamine (substrate).
-
Glutamate dehydrogenase (GDH) for the coupled reaction.
-
NAD+ (cofactor for GDH).
-
This compound and CB-839 (positive control).
-
384-well assay plate.
-
Plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, NAD+, and GDH.
-
Compound Addition: Add this compound or control inhibitor at various concentrations to the wells of the 384-well plate.
-
Enzyme Addition: Add recombinant GLS1 to the wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the reaction by adding L-glutamine to all wells.
-
Kinetic Reading: Immediately begin measuring the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADH production is directly proportional to GLS1 activity.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: Competitive Glutamine Uptake Assay
This cellular assay determines if this compound interferes with the transport of glutamine into the cell.
-
Objective: To assess whether this compound inhibits the uptake of radiolabeled glutamine.
-
Materials:
-
Cancer cell line with high ASCT2 expression (e.g., HEK-293 overexpressing ASCT2).[10]
-
[3H]-L-glutamine.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound and V-9302 (positive control).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Cell Plating: Plate cells in 24-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash cells twice with warm Uptake Buffer. Add Uptake Buffer containing various concentrations of this compound or V-9302 and incubate for 10 minutes.
-
Uptake Initiation: Add [3H]-L-glutamine to each well to a final concentration of ~1 µCi/mL and incubate for 5-10 minutes.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold Uptake Buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Plot the percent inhibition of glutamine uptake against the inhibitor concentration to determine the IC50.
-
Conclusion and Future Directions
The therapeutic strategy of targeting glutamine metabolism in cancer is evolving from broad, potent inhibition towards highly specific and targeted approaches to maximize efficacy while minimizing toxicity. Evaluating novel compounds like this compound for off-target effects or unexpected cross-reactivity is paramount for drug development. The framework presented here provides a robust, logical, and technically grounded pathway to dissect the potential interactions of N-acetylated amino acids with glutamine-dependent pathways.
By systematically progressing from phenotypic screening to specific biochemical and metabolic analyses, researchers can generate a comprehensive profile of this compound. This data will not only clarify its potential as a standalone agent but also illuminate any liabilities or synergistic opportunities when considered in combination with established glutamine antagonists. The insights gained from such a rigorous evaluation will be invaluable for making informed decisions in the development of next-generation metabolic cancer therapies.
References
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Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link][12]
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Cluntun, A. A., et al. (2021). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in Pharmacological Sciences. [Link][1]
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DeBerardinis, R. J. (2024). Glutamine antagonists may KEAP lung cancer in check. Science Advances. [Link][5]
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Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link][13]
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Patsnap Synapse. (2024). What is the mechanism of Acetylleucine?[Link][16]
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Kaya, E., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. [Link][14]
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Fibrolamellar Cancer Foundation. (2024). Glutamine antagonist clinical trial - introduction and overview. [Link][17]
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Kim, B. H., et al. (2021). Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor. Bioorganic & Medicinal Chemistry Letters. [Link][18]
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Kolev, M., et al. (2022). Identification and characterization of a novel glutaminase inhibitor. The FEBS Journal. [Link][8]
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Lemberg, K. M., et al. (2018). We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics. [Link][2]
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Jin, H., et al. (2023). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Oncology. [Link][11]
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Tenora, L., et al. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry. [Link][19]
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Sugiura, A., et al. (2023). Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells. Frontiers in Immunology. [Link][20]
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Thayanithy, V., et al. (2014). Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies. Oncotarget. [Link][9]
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Schulte, M. L., et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine. [Link][10]
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Griffin, M. M., et al. (2021). Protective Effects of Glutamine Antagonist 6-Diazo-5-Oxo-l-Norleucine in Mice with Alphavirus Encephalomyelitis. Journal of Virology. [Link][7]
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Chen, Y., et al. (2021). Blockade of glutamine-dependent cell survival augments antitumor efficacy of CPI-613 in head and neck cancer. Cell Communication and Signaling. [Link][21]
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Edwards, D. N., et al. (2021). Selective glutamine metabolism inhibition in tumor cells improves anti-tumor T lymphocyte activity in triple-negative breast cancer. Science Translational Medicine. [Link][22]
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Mastin, A., et al. (2024). Effect of glutamine antagonists on cancer cell metabolism and the... Science Advances. [Link][23]
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El-Gammal, A., et al. (2014). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. Clinical Cancer Research. [Link][24]
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An Objective Comparison of Chromatographic Strategies for Ensuring Pharmaceutical Quality
In the development of pharmaceutical products, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. N-acetyl amino acids, such as N-acetylcysteine (NAC), are widely used active pharmaceutical ingredients (APIs). However, their synthesis and storage can lead to the formation of related substances—impurities that are structurally similar to the API.[1] Regulatory bodies mandate that these impurities be monitored and controlled within strict limits.
This guide, written for researchers, scientists, and drug development professionals, provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of related substances in N-acetylcysteine. We will delve into the causality behind experimental choices, present a head-to-head comparison of validation data, and provide detailed, reproducible protocols to ground the discussion in practical application. All validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
The Analytical Challenge: N-Acetylcysteine and Its Related Substances
N-acetylcysteine is a thiol-containing compound prone to oxidation and other degradation pathways.[4][5] This instability necessitates a stability-indicating analytical method capable of separating the active ingredient from its potential impurities and degradation products.[6][7] Key related substances for NAC, as specified in major pharmacopoeias, include:[1]
-
Impurity A (L-cystine): An oxidation product.
-
Impurity B (L-cysteine): A hydrolysis product and synthetic precursor.
-
Impurity C (N,N'-diacetyl-L-cystine): The primary oxidative dimer of NAC.
-
Impurity D (N,S-diacetyl-L-cysteine): An impurity formed during synthesis.
The challenge lies in developing a single HPLC method that can resolve all these polar, structurally similar compounds from the main NAC peak and from each other, especially when they are present at very low concentrations.
Comparative Chromatographic Methods
To meet this challenge, two distinct RP-HPLC methods were developed and validated. Method A represents a conventional approach using a standard C18 column, while Method B employs an ion-pair strategy to improve the retention and resolution of these highly polar analytes.[6][8]
| Parameter | Method A: Standard C18 Gradient | Method B: Ion-Pair C18 Gradient |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) | Cadenza C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 3.0 | 0.01 M Sodium Octane Sulfonate in water, pH 2.2 with H₃PO₄ |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (80:20 v/v) |
| Gradient | Time(min) %B: 0/5, 15/40, 20/40, 21/5, 25/5 | Time(min) %B: 0/5, 40/60, 45/60, 46/5, 55/5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm | UV at 210 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 20 µL |
| Diluent | 0.05 M HCl | 0.3 M HCl |
Scientific Rationale:
-
Method A uses a standard phosphate buffer, which is a common and robust choice for RP-HPLC. The low pH ensures that the carboxylic acid groups on NAC and its impurities are protonated, increasing their retention on the C18 stationary phase.
-
Method B introduces sodium octane sulfonate as an ion-pairing agent.[6] This molecule has a hydrophobic alkyl chain that interacts with the C18 stationary phase and an anionic sulfonate head that pairs with the positively charged amine groups on the analytes (under acidic conditions). This significantly enhances the retention of highly polar compounds like L-cysteine and improves peak shape and resolution. The choice of a more acidic pH (2.2) further optimizes these ion-pairing interactions.
Method Validation Strategy & Results (per ICH Q2(R1))
A graphical overview of the validation process demonstrates the logical flow and interdependence of each parameter required to deem a method "fit for purpose."
Caption: Workflow for Analytical Method Validation.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, and matrix components.[9][10] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a related substances method.[7] Samples of NAC were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6][7]
-
Method A Results: Showed adequate separation for most impurities. However, under acidic stress, the L-cysteine (Impurity B) peak showed significant tailing and was not baseline-resolved from a minor degradant peak. Peak purity analysis using a photodiode array (PDA) detector was inconclusive for this peak.
-
Method B Results: Demonstrated superior performance. All known impurities and degradation products were well-resolved from the main NAC peak and from each other under all stress conditions.[6] Peak purity analysis confirmed the spectral homogeneity of every peak, proving the method's high specificity.
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte, accurate (close to the true value), and precise (reproducible).[11][12] Validation was performed by preparing solutions of each impurity over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.1% for a single impurity).
Causality: For accuracy, a spiking method is used where known amounts of impurities are added to the drug product matrix. This is critical because it demonstrates that the sample preparation process effectively extracts the impurities and that the matrix itself does not interfere with their quantification.[13] Precision is assessed at two levels: repeatability (same day, same analyst, same instrument) and intermediate precision (different days, different analysts) to ensure the method is consistent over time.[14]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[10] These are critical for a related substances method, as impurities must be controlled at very low levels. They are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[13]
Head-to-Head Performance Summary & Discussion
The quantitative results from the validation studies are summarized below, allowing for a direct comparison of the two methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | Impurity | Method A: Standard C18 | Method B: Ion-Pair C18 | Acceptance Criteria (Typical) |
| Linearity (R²) | All | > 0.998 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | Impurity A | 95.2 - 103.5% | 98.9 - 101.5% | 80.0 - 120.0% |
| Impurity B | 88.1 - 101.2% | 99.1 - 102.3% | ||
| Impurity C | 96.5 - 104.1% | 98.5 - 101.9% | ||
| Impurity D | 94.8 - 103.9% | 99.0 - 102.0% | ||
| Precision (%RSD) | ||||
| Repeatability | All | < 3.5% | < 1.5% | ≤ 5.0% |
| Intermediate Precision | All | < 4.8% | < 2.0% | ≤ 10.0% |
| LOQ (% of 1 mg/mL API) | Impurity A | 0.025% | 0.010% | Report |
| Impurity B | 0.040% | 0.015% | ||
| Impurity C | 0.020% | 0.010% | ||
| Impurity D | 0.025% | 0.012% | ||
| Robustness | pH, Flow Rate | Minor peak shifts | Unaffected | Resolution > 2.0 |
Discussion:
The data clearly indicates that Method B (Ion-Pair) is the superior method . While Method A is acceptable and meets most standard criteria, Method B provides significantly better accuracy, precision, and sensitivity (lower LOQs).[15]
The key differentiator is specificity and robustness . Method A's failure to resolve a critical pair under acidic stress highlights a potential risk; a new, co-eluting impurity could go undetected during stability studies. Method B's use of an ion-pairing agent provides the necessary selectivity to resolve all compounds, making it a truly robust and stability-indicating method.[6] The tighter %RSD values for precision in Method B also suggest a more controlled and reproducible chromatographic process.
Caption: Decision Tree for Method Selection.
Detailed Experimental Protocols
The following are abbreviated protocols for performing key validation experiments.
Protocol 1: Accuracy by Spike Recovery
-
Prepare Placebo Solution: Prepare a solution of the drug product formulation without the N-acetylcysteine API.
-
Prepare Spiked Samples: Accurately weigh a sample of the drug product. Spike the sample with known amounts of each impurity stock solution to achieve final concentrations of LOQ, 100%, and 150% of the specification limit. Prepare in triplicate.
-
Prepare Control Sample: Prepare a sample of the un-spiked drug product.
-
Analysis: Analyze all samples using the final HPLC method.
-
Calculation: Calculate the percent recovery for each impurity at each level using the formula: % Recovery = [(Amount Found in Spiked Sample - Amount in Un-spiked Sample) / Amount Spiked] * 100
Protocol 2: Intermediate Precision
-
Analyst 1 / Day 1:
-
Prepare a single batch of mobile phase and diluent.
-
Prepare six independent samples of N-acetylcysteine API spiked with all impurities at the 100% specification level.
-
Analyze the six samples and calculate the mean, standard deviation, and %RSD for the area of each impurity peak.
-
-
Analyst 2 / Day 2:
-
Using a different HPLC system if available, have a second analyst independently prepare new mobile phases and diluents.
-
The second analyst should prepare six new independent spiked samples.
-
Analyze the six samples and calculate the mean, standard deviation, and %RSD.
-
-
Calculation: Combine the 12 results from both days and calculate a cumulative %RSD for intermediate precision.
Conclusion
For the analysis of related substances in N-acetyl amino acids like N-acetylcysteine, a method's specificity and robustness are as critical as its linearity, accuracy, and precision. While a standard C18 method (Method A) can provide acceptable results, it may carry the risk of unresolved peaks under certain stability conditions.
The implementation of an ion-pair RP-HPLC method (Method B) provides superior separation, enhanced sensitivity, and greater robustness. The initial investment in developing a more complex method like Method B is justified by the higher degree of confidence in the quality control data it generates, ensuring product safety and streamlining regulatory approval. For routine QC and stability testing, Method B is the recommended approach .
References
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Labforward. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
N acetylcysteine forced degradation study. ResearchGate. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline. [Link]
-
Chauhan, G., et al. (2019). DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. Nirma University Journal of Pharmaceutical Sciences. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
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DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]
-
Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Semantic Scholar. [Link]
-
What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. [Link]
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Development and Validation of RP-HPLC Method for the Estimation of N-Acetylcysteine in Wet Cough Syrup. ResearchGate. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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Q2(R1) Validation of Analytical Procedures. OUCI. [Link]
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Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Semantic Scholar. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Acetyl-D-norleucine
As researchers and drug development professionals, our work with novel chemical entities like N-Acetyl-D-norleucine demands a meticulous approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Protection
This compound is typically supplied as a white, crystalline powder.[1] The primary risks associated with a powdered substance of this nature stem from its potential for aerosolization and unintended contact. A thorough risk assessment is the foundation of any safety protocol. Based on data from analogous compounds and general chemical safety principles, the key hazards are:
-
Inhalation: Fine powders can easily become airborne during handling (e.g., weighing, transferring). Inhaling the dust may cause respiratory irritation.[2][3] Safety data for the closely related compound N-acetyl-D-Leucine indicates it may be harmful if inhaled and can cause respiratory irritation.[4]
-
Skin Contact: Direct contact with the skin can lead to irritation.[3] Furthermore, some N-acetylated amino acids are classified as harmful in contact with skin.[4] Proper protective clothing and gloves are essential to prevent this.[5]
-
Eye Contact: The powder can cause serious eye irritation if it comes into contact with the eyes.[2][3] This necessitates robust eye and face protection.
-
Ingestion: While less common in a laboratory setting, accidental ingestion is possible through contaminated hands. N-acetyl-D-Leucine is considered harmful if swallowed.[4]
Therefore, our PPE strategy must create a complete barrier against these routes of exposure.[6]
The Core PPE Ensemble: Your Foundational Protection
For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble is designed to mitigate the fundamental risks of handling a powdered chemical.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Best Practice/Rationale: For tasks with a higher risk of splashing or powder aerosolization, such as when dissolving the compound or handling larger quantities, chemical splash goggles are required.[5] A face shield, worn over safety glasses or goggles, should be used when transferring significant amounts of powder.[5] This layered approach provides comprehensive protection against airborne particles reaching the eyes.
-
-
Skin and Body Protection:
-
Laboratory Coat: A long-sleeved, properly fastened lab coat is the first line of defense to protect your skin and personal clothing from contamination.
-
Gloves: Chemical-resistant nitrile gloves are the standard choice. Always check gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. It is critical to wash hands thoroughly with soap and water after handling the compound, even after gloves are removed.[2]
-
-
Respiratory Protection:
-
Rationale: The primary inhalation risk comes from fine, easily dispersed powder. Engineering controls, such as a chemical fume hood or a powder containment hood, are the preferred method for controlling airborne dust.
-
When Required: When engineering controls are not feasible or as a supplementary measure during high-risk procedures (e.g., cleaning up a spill), respiratory protection is essential. A NIOSH-approved N95 respirator (or equivalent) is the minimum requirement for protection against airborne particulates.[7]
-
Task-Specific PPE Selection: A Risk-Based Approach
The core PPE ensemble should be adapted based on the specific procedure, the quantity of material being handled, and the potential for dust generation. The following table provides guidance for common laboratory scenarios.
| Scenario | Task Example | Minimum Required PPE | Rationale |
| Low Volume / Low Energy | Weighing a few milligrams on an analytical balance; preparing a single sample for analysis. | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields. | The small quantity and controlled nature of the task limit the potential for significant dust generation. Engineering controls (e.g., a draft shield) are often sufficient to contain the powder. |
| Moderate Volume / Dissolution | Preparing stock solutions; transferring several grams of powder from a stock bottle to a beaker. | Lab Coat, Nitrile Gloves, Chemical Splash Goggles. Work should be performed in a chemical fume hood. | The larger quantity and the act of pouring or scooping increase the risk of aerosolization and splashing. Goggles provide a better seal than safety glasses. A fume hood provides critical containment. |
| High Volume / High Energy | Bulk transfers; milling or grinding the powder; cleaning up a large spill. | Full-coverage Lab Coat or Disposable Coverall, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, N95 Respirator (or higher). Work must be done in a designated containment area or fume hood. | These activities have the highest potential for generating significant airborne dust, creating a serious inhalation hazard and risk of widespread contamination. Maximum barrier protection is required.[8] |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its proper use. A disciplined, procedural approach prevents cross-contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat or coverall.
-
Put on the respirator (if required), ensuring a proper fit-check.
-
Put on eye and face protection (goggles/face shield).
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat or coverall by rolling it inside-out, avoiding contact with the exterior.
-
Perform hand hygiene.
-
Remove the face shield and goggles from the back.
-
Remove the respirator from the back.
-
Perform thorough hand hygiene with soap and water.
-
Waste Disposal Plan: All disposable PPE (gloves, coveralls, respirator) used while handling this compound should be considered contaminated chemical waste.
-
Place all used disposable PPE into a designated, sealed, and clearly labeled chemical waste bag or container.
-
Non-disposable items like goggles and face shields must be decontaminated according to your institution's standard procedures before reuse.
-
Follow all local and institutional regulations for chemical waste disposal.
Emergency Response: In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
PPE Selection Workflow
The following diagram illustrates the logical flow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
References
-
ACS Material. (2020-07-14). PPE and Safety for Chemical Handling.[Link]
-
SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment.[Link]
-
Safety Sign. (2025-12-24). PPE for Chemical Handling: Simple Safety Guide for Workplaces.[Link]
-
PubChem. N-Acetyl-D-leucine | C8H15NO3 | CID 1241420.[Link]
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
ChemBK. N-Acetyl-DL-norleucine.[Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements.[Link]
-
PubChem. this compound | C8H15NO3 | CID 6995106.[Link]
-
Cole-Parmer. l-(+)-Norleucine, 99+% Material Safety Data Sheet.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
